Fz7-21S
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C83H114N18O24S |
|---|---|
Molecular Weight |
1780.0 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C83H114N18O24S/c1-42(2)29-56(92-76(118)60(35-67(108)109)96-77(119)61(36-68(110)111)97-80(122)64(40-103)99-81(123)65-19-14-27-101(65)83(125)62(30-43(3)4)88-45(7)104)73(115)89-53(24-25-66(106)107)71(113)93-57(32-46-15-10-9-11-16-46)74(116)94-58(33-48-37-86-52-18-13-12-17-51(48)52)75(117)98-63(39-102)79(121)95-59(34-49-38-85-41-87-49)78(120)100-69(44(5)6)82(124)90-54(26-28-126-8)72(114)91-55(70(84)112)31-47-20-22-50(105)23-21-47/h9-13,15-18,20-23,37-38,41-44,53-65,69,86,102-103,105H,14,19,24-36,39-40H2,1-8H3,(H2,84,112)(H,85,87)(H,88,104)(H,89,115)(H,90,124)(H,91,114)(H,92,118)(H,93,113)(H,94,116)(H,95,121)(H,96,119)(H,97,122)(H,98,117)(H,99,123)(H,100,120)(H,106,107)(H,108,109)(H,110,111)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,69-/m0/s1 |
InChI Key |
MOAVKABFQFBNMP-AXEDDYHBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CO)C(=O)NC(CC4=CN=CN4)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Fz7-21
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Fz7-21, a peptide antagonist of the Frizzled-7 (FZD7) receptor. The information presented herein is intended for an audience with a strong background in molecular biology, pharmacology, and cancer research.
Core Mechanism of Action
Fz7-21 is a synthetic peptide that functions as a potent and selective antagonist of the FZD7 receptor, a key component of the Wnt signaling pathway.[1][2][3][4] Its primary mechanism of action involves direct binding to the extracellular cysteine-rich domain (CRD) of the FZD7 receptor.[2][3][4] This interaction induces a conformational change in the FZD7 CRD, specifically altering the architecture of its lipid-binding groove.[1][2][3][4][5][6]
This conformational alteration is critical as it disrupts the formation of the ternary complex between Wnt ligands (like WNT3A), the FZD7 receptor, and the low-density lipoprotein receptor-related protein 6 (LRP6) co-receptor.[5][7] By preventing the assembly of this complex, Fz7-21 effectively blocks the downstream cascade of the canonical Wnt/β-catenin signaling pathway.[1][2][3][4] The inhibition of this pathway leads to the destabilization and degradation of β-catenin, preventing its accumulation in the cytoplasm and subsequent translocation to the nucleus. Consequently, the transcription of Wnt target genes, which are often implicated in cell proliferation and stem cell function, is suppressed.[2]
Crystal structure analysis has revealed that Fz7-21 can form disulfide bond dimers, which then interact with novel residues within the human FZD7 CRD to deactivate the FZD7 dimer.[5][7] This unique binding mechanism does not physically block the Wnt binding site but rather stabilizes an inactive conformation of the FZD7 receptor.[5][7]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of Fz7-21 activity from various in vitro studies.
| Parameter | Value | Cell Line/System | Condition | Reference |
| EC50 | 58 nM | Human FZD7 CRD | Binding Assay | [1] |
| 34 nM | Mouse FZD7 CRD | Binding Assay | [1] | |
| IC50 | 100 nM | HEK293-TB cells | Wnt/β-catenin signaling (exogenous WNT3A) | [1][2][3][4][8][9] |
| 50 nM | Mouse L cells | WNT3A-mediated β-catenin stabilization | [1][2][9] | |
| KD | Low nanomolar | FZD7 CRD | Surface Plasmon Resonance (SPR) | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
1. TOPbrite Dual-Luciferase Reporter Assay
This assay is used to quantify the activity of the Wnt/β-catenin signaling pathway.
-
Cell Line: HEK293-TB cells, which are HEK293 cells stably expressing a TCF/LEF-responsive luciferase reporter.
-
Seeding: Cells are seeded in 96-well plates at a suitable density to reach approximately 70-80% confluency at the time of transfection.
-
Treatment:
-
Cells are treated with varying concentrations of Fz7-21 or a negative control peptide (Fz7-21S).[10]
-
Wnt signaling is stimulated by adding a known concentration of recombinant WNT3A (e.g., 50 ng/mL).[10]
-
In some experiments, the GSK-3β inhibitor 6-BIO (e.g., 10 µM) is used as a positive control for pathway activation.[10]
-
All conditions are typically maintained in the presence of 1% DMSO.[10]
-
-
Incubation: The treatment is carried out for a defined period, for instance, 6 hours.[1][10]
-
Lysis and Luciferase Measurement: After incubation, cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Data Analysis: The results are expressed as the mean ± standard error of the mean (s.e.m.) from multiple independent experiments, each with technical replicates.[10]
2. Fluorescence Size Exclusion Chromatography (FSEC) for Binding Analysis
FSEC is utilized to assess the binding of Fz7-21 to different FZD receptor CRDs.
-
Materials:
-
Incubation: The fluorescently labeled peptide is incubated with the various Fc-tagged FZD CRD proteins overnight at 4 °C to allow for binding equilibrium to be reached.[5][10]
-
Chromatography: The samples are then analyzed by size exclusion chromatography on a suitable column. The elution profile is monitored by fluorescence detection.
-
Data Interpretation: A shift in the elution volume of the fluorescent peptide to a higher molecular weight when incubated with a specific FZD CRD indicates binding. The elution volumes can be compared to molecular weight standards.[5][10]
3. Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is employed to determine the binding affinity and kinetics of Fz7-21 to FZD CRDs.
-
Immobilization: Purified human FZD7 CRD or other FZD CRD isoforms are immobilized on a sensor chip.
-
Analyte Injection: Varying concentrations of dimeric Fz7-21 (dFz7-21) are injected over the sensor surface.[5]
-
Data Acquisition: The binding response is measured in real-time as response units (RU).
-
Data Analysis: The association (ka) and dissociation (kd) rates are determined from the sensorgrams. The equilibrium dissociation constant (KD) is calculated as kd/ka. The data is typically fitted to a 1:1 interaction model.[5]
-
Competition Assays: To investigate the mechanism of inhibition, experiments can be designed where the immobilized FZD7 CRD is first saturated with dFz7-21, followed by the injection of a mixture of WNT3A and dFz7-21 to observe if WNT3A can still bind.[5] Similarly, the effect of dFz7-21 on the binding of LRP6 to the WNT3A-FZD7-CRD complex can be assessed.[5]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of Fz7-21 and a typical experimental workflow.
Caption: Fz7-21 binds to the FZD7 CRD, preventing Wnt signaling activation.
Caption: A typical experimental workflow for characterizing Fz7-21.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fz7-21 | Selective FZD7 antagonist | Hello Bio [hellobio.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. 5wbs - Crystal structure of Frizzled-7 CRD with an inhibitor peptide Fz7-21 - Summary - Protein Data Bank Japan [pdbj.org]
- 7. researchgate.net [researchgate.net]
- 8. Frizzled (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 9. biocompare.com [biocompare.com]
- 10. researchgate.net [researchgate.net]
Fz7-21: A Selective Antagonist of the Frizzled-7 Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Frizzled-7 (FZD7), a key receptor in the Wnt signaling pathway, is frequently overexpressed in various cancers and plays a crucial role in tumor initiation, progression, and the maintenance of cancer stem cells.[1][2][3] Fz7-21 is a synthetic peptide that has emerged as a potent and selective antagonist of FZD7.[4][5][6][7][8] This document provides a comprehensive technical overview of Fz7-21, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and its potential therapeutic applications.
Introduction to Fz7-21
Fz7-21 is a peptide antagonist identified through phage display library screening.[1][6][7] It selectively binds to the extracellular cysteine-rich domain (CRD) of the FZD7 receptor.[4][5][6][7] This binding event alters the conformation of the CRD and the architecture of its lipid-binding groove, ultimately impairing Wnt signaling.[4][5][6][7][9] Fz7-21 has demonstrated efficacy in inhibiting the canonical Wnt/β-catenin pathway and has shown potential in disrupting stem cell function in intestinal organoids and targeting cancer cells, including those of triple-negative breast cancer (TNBC).[4][9][10]
Mechanism of Action
Fz7-21 exerts its antagonistic effect on FZD7 through a unique mechanism. Rather than directly blocking the binding of Wnt ligands, Fz7-21 binds to a previously uncharacterized site on the FZD7 CRD.[9][11] This interaction induces a conformational change in the receptor that deactivates the FZD7 dimer.[1][9] This altered conformation prevents the formation of the ternary complex between Wnt-3a, FZD7, and the co-receptor LRP6, which is a critical step in the activation of the canonical Wnt/β-catenin signaling cascade.[1][9][12]
Signaling Pathway
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the inhibitory action of Fz7-21.
Caption: Wnt/β-catenin signaling and Fz7-21 inhibition.
Quantitative Data
The following tables summarize the reported quantitative data for Fz7-21, including its inhibitory concentrations and binding affinities.
Table 1: Inhibitory Concentration (IC50) of Fz7-21
| Cell Line | Assay | Stimulus | IC50 (nM) | Reference |
| HEK293-TB | TOPbrite dual-luciferase reporter | Recombinant WNT3A (50 ng/ml) | ~100 | [1][4][9] |
| Mouse L cells | β-catenin stabilization | WNT3A | ~50 | [4][13] |
Table 2: Binding Affinity (EC50/Kd) of Fz7-21
| Target | Method | Ligand | Affinity (nM) | Reference |
| Human FZD7 CRD | Not Specified | Fz7-21 | EC50 = 58 | [5] |
| Mouse FZD7 CRD | Not Specified | Fz7-21 | EC50 = 34 | [5] |
| FZD7 CRD subclass | Surface Plasmon Resonance (SPR) | dFz7-21 (dimeric) | Kd = low-nanomolar | [9] |
Note: The dimeric version of Fz7-21 (dFz7-21) is formed through oxidation at Cys10 and has been used in several studies.[9][14]
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize Fz7-21.
Wnt/β-catenin Signaling Reporter Assay (TOPbrite)
This assay is used to quantify the activity of the canonical Wnt/β-catenin signaling pathway.
Principle: HEK293-TB cells are engineered to express a luciferase reporter gene under the control of a TCF/LEF-responsive promoter. Activation of the Wnt pathway leads to the accumulation of β-catenin, which co-activates TCF/LEF-mediated transcription of the luciferase gene. The resulting luminescence is proportional to the pathway's activity.
General Protocol:
-
Seed HEK293-TB cells in a 96-well plate.
-
After 24 hours, treat the cells with varying concentrations of Fz7-21 or a negative control peptide (e.g., Fz7-21S).[15]
-
Stimulate the Wnt pathway by adding a known activator, such as recombinant WNT3A (e.g., 50 ng/ml).[1][9]
-
Incubate for a defined period (e.g., 6 hours).
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the data to a control (e.g., cells treated with WNT3A alone).
-
Plot the dose-response curve to determine the IC50 value of Fz7-21.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between molecules.
Principle: One molecule (the ligand, e.g., FZD7 CRD) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., Fz7-21) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
General Protocol:
-
Immobilize the Fc-tagged FZD CRD protein onto a protein A/G sensor chip.
-
Prepare a series of dilutions of Fz7-21 (or its dimeric form, dFz7-21) in a suitable running buffer.[9]
-
Inject the Fz7-21 solutions over the sensor chip at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections.
-
Fit the binding data to a suitable model (e.g., 1:1 interaction model) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).[9][14]
Fluorescence-Detection Size-Exclusion Chromatography (FSEC)
FSEC is used to assess the binding of a fluorescently labeled molecule to a target protein.
Principle: A fluorescently labeled peptide (e.g., 5FAM-Fz7-21) is incubated with a potential binding partner (e.g., Fc-tagged FZD CRD). The mixture is then separated by size-exclusion chromatography. If binding occurs, the fluorescent peptide will co-elute with the larger protein, resulting in a shift in its elution profile compared to the free peptide.
General Protocol:
-
Label Fz7-21 with a fluorescent dye (e.g., 5-carboxyfluorescein, 5FAM).
-
Incubate the fluorescently labeled Fz7-21 (e.g., 1 µM) with the Fc-tagged FZD CRD protein (e.g., 125 nM) overnight at 4°C.[1]
-
Inject the mixture onto a size-exclusion chromatography column.
-
Monitor the elution profile using a fluorescence detector.
-
Compare the elution profile to that of the free fluorescently labeled peptide to determine if a stable complex was formed.
Experimental Workflow Diagram
The following diagram provides a general workflow for the characterization of Fz7-21.
Caption: General experimental workflow for Fz7-21 characterization.
Therapeutic Potential and Future Directions
The selective inhibition of FZD7 by Fz7-21 holds significant therapeutic promise, particularly in oncology. FZD7 is overexpressed in a variety of cancers, including triple-negative breast cancer, colorectal cancer, and hepatocellular carcinoma, and is implicated in promoting cancer stem cell activity.[1][2][3]
Triple-Negative Breast Cancer (TNBC)
The Wnt signaling pathway is frequently dysregulated in TNBC, contributing to tumor growth, metastasis, and therapy resistance.[10] Targeting FZD7 with antagonists like Fz7-21 represents a promising strategy for TNBC therapy.[10] Further preclinical and clinical investigations are warranted to evaluate the efficacy and safety of Fz7-21 in this patient population.
Targeting Cancer Stem Cells
FZD7 plays a crucial role in maintaining the self-renewal capacity of cancer stem cells.[1][3] By disrupting FZD7-mediated Wnt signaling, Fz7-21 may effectively target this chemo-resistant cell population.[1] Future research should explore the potential of Fz7-21 in combination with conventional chemotherapy to eradicate cancer stem cells and prevent tumor recurrence.
In Vivo Studies
While in vitro and organoid studies have demonstrated the potential of Fz7-21, further preclinical in vivo models of cancer are necessary to establish its efficacy, toxicity, and pharmacokinetic profile.[1][2] These studies will be crucial for the clinical translation of Fz7-21 as a therapeutic agent.
Conclusion
Fz7-21 is a valuable research tool and a promising therapeutic lead for the selective targeting of the FZD7 receptor. Its unique mechanism of action, potent inhibitory activity, and selectivity make it an attractive candidate for further development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the full potential of Fz7-21 in various disease contexts, particularly in the field of oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frizzled7 as an emerging target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fz7-21 | Selective FZD7 antagonist | Hello Bio [hellobio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 7. iscabiochemicals.com [iscabiochemicals.com]
- 8. Fz7-21 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Wnt signaling by Frizzled7 antibody-coated nanoshells sensitizes triple-negative breast cancer cells to the autophagy regulator chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5wbs - Crystal structure of Frizzled-7 CRD with an inhibitor peptide Fz7-21 - Summary - Protein Data Bank Japan [pdbj.org]
- 12. researchgate.net [researchgate.net]
- 13. biocompare.com [biocompare.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
The Role of Fz7-21 in Wnt/β-catenin Pathway Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the peptide Fz7-21 and its role as a potent and selective inhibitor of the Wnt/β-catenin signaling pathway. Fz7-21 targets the Frizzled-7 (FZD7) receptor, a key component in a pathway frequently dysregulated in various cancers and other diseases. This document details the mechanism of action of Fz7-21, presents quantitative data on its inhibitory activity, outlines relevant experimental protocols, and provides visual representations of the signaling pathway and experimental workflows.
Introduction to Fz7-21
Fz7-21 is a synthetic peptide antagonist of the Frizzled-7 (FZD7) receptor.[1][2][3] It was identified from a phage display library and has demonstrated selective binding to the cysteine-rich domain (CRD) of a subclass of FZD receptors, including FZD7.[2][3][4] The peptide's sequence is Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Cys-His-Val-Met-Tyr-NH2.[2] Fz7-21's ability to impair Wnt/β-catenin signaling makes it a valuable research tool and a potential therapeutic agent for diseases driven by aberrant Wnt pathway activation, such as certain cancers.[1][5][6]
Mechanism of Action
Fz7-21 exerts its inhibitory effect on the Wnt/β-catenin pathway through a distinct mechanism of action. Instead of directly blocking the binding of Wnt ligands to the FZD7 receptor, Fz7-21 binds to a novel site on the FZD7 CRD.[7] This binding induces a conformational change in the CRD and alters the architecture of its lipid-binding groove.[1][2][3]
Crystal structure analysis has revealed that Fz7-21 can form disulfide-bonded dimers, which then interact with the FZD7 CRD. This interaction deactivates the FZD7 dimer and, most critically, prevents the formation of the ternary complex between Wnt-3a, FZD7, and the co-receptor LRP6.[7][8] The disruption of this complex is the key step in the inhibition of the downstream signaling cascade that leads to the stabilization of β-catenin.[7][8]
Quantitative Data
The inhibitory potency of Fz7-21 has been quantified in various in vitro assays. The following tables summarize the key quantitative data available for Fz7-21.
Table 1: Inhibitory Concentration (IC50) of Fz7-21
| Assay Description | Cell Line | Wnt Ligand | IC50 Value | Reference |
| Wnt/β-catenin signaling inhibition (TOPbrite reporter assay) | HEK293-TB | Recombinant WNT3A | ~100 nM | [1][4][6][9] |
| WNT3A-mediated stabilization of β-catenin | Mouse L cells | WNT3A | ~50 nM | [1] |
Table 2: Binding Affinity (EC50) of Fz7-21
| Target | Species | EC50 Value | Reference |
| FZD7 CRD | Human | 58 nM | [1] |
| FZD7 CRD | Mouse | 34 nM | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory function of Fz7-21.
TOPFlash/TOPbrite Luciferase Reporter Assay
This assay is used to quantify the activity of the canonical Wnt/β-catenin signaling pathway. It relies on a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene. Activation of the pathway leads to the expression of luciferase, which can be measured as a luminescent signal.
Objective: To determine the IC50 of Fz7-21 in inhibiting Wnt3a-induced Wnt/β-catenin signaling.
Materials:
-
HEK293-TB cells (or other suitable cell line)
-
TOPFlash or TOPbrite reporter plasmid
-
Renilla luciferase plasmid (for normalization)
-
Recombinant Wnt3a
-
Fz7-21 peptide
-
Lipofectamine 2000 or other transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293-TB cells in a 96-well plate at a density of 25,000 cells/well and culture for 24 hours.
-
Transfection: Co-transfect the cells with the TOPFlash/TOPbrite reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing a constant concentration of recombinant Wnt3a (e.g., 50 ng/mL) and varying concentrations of Fz7-21. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 6-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Luminescence Measurement: Measure the Firefly and Renilla luciferase activities using a luminometer according to the assay kit's protocol.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of Fz7-21 and fit the data to a dose-response curve to determine the IC50 value.
Western Blot for β-catenin Stabilization
This method is used to qualitatively and semi-quantitatively assess the levels of stabilized β-catenin in the cytoplasm.
Objective: To determine the effect of Fz7-21 on Wnt3a-induced β-catenin accumulation.
Materials:
-
Mouse L cells (or other suitable cell line)
-
Recombinant Wnt3a
-
Fz7-21 peptide
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against β-catenin
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Protocol:
-
Cell Culture and Treatment: Culture mouse L cells and treat with recombinant Wnt3a in the presence or absence of Fz7-21 for a specified time (e.g., 3 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibody against β-catenin overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Reprobe the membrane with an antibody against a loading control to ensure equal protein loading. Quantify the band intensities using densitometry software.
Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free technique used to measure the binding kinetics and affinity between molecules in real-time.
Objective: To determine the binding affinity (KD) of Fz7-21 to the FZD7 CRD.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Recombinant FZD7 CRD protein
-
Fz7-21 peptide
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Ligand Immobilization: Immobilize the recombinant FZD7 CRD protein onto the surface of a sensor chip using standard amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of Fz7-21 in running buffer over the sensor chip surface.
-
Data Collection: Monitor the binding events in real-time by measuring the change in the SPR signal (response units, RU).
-
Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.
-
Data Analysis: Analyze the resulting sensorgrams using appropriate software. Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Intestinal Organoid Culture Assay
Intestinal organoids are three-dimensional structures that mimic the in vivo intestinal epithelium and are used to assess the effect of compounds on stem cell function.
Objective: To evaluate the effect of Fz7-21 on the growth and budding of intestinal organoids.
Materials:
-
Mouse intestinal crypts
-
Matrigel
-
IntestiCult™ Organoid Growth Medium
-
Fz7-21 peptide
-
Microscope
Protocol:
-
Organoid Seeding: Isolate intestinal crypts from mice and embed them in Matrigel in a 24-well plate.
-
Culture and Treatment: Culture the organoids in IntestiCult™ Organoid Growth Medium. After the organoids have formed, treat them with different concentrations of Fz7-21.
-
Morphological Analysis: Observe the morphology of the organoids daily using a microscope. Assess parameters such as organoid size and the number of buds per organoid.
-
Viability Assay (Optional): At the end of the treatment period, organoid viability can be assessed using a viability assay such as CellTiter-Glo® 3D.
-
Data Analysis: Quantify the changes in organoid morphology and viability in response to Fz7-21 treatment.
Visualizations
The following diagrams illustrate the Wnt/β-catenin signaling pathway, the mechanism of Fz7-21 inhibition, and a typical experimental workflow.
References
- 1. stemcell.com [stemcell.com]
- 2. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcancer.org [jcancer.org]
- 4. researchgate.net [researchgate.net]
- 5. stemcell.com [stemcell.com]
- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. insidescientific.com [insidescientific.com]
Technical Guide: Elucidating the Interaction of Fz7-21 with the Frizzled-7 Cysteine-Rich Domain
Audience: Researchers, Scientists, and Drug Development Professionals
Core Content: This document provides a detailed technical overview of the binding characteristics, inhibitory mechanism, and experimental validation of the peptide antagonist Fz7-21 with its target, the cysteine-rich domain (CRD) of the Frizzled-7 (FZD7) receptor. FZD7 is a critical Wnt receptor protein implicated in stem cell regulation and various cancers, making it a key target for therapeutic development.[1][2][3] The peptide Fz7-21 (Sequence: Ac-LPSDDLEFWCHVMY-NH2) selectively binds to the FZD7 CRD, altering its conformation and inhibiting Wnt/β-catenin signaling.[1][4][5][6]
Quantitative Data Summary
The interaction between Fz7-21 and the FZD7 CRD has been quantified through various biochemical and cell-based assays. The data highlights the peptide's high affinity, potency, and selectivity.
Table 1: Binding Affinity and Inhibitory Potency of Fz7-21
This table summarizes the key quantitative metrics for Fz7-21's interaction with FZD7 and its subsequent effect on the Wnt signaling pathway.
| Parameter | Description | Value | Cell Line / System | Reference |
| EC50 | Half-maximal effective concentration for binding to human FZD7 CRD. | 58 nM | In vitro | [7][8] |
| EC50 | Half-maximal effective concentration for binding to mouse FZD7 CRD. | 34 nM | In vitro | [7][8] |
| IC50 | Half-maximal inhibitory concentration against WNT3A-stimulated Wnt/β-catenin signaling. | 100 nM | HEK293-TB cells | [4][5][7][9] |
| IC50 | Half-maximal inhibitory concentration against WNT3A-mediated β-catenin stabilization. | 50 nM | Mouse L cells | [4][7][9] |
Table 2: Binding Kinetics and Selectivity of Dimeric Fz7-21 (dFz7-21) for FZD CRD Isoforms via SPR
Surface Plasmon Resonance (SPR) was used to determine the binding kinetics of a dimeric version of the peptide (dFz7-21) to the CRDs of various Frizzled isoforms. The results demonstrate a clear selectivity for the FZD7 receptor subclass (FZD1, 2, 7).[1][10]
| FZD Isoform | KD (nM) | ka (1/Ms) | kd (1/s) | Reference |
| hFZD1 CRD | 10 | 1.1 x 105 | 1.1 x 10-3 | [10] |
| hFZD2 CRD | 12 | 1.3 x 105 | 1.6 x 10-3 | [10] |
| hFZD4 CRD | No Binding | - | - | [1][10] |
| hFZD5 CRD | >1000 | - | - | [10] |
| hFZD7 CRD | 1.3 | 2.5 x 105 | 3.3 x 10-4 | [1][10] |
| hFZD8 CRD | >1000 | - | - | [10] |
KD (dissociation constant), ka (association rate), kd (dissociation rate).
Key Experimental Protocols
The characterization of Fz7-21 binding and function relies on a suite of robust methodologies. Detailed protocols for the principal assays are provided below.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Complex Disruption
SPR is employed to measure the real-time binding kinetics of dFz7-21 to immobilized FZD CRDs and to assess its impact on the formation of the Wnt-FZD-LRP6 ternary complex.
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for the dFz7-21/FZD-CRD interaction and to test for disruption of LRP6 binding.
Methodology:
-
Immobilization: Recombinant human FZD CRD proteins (e.g., hFZD7 CRD, hFZD4 CRD) are immobilized on a CM5 sensor chip via standard amine coupling chemistry.
-
Analyte Injection (Kinetics): A dilution series of dFz7-21 peptide in a running buffer (e.g., HBS-P+) is injected over the sensor surface at a constant flow rate. Association and dissociation phases are monitored in real-time by measuring the change in response units (RU).
-
Data Analysis (Kinetics): The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to derive the kinetic parameters (ka, kd) and calculate the KD.
-
Ternary Complex Disruption Assay:
-
The immobilized FZD CRD surface is first saturated with recombinant WNT3A protein.
-
Subsequently, the LRP6 co-receptor (e.g., LRP6(E3E4) fragment) is injected over the WNT3A-FZD-CRD complex, either in the presence or absence of dFz7-21.
-
A reduction in the RU signal for LRP6 binding in the presence of dFz7-21 indicates the disruption of the ternary complex formation.[1]
-
TOPbrite Dual-Luciferase Reporter Assay for Wnt Signaling Inhibition
This cell-based assay quantifies the activity of the canonical Wnt/β-catenin signaling pathway and is the primary method for determining the functional inhibitory potency (IC50) of Fz7-21.
Objective: To measure the dose-dependent inhibition of WNT3A-induced TCF/LEF transcriptional activity by Fz7-21.
Methodology:
-
Cell Culture: HEK293-TB cells, which are stably transfected with a TCF/LEF-driven firefly luciferase reporter (TOPbrite) and a constitutively expressed Renilla luciferase control, are seeded in 96-well plates.
-
Treatment: Cells are treated with a dilution series of Fz7-21 peptide (or control peptides like Fz7-21S) for a short pre-incubation period.
-
Stimulation: Recombinant WNT3A protein (e.g., 50 ng/mL) is added to the wells to stimulate the Wnt/β-catenin pathway. All conditions are typically normalized with a final DMSO concentration of 1%.[1][11]
-
Incubation: The plates are incubated for a defined period (e.g., 6 hours) to allow for reporter gene expression.[7][11]
-
Lysis and Luminescence Reading: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured sequentially using a dual-luciferase assay system.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The normalized data is then plotted against the logarithm of the Fz7-21 concentration, and the IC50 value is calculated using a nonlinear regression model (four-parameter variable slope).
Phage ELISA for Alanine Scanning Mutagenesis
This assay is used to identify the specific amino acid residues within Fz7-21 that are critical for its binding to the FZD7 CRD.
Objective: To determine the contribution of each residue in the Fz7-21 sequence to the binding interaction.
Methodology:
-
Library Generation: A phage display library is generated where each position of the Fz7-21 peptide sequence is systematically mutated to alanine.
-
Plate Coating: 96-well plates are coated with Fc-tagged hFZD7 CRD.
-
Binding: Individual phage clones, each displaying a specific Fz7-21 alanine variant on its surface, are incubated in the coated wells.
-
Washing and Detection: Unbound phages are washed away. The remaining bound phages are detected using an anti-phage antibody conjugated to horseradish peroxidase (HRP), followed by the addition of a colorimetric HRP substrate.
-
Data Analysis: The absorbance is measured, which corresponds to the binding affinity of each peptide variant. The ratio of wild-type residues to alanine mutations (W/A) observed at each position after sequencing multiple binding clones is calculated. A high W/A ratio indicates that the wild-type residue is critical for binding.[10]
Visualizations: Pathways and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental logic.
Diagram 1: Canonical Wnt/Frizzled-7 Signaling Pathway
Caption: Overview of the canonical Wnt signaling cascade initiated by Wnt binding to FZD7 and LRP5/6.
Diagram 2: Mechanism of Fz7-21 Inhibition
Caption: Fz7-21 binds to the FZD7 CRD, preventing LRP6 recruitment and blocking signal transduction.
Diagram 3: Experimental Workflow for Fz7-21 Characterization
Caption: A logical workflow outlining the key experimental stages used to discover and characterize Fz7-21.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5wbs - Crystal structure of Frizzled-7 CRD with an inhibitor peptide Fz7-21 - Summary - Protein Data Bank Japan [pdbj.org]
- 4. Fz7-21 | Selective FZD7 antagonist | Hello Bio [hellobio.com]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biocompare.com [biocompare.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Fz7-21 Peptide: A Selective Antagonist of the Frizzled-7 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Frizzled-7 receptor (FZD7), a key component of the Wnt/β-catenin signaling pathway, is increasingly recognized for its critical role in embryonic development, tissue homeostasis, and the progression of various cancers. The development of selective inhibitors for FZD7 is a significant area of interest in therapeutic research. This technical guide provides a comprehensive overview of the Fz7-21 peptide, a potent and selective antagonist of FZD7. We will detail its amino acid sequence, mechanism of action, and key quantitative data. Furthermore, this guide outlines the experimental protocols for the synthesis, characterization, and functional analysis of Fz7-21, and provides visual representations of the relevant signaling pathway and a typical experimental workflow.
Introduction to Fz7-21
Fz7-21 is a synthetic peptide identified through phage display technology that demonstrates high affinity and selectivity for the Frizzled-7 (FZD7) receptor. It functions as an antagonist, impairing the canonical Wnt/β-catenin signaling pathway.[1] The peptide binds to the extracellular cysteine-rich domain (CRD) of FZD7, a region crucial for the interaction with Wnt ligands.[1][2] This binding event is thought to alter the conformation of the CRD and the architecture of its lipid-binding groove, thereby inhibiting downstream signaling.[1][2][3]
Amino Acid Sequence
The amino acid sequence of the Fz7-21 peptide is as follows:
-
Sequence: Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Cys-His-Val-Met-Tyr-NH2
-
One-Letter Code: Ac-LPSDDLEFWCHVMY-NH2
-
Modifications: The N-terminus is acetylated (Ac), and the C-terminus is amidated (NH2).
Quantitative Data
The biological activity of Fz7-21 has been quantified through various in vitro assays. The following tables summarize the key findings regarding its binding affinity and inhibitory potency.
Table 1: Binding Affinity of Fz7-21 to Frizzled Receptor Cysteine-Rich Domains (CRDs)
| FZD Isoform | EC50 (nM) |
| Human FZD7 | 58[4] |
| Mouse FZD7 | 34[4] |
EC50 values represent the concentration of Fz7-21 required to achieve 50% of the maximal binding to the respective FZD CRD.
Table 2: In Vitro Inhibitory Activity of Fz7-21
| Assay | Cell Line | Stimulation | IC50 (nM) |
| Wnt/β-catenin Signaling | HEK293 | Exogenous WNT3A | 100[1][2][5] |
| β-catenin Stabilization | Mouse L cells | WNT3A | 50[5] |
IC50 values represent the concentration of Fz7-21 required to inhibit 50% of the specified cellular response.
Mechanism of Action: Wnt/β-catenin Signaling Pathway
Fz7-21 exerts its inhibitory effect on the canonical Wnt/β-catenin signaling pathway. The diagram below illustrates the key components of this pathway and the point of intervention by Fz7-21. In the absence of Wnt ligand, β-catenin is targeted for degradation by a destruction complex. Upon binding of Wnt to the Frizzled receptor and its co-receptor LRP5/6, this degradation is inhibited, leading to the accumulation of β-catenin, its translocation to the nucleus, and subsequent activation of target gene transcription. Fz7-21 blocks the initial step of this cascade by preventing the productive interaction of Wnt with FZD7.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the discovery and characterization of the Fz7-21 peptide.
Solid-Phase Peptide Synthesis (SPPS)
Fz7-21 and its analogues are typically synthesized using an automated microwave-assisted peptide synthesizer employing a Rink-amide MBHA resin.
-
Resin Swelling: The resin is swollen in a suitable solvent such as N,N-dimethylformamide (DMF) prior to the first amino acid coupling.
-
Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. The carboxyl group of the incoming amino acid is activated using a coupling reagent cocktail, commonly HBTU/HOBt in the presence of a base like diisopropylethylamine (DIEA) in DMF.
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the newly added amino acid is removed using a solution of 20% piperidine in DMF to allow for the next coupling cycle.
-
Acetylation and Amidation: The N-terminus is acetylated using acetic anhydride, and the C-terminal amide is a feature of the Rink-amide resin.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (TIS) to prevent side reactions.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The identity and purity of the final peptide are confirmed by mass spectrometry (MS) and analytical RP-HPLC.
Surface Plasmon Resonance (SPR) for Binding Affinity
The binding kinetics and affinity of Fz7-21 to various FZD CRDs are determined using SPR.
-
Chip Preparation: A sensor chip (e.g., CM5) is activated for ligand immobilization.
-
Ligand Immobilization: Recombinant Fc-tagged FZD CRD proteins are immobilized on the sensor chip surface.
-
Analyte Injection: A series of concentrations of the Fz7-21 peptide (analyte) are injected over the chip surface.
-
Data Acquisition: The binding events are monitored in real-time by detecting changes in the refractive index at the sensor surface, generating a sensorgram.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (KD) is then calculated (KD = kd/ka).
Wnt/β-catenin Reporter Gene Assay (e.g., TOPbrite)
This cell-based assay is used to measure the functional inhibition of the Wnt/β-catenin signaling pathway.
-
Cell Culture: HEK293 cells stably expressing a TCF/LEF-driven luciferase reporter (e.g., TOPbrite cells) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of the Fz7-21 peptide.
-
Stimulation: The Wnt pathway is activated by adding a recombinant Wnt ligand, such as WNT3A.
-
Lysis and Luciferase Assay: After a defined incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer following the addition of a luciferase substrate.
-
Data Analysis: The luminescence signal is normalized to a control, and the IC50 value is calculated from the dose-response curve.
Intestinal Organoid Culture
The effect of Fz7-21 on stem cell function can be assessed using intestinal organoid cultures.
-
Organoid Culture: Mouse intestinal crypts are isolated and cultured in a 3D Matrigel matrix with a specialized growth medium containing essential factors like EGF, Noggin, and R-spondin.
-
Treatment: Established organoids are treated with different concentrations of Fz7-21.
-
Phenotypic Analysis: The morphology and budding of the organoids are observed over several days. A reduction in budding is indicative of impaired stem cell function.
-
Quantification: The percentage of organoids with one or more buds is quantified to assess the inhibitory effect of the peptide.
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and characterization of a peptide inhibitor like Fz7-21.
Conclusion
The Fz7-21 peptide represents a valuable tool for investigating the role of FZD7 in Wnt/β-catenin signaling. Its high selectivity and potency make it a promising lead compound for the development of novel therapeutics targeting diseases with aberrant Wnt signaling, such as certain cancers. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field. Further studies on the in vivo efficacy, pharmacokinetics, and safety profile of Fz7-21 and its derivatives are warranted to fully explore its therapeutic potential.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 3. 5wbs - Crystal structure of Frizzled-7 CRD with an inhibitor peptide Fz7-21 - Summary - Protein Data Bank Japan [pdbj.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fz7-21 | Selective FZD7 antagonist | Hello Bio [hellobio.com]
Structural Basis for Fz7-21 Selectivity for Frizzled-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular underpinnings of the selective interaction between the peptide antagonist Fz7-21 and the Frizzled-7 (FZD7) receptor. FZD7, a key mediator of Wnt signaling, is implicated in various cancers, making it a critical target for therapeutic development. Understanding the precise mechanism of Fz7-21's selectivity is paramount for the rational design of next-generation FZD7 inhibitors.
Core Findings: A Novel Binding Mode Dictates Selectivity
The peptide Fz7-21 exhibits potent and selective antagonism of the FZD7 receptor.[1][2][3][4][5][6][7] Its mechanism of action is not through direct competition with Wnt ligands but by binding to a previously uncharacterized site on the FZD7 Cysteine-Rich Domain (CRD).[8][9] This interaction induces a conformational change in the CRD and alters the architecture of the lipid-binding groove, ultimately impairing Wnt signaling.[1][2][3][4][8][9]
Crystal structure analysis of the Fz7-21 bound to the human FZD7 CRD (PDB ID: 5WBS) reveals that a dimeric form of Fz7-21, linked by a disulfide bond, engages with the FZD7 CRD.[8][10][11] This unique binding mode deactivates the FZD7 dimer and prevents the formation of the Wnt-FZD7-LRP6 ternary complex essential for signal transduction.[8][10]
Quantitative Analysis of Fz7-21 and dFz7-21 Activity
The binding affinity and inhibitory concentration of Fz7-21 and its dimeric form (dFz7-21) have been quantified across various assays, demonstrating its low nanomolar potency and selectivity for the FZD7 subclass of Frizzled receptors.
| Peptide | Target | Assay Type | Value | Reference |
| Fz7-21 | Human FZD7 CRD | EC50 | 58 nM | [1] |
| Fz7-21 | Mouse FZD7 CRD | EC50 | 34 nM | [1] |
| Fz7-21 | Wnt Signaling (HEK293-TB cells) | IC50 | ~100 nM | [1][2][3][4][6][12] |
| Fz7-21 | WNT3A-mediated β-catenin stabilization (mouse L cells) | IC50 | ~50 nM | [1][2][6] |
| dFz7-21 | hFZD7 CRD | KD | 2.0 ± 0.1 nM | [8] |
| dFz7-21 | hFZD1 CRD | KD | 2.5 ± 0.2 nM | [8] |
| dFz7-21 | hFZD2 CRD | KD | 1.8 ± 0.1 nM | [8] |
| dFz7-21 | hFZD4 CRD | KD | >1,000 nM | [8] |
| dFz7-21 | hFZD5 CRD | KD | >1,000 nM | [8] |
| dFz7-21 | hFZD8 CRD | KD | >1,000 nM | [8] |
Visualizing the Molecular Interactions and Pathways
To elucidate the complex relationships in Fz7-21's mechanism, the following diagrams illustrate the Wnt signaling pathway, the experimental workflow for identifying Fz7-21, and the logical model of FZD7 inhibition.
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of Fz7-21.
Caption: Experimental workflow for the discovery and characterization of Fz7-21.
Caption: Logical model of Fz7-21-mediated inhibition of FZD7.
Detailed Experimental Protocols
A comprehensive understanding of the data necessitates a review of the methodologies employed. The following are key experimental protocols used in the characterization of Fz7-21.
Surface Plasmon Resonance (SPR)
-
Objective: To determine the binding kinetics (association and dissociation rates) and affinity (KD) of dFz7-21 to various FZD CRDs.
-
Instrumentation: Biacore T200 (GE Healthcare).
-
Procedure:
-
Recombinant human FZD CRD-Fc fusion proteins were immobilized on a CM5 sensor chip via amine coupling.
-
A reference flow cell was prepared with an unrelated protein to subtract non-specific binding.
-
Serial dilutions of dFz7-21 peptide were injected over the sensor chip surface at a constant flow rate.
-
Association and dissociation phases were monitored in real-time.
-
The sensor surface was regenerated between injections with a low pH buffer.
-
The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to calculate ka, kd, and KD values.[8][13]
-
TOPbrite Dual-Luciferase Reporter Assay
-
Objective: To quantify the inhibition of Wnt/β-catenin signaling by Fz7-21.
-
Cell Line: HEK293-TB cells, which contain a TCF/LEF-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.
-
Procedure:
-
HEK293-TB cells were seeded in 96-well plates.
-
Cells were treated with varying concentrations of Fz7-21 or control peptides.
-
Wnt signaling was stimulated by the addition of recombinant WNT3A.[8]
-
After a 6-hour incubation, cells were lysed.
-
Firefly and Renilla luciferase activities were measured using a dual-luciferase reporter assay system.
-
The ratio of firefly to Renilla luciferase activity was calculated to determine the level of Wnt signaling inhibition. IC50 values were determined by non-linear regression analysis.[8]
-
X-ray Crystallography
-
Objective: To determine the three-dimensional structure of the Fz7-21 in complex with the FZD7 CRD.
-
Protein Preparation: The human FZD7 CRD was expressed and purified.
-
Complex Formation and Crystallization:
-
The purified FZD7 CRD was incubated with a molar excess of the Fz7-21 peptide.
-
The complex was purified by size-exclusion chromatography.
-
Crystallization screening was performed using the vapor diffusion method with various precipitants, buffers, and additives.
-
-
Data Collection and Structure Determination:
-
Crystals were cryo-protected and diffraction data were collected at a synchrotron source.[11]
-
The structure was solved by molecular replacement using the apo-FZD7 CRD structure as a search model.[11]
-
The model was refined, and the Fz7-21 peptide was built into the electron density map.[11] The final structure was deposited in the Protein Data Bank with accession code 5WBS.[9][11]
-
Conclusion
The selectivity of Fz7-21 for FZD7 is a result of its unique dimeric binding to a novel site on the FZD7 CRD, inducing a conformational change that allosterically inhibits the formation of the Wnt signaling complex. The quantitative data, structural insights, and detailed protocols presented in this guide provide a comprehensive resource for researchers aiming to further investigate FZD7 biology and develop novel therapeutics targeting the Wnt pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fz7-21 | Selective FZD7 antagonist | Hello Bio [hellobio.com]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. Fz7-21 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 6. biocompare.com [biocompare.com]
- 7. Fz7-21 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. 5wbs - Crystal structure of Frizzled-7 CRD with an inhibitor peptide Fz7-21 - Summary - Protein Data Bank Japan [pdbj.org]
- 10. researchgate.net [researchgate.net]
- 11. rcsb.org [rcsb.org]
- 12. Frizzled (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 13. researchgate.net [researchgate.net]
Fz7-21 and Fz7-21S: A Technical Guide to a Potent Frizzled-7 Antagonist and its Inactive Control
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Frizzled-7 (FZD7) antagonist, Fz7-21, and its corresponding inactive control peptide, Fz7-21S. This document details their mechanism of action, presents key quantitative data, outlines experimental protocols for their use, and visualizes the cellular signaling pathways they modulate.
Introduction: Targeting the Frizzled-7 Receptor
Frizzled-7 (FZD7) is a seven-transmembrane receptor that plays a pivotal role in activating Wnt signaling pathways, which are crucial for embryonic development, stem cell regulation, and tissue homeostasis.[1] Dysregulation of FZD7 signaling is implicated in various cancers, making it a compelling target for therapeutic intervention.[1] Fz7-21 is a potent and selective peptide antagonist of FZD7, while this compound serves as its inactive scrambled control, essential for validating the specificity of experimental findings.[2][3]
Fz7-21 is a synthetic peptide with the sequence Ac-LPSDDLEFWCHVMY-NH2.[4][5][6] It was identified through phage display screening for its ability to bind to the Cysteine-Rich Domain (CRD) of FZD7.[5][6]
This compound is the negative control peptide, composed of the same amino acids as Fz7-21 but in a scrambled, or randomized, sequence.[7] This randomization disrupts the specific conformation required for binding to FZD7, rendering it biologically inactive and ideal for use as a negative control in experiments.[2]
Mechanism of Action
Fz7-21 exerts its antagonistic effect by directly binding to the Cysteine-Rich Domain (CRD) of a subclass of Frizzled receptors, including FZD7.[2] This binding event induces a conformational change in the FZD7 CRD, specifically altering the architecture of its lipid-binding groove.[8] The primary consequence of this interaction is the disruption of the formation of the Wnt-FZD7-LRP6 ternary complex, a critical step in the activation of the canonical Wnt/β-catenin signaling pathway.[2] By preventing this complex assembly, Fz7-21 effectively inhibits downstream signaling events, including the stabilization of β-catenin.[2][9]
The crystal structure of the Fz7-21 in complex with the FZD7 CRD has been resolved (PDB ID: 5WBS), providing a detailed view of the binding interface and the conformational changes induced by the peptide.[10]
In contrast, this compound, due to its scrambled amino acid sequence, is unable to bind to the FZD7 CRD and therefore does not inhibit Wnt signaling.[2] This lack of binding and activity makes it an excellent tool to demonstrate that the observed effects of Fz7-21 are due to its specific interaction with FZD7 and not due to non-specific peptide effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for Fz7-21 and this compound, highlighting the potency and selectivity of Fz7-21 and the inactivity of this compound.
| Peptide | Target | Assay | Cell Line | Parameter | Value | Reference |
| Fz7-21 | Wnt/β-catenin signaling | TOPbrite dual-luciferase reporter | HEK293 cells | IC50 | 100 nM | [5][6] |
| Fz7-21 | WNT3A-mediated β-catenin stabilization | Immunoblotting | Mouse L cells | IC50 | 50 nM | [11] |
| This compound | Wnt/β-catenin signaling | TOPbrite dual-luciferase reporter | HEK293 cells | Activity | No inhibition | [2] |
| Peptide | Binding Target | Method | Result | Reference |
| 5FAM-Fz7-21 | Fc-tagged FZD1, FZD2, FZD7 CRDs | Fluorescence Size-Exclusion Chromatography (FSEC) | Binding observed | [8] |
| 5FAM-Fz7-21S | Fc-tagged FZD CRDs | Fluorescence Size-Exclusion Chromatography (FSEC) | No binding observed | [8] |
| dFz7-21 (dimeric) | hFZD7 CRD | Surface Plasmon Resonance (SPR) | KD | Low-nanomolar affinity |
Experimental Protocols
Detailed methodologies for key experiments involving Fz7-21 and this compound are provided below.
TOPbrite Dual-Luciferase Reporter Assay for Wnt Signaling Inhibition
This assay is used to quantify the effect of Fz7-21 and this compound on Wnt/β-catenin signaling.
Materials:
-
HEK293-TB cells (stably expressing a TCF/LEF-driven firefly luciferase reporter and a constitutively expressed Renilla luciferase control)
-
Recombinant WNT3A
-
Fz7-21 and this compound peptides
-
Dual-Luciferase Reporter Assay System
-
96-well plates
-
Luminometer
Protocol:
-
Seed HEK293-TB cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
The following day, treat the cells with varying concentrations of Fz7-21 or this compound for a predetermined period (e.g., 1 hour) prior to stimulation.
-
Stimulate the cells with a fixed concentration of recombinant WNT3A (e.g., 50 ng/mL) for several hours (e.g., 6 hours).
-
Following stimulation, lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the peptide concentration to determine the IC50 value for Fz7-21. The activity of this compound should not show a dose-dependent inhibition.[2]
WNT3A-Mediated β-Catenin Stabilization Assay
This immunoblotting-based assay directly assesses the effect of Fz7-21 on the accumulation of β-catenin.
Materials:
-
Mouse L cells (or other Wnt-responsive cell line)
-
Recombinant WNT3A
-
Fz7-21 and this compound peptides
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-β-catenin, anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Plate Mouse L cells and grow to a desired confluency.
-
Pre-treat the cells with Fz7-21 or this compound at various concentrations for a specified time.
-
Stimulate the cells with WNT3A for a period sufficient to induce β-catenin stabilization (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the cell lysates by centrifugation and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary anti-β-catenin antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the effect of Fz7-21 on β-catenin levels.[12][13]
Fluorescence Size-Exclusion Chromatography (FSEC) for Binding Analysis
This method provides a qualitative assessment of the binding between fluorescently labeled peptides and the FZD7 CRD.
Materials:
-
5FAM-labeled Fz7-21 and this compound peptides
-
Purified Fc-tagged FZD CRD proteins (e.g., FZD1, 2, 4, 5, 7, 8, 9, 10)
-
Size-exclusion chromatography (SEC) system with a fluorescence detector
-
Appropriate SEC column and running buffer
Protocol:
-
Incubate a fixed concentration of 5FAM-labeled Fz7-21 or this compound (e.g., 1 µM) with a fixed concentration of each purified Fc-tagged FZD CRD protein (e.g., 125 nM) overnight at 4°C.
-
As a control, run the 5FAM-labeled peptides alone.
-
Inject the samples onto the SEC column.
-
Monitor the elution profile using a fluorescence detector.
-
A shift in the elution volume of the fluorescent peptide to an earlier elution time in the presence of a FZD CRD indicates binding.
-
Compare the elution profiles of Fz7-21 and this compound with different FZD CRDs to assess binding and selectivity.[8]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of Fz7-21.
Caption: FZD7-mediated non-canonical Planar Cell Polarity (PCP) signaling pathway.[14]
Caption: FZD7-mediated non-canonical Wnt/Ca2+ signaling pathway.[1][15]
Caption: General experimental workflow for assessing the activity of Fz7-21 and this compound.
References
- 1. Frizzled receptors (FZD) play multiple cellular roles in development, in diseases, and as potential therapeutic targets - Journal of King Saud University - Science [jksus.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fz7-21 | Selective FZD7 antagonist | Hello Bio [hellobio.com]
- 5. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 6. iscabiochemicals.com [iscabiochemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 5wbs - Crystal structure of Frizzled-7 CRD with an inhibitor peptide Fz7-21 - Summary - Protein Data Bank Japan [pdbj.org]
- 11. biocompare.com [biocompare.com]
- 12. Wnt stabilization of β-catenin reveals principles for morphogen receptor-scaffold assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stabilization of β-catenin by a Wnt-independent mechanism regulates cardiomyocyte growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A complex of Wnt/planar cell polarity signaling components Vangl1 and Fzd7 drives glioblastoma multiforme malignant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frizzled receptors: gatekeepers of Wnt signaling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Frizzled-7 in Cancer Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frizzled-7 (Fz7 or FZD7) is a seven-transmembrane receptor that plays a pivotal role in the Wnt signaling pathway, a critical network governing embryonic development and adult tissue homeostasis.[1][2] Aberrant Fz7 expression and activity are increasingly implicated in the initiation and progression of a wide range of human cancers.[3][4][5] This technical guide provides an in-depth overview of the function of Fz7 in cancer biology, focusing on its signaling mechanisms, its impact on key cancer-related processes, and the experimental methodologies used to investigate its role. This document is intended to serve as a comprehensive resource for researchers and professionals involved in oncology research and the development of novel cancer therapeutics.
Frizzled-7 Signaling Pathways in Cancer
Fz7 is a versatile receptor capable of activating both the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) Wnt signaling pathways, often in a context-dependent manner.[1][2][6]
Canonical Wnt/β-catenin Pathway
Activation of the canonical Wnt pathway is a hallmark of many cancers. In the absence of a Wnt ligand, β-catenin is targeted for degradation by a destruction complex. Upon binding of a Wnt ligand to Fz7 and its co-receptor LRP5/6, this destruction complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin.[7] In the nucleus, β-catenin acts as a co-activator for the TCF/LEF family of transcription factors, driving the expression of genes involved in cell proliferation, survival, and differentiation, such as c-Myc and Cyclin D1.[4][8] Notably, Fz7 can activate canonical Wnt signaling even in cancer cells harboring downstream mutations in components like APC or β-catenin.[3]
Non-Canonical Wnt Pathways
Fz7 also activates non-canonical Wnt pathways, which are independent of β-catenin and play crucial roles in cell polarity, migration, and cytoskeletal organization.
-
Planar Cell Polarity (PCP) Pathway: This pathway involves the activation of small GTPases such as RhoA and Rac, and the downstream kinase JNK.[9] The Fz7-mediated PCP pathway is implicated in cancer cell invasion and metastasis.[9]
-
Wnt/Ca2+ Pathway: This pathway leads to an increase in intracellular calcium levels, which in turn activates calcium-sensitive enzymes like protein kinase C (PKC) and calmodulin-dependent kinase II (CaMKII).
The Role of Frizzled-7 in Cancer Progression
Elevated Fz7 expression is a common feature in a variety of cancers and is often associated with poor prognosis.[4][8]
Cell Proliferation and Survival
Fz7-mediated activation of the canonical Wnt pathway promotes the transcription of genes that drive cell cycle progression and inhibit apoptosis, thereby contributing to uncontrolled tumor growth.[4][10] For instance, shRNA-mediated knockdown of Fz7 has been shown to significantly reduce cell proliferation in triple-negative breast cancer (TNBC) and gastric cancer cell lines.[4][11]
Invasion and Metastasis
Fz7 plays a critical role in promoting cancer cell invasion and metastasis through both canonical and non-canonical Wnt signaling.[3][9] The non-canonical PCP pathway, in particular, is instrumental in regulating the cytoskeletal rearrangements necessary for cell motility.[9] Furthermore, Fz7 is implicated in the process of epithelial-to-mesenchymal transition (EMT), a key event in the metastatic cascade where epithelial cells acquire mesenchymal characteristics, enabling them to invade surrounding tissues and disseminate to distant organs.[6][12]
Cancer Stem Cells
There is growing evidence that Fz7 is a marker for and a regulator of cancer stem cells (CSCs).[4] CSCs are a subpopulation of tumor cells with self-renewal and differentiation capabilities that are thought to be responsible for tumor initiation, metastasis, and resistance to therapy. Fz7-mediated Wnt signaling is crucial for the maintenance of CSC properties in several cancers, including gastric and breast cancer.[4]
Quantitative Data on Frizzled-7 in Cancer
The following tables summarize quantitative data from various studies on Fz7 expression and the effects of its modulation in different cancer types.
| Cancer Type | Comparison | Fold Change in FZD7 mRNA Expression | Reference |
| Colorectal Cancer | Tumor vs. Non-tumor Tissue | Significantly higher in stage II, III, and IV tumors (P<0.005) | [3] |
| Gastric Cancer | Tumor vs. Normal Tissue | Significantly upregulated | [4] |
| Hepatocellular Carcinoma | Tumor vs. Normal Liver | Increased in 11 of 17 (65%) paired samples | [13] |
| Triple-Negative Breast Cancer | TNBC vs. Non-TNBC | Overexpressed | [10] |
| Esophageal Squamous Cell Carcinoma | Tumor vs. Non-tumor Tissue | Upregulated in 165 of 252 (65.5%) patients | [8] |
| Cancer Type | Experimental Approach | Effect on Cancer Cells | Quantitative Outcome | Reference |
| Colorectal Cancer | FZD7 siRNA | Decreased cell viability and invasion | - | [3] |
| FZD7 siRNA | Reduced liver metastasis in SCID mice | Decreased to 40-50% compared to controls | [11] | |
| Gastric Cancer | FZD7 siRNA | Decreased cell growth | Decreased by more than 2-fold after 5 days | [4] |
| Triple-Negative Breast Cancer | FZD7 shRNA | Reduced cell proliferation and tumor growth in vivo | - | [10][11] |
| Glioma | FZD7 overexpression | Increased colony formation | 103 ± 5 colonies vs. 66 ± 6 in control | [14] |
Experimental Protocols for Studying Frizzled-7
Investigating the function of Fz7 in cancer biology involves a range of molecular and cellular techniques. Below are generalized protocols for some of the key experiments.
Fz7 Knockdown using Lentiviral shRNA
This method allows for stable, long-term silencing of Fz7 expression in cancer cell lines.
Materials:
-
Lentiviral particles containing shRNA targeting Fz7 and a non-targeting control.
-
Target cancer cell line.
-
Complete cell culture medium.
-
Polybrene.
-
Puromycin (for selection).
-
96-well or 12-well plates.
Procedure:
-
Cell Plating: Seed the target cells in a 12-well plate at a density that will result in approximately 50% confluency on the day of transduction.[15]
-
Transduction: On the following day, replace the medium with fresh complete medium containing Polybrene (typically 5 µg/ml).[15][16] Add the lentiviral particles (at a predetermined multiplicity of infection, MOI) to the cells.[17]
-
Incubation: Incubate the cells with the lentiviral particles for 18-24 hours.[17]
-
Medium Change: Remove the virus-containing medium and replace it with fresh complete medium.
-
Selection: 24-48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined concentration.[16]
-
Expansion: Continue to culture the cells in selection medium, replacing it every 3-4 days, until resistant colonies are formed.[16] Expand these colonies to establish a stable Fz7-knockdown cell line.
-
Validation: Confirm Fz7 knockdown at the mRNA and protein levels using qRT-PCR and Western blotting, respectively.
TOPflash/FOPflash Reporter Assay for Canonical Wnt Activity
This luciferase-based reporter assay is used to quantify the activity of the canonical Wnt/β-catenin signaling pathway.
Materials:
-
TOPflash and FOPflash reporter plasmids.
-
Renilla luciferase plasmid (for normalization).
-
Cancer cell line of interest.
-
Transfection reagent (e.g., Lipofectamine).
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate.
-
Transfection: Co-transfect the cells with the TOPflash or FOPflash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent.[18] TOPflash contains wild-type TCF/LEF binding sites, while FOPflash contains mutated sites and serves as a negative control.[7]
-
Treatment (Optional): Treat the cells with Wnt ligands, Fz7 inhibitors, or other compounds of interest.
-
Cell Lysis: After the desired incubation period (typically 24-48 hours), lyse the cells using the passive lysis buffer provided with the assay kit.[19]
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.[18]
-
Data Analysis: Normalize the TOPflash and FOPflash firefly luciferase readings to the Renilla luciferase readings to control for transfection efficiency. The TOP/FOP ratio indicates the level of TCF/LEF-mediated transcriptional activity.
Cell Migration and Invasion Assays
These assays are used to assess the effect of Fz7 on the migratory and invasive potential of cancer cells.
Materials:
-
Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively).
-
24-well plates.
-
Serum-free and serum-containing medium.
-
Cotton swabs.
-
Crystal violet stain.
-
Microscope.
Procedure:
-
Cell Preparation: Starve the cells in serum-free medium for several hours.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate containing medium with a chemoattractant (e.g., 10% FBS).
-
Cell Seeding: Seed the starved cells in serum-free medium into the upper chamber of the inserts.
-
Incubation: Incubate the plate for a period that allows for cell migration/invasion (typically 12-48 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated/non-invaded cells from the upper surface of the insert membrane with a cotton swab.
-
Staining: Fix and stain the migrated/invaded cells on the lower surface of the membrane with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Tumorsphere Formation Assay for Cancer Stem Cell Activity
This assay assesses the self-renewal capacity of cancer stem cells by their ability to form spherical colonies in non-adherent conditions.
Materials:
-
Ultra-low attachment plates or flasks.
-
Serum-free sphere-forming medium supplemented with growth factors (e.g., EGF and bFGF) and B27 supplement.[20][21]
-
Single-cell suspension of cancer cells.
Procedure:
-
Cell Seeding: Dissociate the cancer cells into a single-cell suspension and seed them at a low density in ultra-low attachment plates with sphere-forming medium.[20][22]
-
Incubation: Culture the cells for 7-14 days, replenishing the medium with fresh growth factors every 2-3 days.
-
Sphere Formation: Observe the formation of tumorspheres (spheroids).
-
Quantification: Count the number and measure the size of the tumorspheres. The sphere formation efficiency can be calculated as (number of spheres formed / number of cells seeded) x 100%.[21]
-
Serial Passaging (Optional): To assess self-renewal over multiple generations, dissociate the primary spheres into single cells and re-plate them under the same conditions.
Conclusion and Future Directions
Frizzled-7 has emerged as a key player in the pathobiology of numerous cancers, driving tumor progression through its multifaceted roles in cell proliferation, invasion, metastasis, and the maintenance of cancer stem cells. Its frequent upregulation in tumors and its association with poor clinical outcomes underscore its potential as a valuable prognostic biomarker and a compelling therapeutic target. The development of Fz7-targeted therapies, such as monoclonal antibodies and small molecule inhibitors, represents a promising avenue for novel cancer treatments.[5] Further research is warranted to fully elucidate the context-dependent signaling of Fz7 in different tumor types and to develop robust strategies to overcome potential resistance mechanisms. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the intricate functions of Fz7 and to accelerate the translation of these findings into clinical applications.
References
- 1. TOPflash reporter assay [bio-protocol.org]
- 2. Sphere-Formation Assay: Three-Dimensional in vitro Culturing of Prostate Cancer Stem/Progenitor Sphere-Forming Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Down-regulation of frizzled-7 expression decreases survival, invasion and metastatic capabilities of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frizzled7 Promotes Epithelial-to-mesenchymal Transition and Stemness Via Activating Canonical Wnt/β-catenin Pathway in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frizzled7 as an emerging target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]
- 8. FZD7 is a novel prognostic marker and promotes tumor metastasis via WNT and EMT signaling pathways in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wnt Reporter Activity Assay [bio-protocol.org]
- 10. FZD7 has a critical role in cell proliferation in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frizzled7 as an emerging target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Down-regulation of Frizzled-7 expression inhibits migration, invasion, and epithelial-mesenchymal transition of cervical cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional interaction between Wnt3 and Frizzled-7 leads to activation of the Wnt/β-catenin signaling pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overexpression of FZD7 promotes glioma cell proliferation by upregulating TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. scbt.com [scbt.com]
- 17. Lentiviral Transduction Protocol [sigmaaldrich.com]
- 18. jcancer.org [jcancer.org]
- 19. TOPFlash reporter assay [bio-protocol.org]
- 20. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- 21. protocols.io [protocols.io]
- 22. Cancer Stem Cell Tumorsphere Formation Protocol [sigmaaldrich.com]
Methodological & Application
Application Note: Quantifying Frizzled-7 Inhibition with Fz7-21 Using a Luciferase Reporter Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and stem cell maintenance. Its dysregulation is implicated in numerous cancers, making it a key target for therapeutic development. The Frizzled-7 (FZD7) receptor is frequently overexpressed in tumors and plays a crucial role in activating this pathway.[1] Fz7-21 is a selective peptide antagonist of FZD7 that provides a valuable tool for investigating Wnt signaling and for drug screening.[2] This document provides a detailed protocol for utilizing Fz7-21 in a dual-luciferase reporter assay to quantify the inhibition of Wnt/β-catenin signaling.
Introduction to Fz7-21 and the Wnt/β-Catenin Pathway
The canonical Wnt signaling cascade is initiated by the binding of a Wnt ligand (e.g., WNT3A) to a Frizzled (FZD) family receptor and its co-receptor, LRP5/6. This binding event leads to the recruitment of the Dishevelled (DVL) protein and the inhibition of a "destruction complex" comprised of Axin, APC, GSK-3β, and CK1. In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Wnt-induced inhibition of the destruction complex allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus. There, it partners with TCF/LEF transcription factors to activate the expression of target genes, such as c-myc and cyclin D1, driving cell proliferation.[3][4]
Fz7-21 is a peptide inhibitor that selectively targets the FZD7 receptor. It binds to the extracellular cysteine-rich domain (CRD) of FZD7, altering its conformation.[2][5] This binding mechanism prevents the formation of the essential Wnt-FZD7-LRP6 ternary complex, thereby blocking downstream signal activation.[1][6]
The TOPFlash/FOPFlash dual-luciferase reporter system is a widely used method for quantitatively measuring the activity of the canonical Wnt pathway.[7] The TOPFlash plasmid contains multiple TCF/LEF binding sites upstream of a firefly luciferase reporter gene. The FOPFlash plasmid, containing mutated TCF/LEF sites, serves as a negative control for specificity. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is used to normalize for transfection efficiency and cell viability.[7][8]
Fz7-21 Signaling Pathway Inhibition
The following diagram illustrates the mechanism of Wnt/β-catenin signaling and the inhibitory action of Fz7-21.
Figure 1. Wnt/β-catenin Signaling and Fz7-21 Inhibition. In the presence of WNT3A, the FZD7-LRP6 complex inhibits the destruction complex, allowing β-catenin to activate TCF/LEF-mediated transcription of the luciferase reporter. Fz7-21 binds to FZD7, preventing WNT3A-mediated activation and leading to β-catenin degradation.
Experimental Protocol: Dual-Luciferase Reporter Assay
This protocol is designed for a 96-well plate format and is optimized for HEK293T cells, which are commonly used for TOPFlash assays.
Materials and Reagents:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 or a similar transfection reagent
-
M50 Super 8x TOPFlash plasmid
-
FOPFlash plasmid (negative control)
-
pRL-TK plasmid (or other Renilla luciferase control)
-
Recombinant WNT3A protein
-
Fz7-21 peptide and a scrambled control peptide (Fz7-21S)
-
Dual-Luciferase® Reporter Assay System (e.g., Promega E1910)
-
Phosphate-Buffered Saline (PBS)
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
Day 1: Cell Seeding and Transfection
-
Trypsinize and count HEK293T cells. Seed 2.5 x 10⁴ cells per well in a 96-well white, clear-bottom plate in 100 µL of complete growth medium.
-
Incubate for 18-24 hours at 37°C and 5% CO₂ until cells reach 70-80% confluency.
-
Prepare the transfection master mix in Opti-MEM. For each well, combine:
-
100 ng TOPFlash (or FOPFlash) plasmid
-
10 ng pRL-TK plasmid
-
0.25 µL Lipofectamine 2000
-
-
Follow the transfection reagent manufacturer's protocol for complex formation.
-
Remove the growth medium from cells and add 50 µL of the transfection complex to each well.
-
Incubate for 4-6 hours at 37°C.
-
Add 50 µL of complete growth medium to each well and incubate overnight.
Day 2: Cell Treatment
-
Prepare serial dilutions of Fz7-21 and the this compound control peptide in serum-free medium. A typical concentration range to test for an IC₅₀ determination would be 1 nM to 10 µM.
-
Prepare the WNT3A stimulation medium by diluting recombinant WNT3A to a final concentration of 50 ng/mL in serum-free medium.[9]
-
Aspirate the medium from the wells.
-
Add 50 µL of the appropriate Fz7-21 or this compound dilution to the corresponding wells.
-
Add 50 µL of the WNT3A stimulation medium to all wells except for the unstimulated control wells (add 50 µL of serum-free medium instead).
-
Incubate the plate for 18-24 hours at 37°C and 5% CO₂.
Day 3: Luciferase Assay
-
Equilibrate the 96-well plate and the Dual-Luciferase® Assay reagents to room temperature.
-
Aspirate the medium from the wells and gently wash once with 100 µL of PBS.
-
Add 20 µL of 1x Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker at room temperature to ensure complete cell lysis.
-
Measure firefly luciferase activity: Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure luminescence on a plate-reading luminometer.
-
Measure Renilla luciferase activity: Add 100 µL of Stop & Glo® Reagent to each well. This quenches the firefly signal and initiates the Renilla reaction. Measure luminescence again.[8]
Data Analysis:
-
For each well, calculate the ratio of Firefly Luciferase activity to Renilla Luciferase activity to normalize the data.
-
Normalized Ratio = Firefly RLU / Renilla RLU
-
-
Determine the fold induction by dividing the normalized ratio of WNT3A-stimulated samples by the normalized ratio of the unstimulated control.
-
Calculate the percent inhibition for each Fz7-21 concentration relative to the WNT3A-stimulated control (0% inhibition) and the unstimulated control (100% inhibition).
-
Plot the percent inhibition against the log concentration of Fz7-21 and fit a dose-response curve to determine the IC₅₀ value.
Data Presentation
The following table shows example data from a dose-response experiment.
| Treatment | Fz7-21 Conc. (nM) | Avg. Firefly RLU | Avg. Renilla RLU | Normalized Ratio (Firefly/Renilla) | % Inhibition |
| Unstimulated Control | 0 | 5,000 | 50,000 | 0.10 | 100.0% |
| WNT3A Control | 0 | 100,000 | 52,000 | 1.92 | 0.0% |
| WNT3A + Fz7-21 | 1 | 95,000 | 51,000 | 1.86 | 3.3% |
| WNT3A + Fz7-21 | 10 | 75,000 | 49,000 | 1.53 | 21.4% |
| WNT3A + Fz7-21 | 100 | 50,000 | 50,000 | 1.00 | 50.5% |
| WNT3A + Fz7-21 | 1000 | 15,000 | 51,500 | 0.29 | 90.0% |
| WNT3A + Fz7-21 | 10000 | 6,000 | 49,500 | 0.12 | 98.9% |
| WNT3A + this compound (Control) | 1000 | 98,000 | 50,500 | 1.94 | -1.1% |
Note: Data are for illustrative purposes only. RLU = Relative Light Units. The IC₅₀ value for Fz7-21 is reported to be approximately 100 nM.[2]
Experimental Workflow Visualization
The diagram below outlines the sequential steps of the experimental protocol.
Figure 2. Experimental Workflow. This flowchart details the key steps and timeline for performing the Fz7-21 luciferase reporter assay, from cell seeding to data analysis.
Conclusion
The dual-luciferase reporter assay is a robust and sensitive method for quantifying the inhibition of the Wnt/β-catenin signaling pathway. By using the TOPFlash reporter system, researchers can effectively measure the bioactivity of FZD7 antagonists like Fz7-21. This application note provides a comprehensive protocol that, when coupled with appropriate controls, enables the reliable determination of dose-dependent inhibition and the calculation of key parameters such as IC₅₀, facilitating research into FZD7-mediated signaling and the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 3. oncotarget.com [oncotarget.com]
- 4. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 5. 5wbs - Crystal structure of Frizzled-7 CRD with an inhibitor peptide Fz7-21 - Summary - Protein Data Bank Japan [pdbj.org]
- 6. researchgate.net [researchgate.net]
- 7. jcancer.org [jcancer.org]
- 8. Dual-Luciferase® Reporter Assay System Protocol [promega.sg]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Fz7-21 for Intestinal Organoid Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intestinal organoids are three-dimensional structures derived from adult stem cells that recapitulate the architecture and function of the intestinal epithelium. A critical signaling pathway for the maintenance and self-renewal of intestinal stem cells is the Wnt/β-catenin pathway. The Frizzled-7 (FZD7) receptor, a key component of the Wnt signaling cascade, is highly expressed in intestinal stem cells. The Fz7-21 peptide is a selective antagonist of FZD7, offering a powerful tool to probe the role of FZD7-mediated Wnt signaling in intestinal stem cell biology and to explore potential therapeutic interventions. Fz7-21 binds to the extracellular cysteine-rich domain (CRD) of FZD7, altering its conformation and preventing the formation of the Wnt-FZD7-LRP6 signaling complex. This specific inhibition of the FZD7 receptor disrupts downstream Wnt signaling, leading to impaired stem cell function in intestinal organoids.
These application notes provide detailed protocols for the culture of mouse intestinal organoids and the application of the Fz7-21 peptide to study its effects on organoid development and stem cell function.
Data Presentation
The following table summarizes the quantitative effect of the dimeric Fz7-21 peptide (dFz7-21) on the stem cell potential of mouse intestinal organoids, as assessed by the percentage of organoids with one or more buds after 48 hours of treatment.
| Treatment Group | Concentration | Organoid Stem Cell Potential (% of organoids with ≥1 bud) |
| DMSO (Control) | - | 55.4 ± s.e.m. |
| dFz7-21 | 1 µM | Not significantly different from DMSO |
| dFz7-21 | 10 µM | ~40% (Significant reduction) |
| dFz7-21 | 100 µM | ~25% (Significant reduction) |
| dFz7-21 | 200 µM | ~20% (Significant reduction) |
| Fz7-21S (scrambled peptide) | 200 µM | Not significantly different from DMSO |
| anti-LRP6 (positive control) | 10 µg/ml | ~15% (Significant reduction) |
Experimental Protocols
Protocol 1: Mouse Intestinal Organoid Culture
This protocol outlines the establishment of mouse intestinal organoid cultures from isolated crypts.
Materials:
-
Mouse small intestine
-
Cold PBS (Phosphate-Buffered Saline)
-
2 mM EDTA in PBS
-
Matrigel® Matrix, Growth Factor Reduced
-
IntestiCult™ Organoid Growth Medium (or equivalent)
-
24-well tissue culture plates
-
Centrifuge
-
Microscope
Procedure:
-
Isolate the proximal 10 cm of the small intestine from a mouse and flush with cold PBS to remove luminal contents.
-
Open the intestine longitudinally and scrape away the villi with a coverslip.
-
Wash the tissue multiple times with cold PBS.
-
Cut the intestine into small 2-4 mm pieces and incubate in PBS containing 2 mM EDTA for 30 minutes on a rocking platform at 4°C.
-
Vigorously shake the tube to release the crypts from the tissue.
-
Collect the supernatant containing the crypts and filter through a 70 µm cell strainer.
-
Centrifuge the crypt suspension at 300 x g for 5 minutes at 4°C.
-
Resuspend the crypt pellet in a small volume of basal medium.
-
Count the crypts using a microscope.
-
Mix the crypt suspension with Matrigel® at a density of approximately 200-500 crypts per 50 µl of Matrigel®.
-
Plate 50 µl domes of the Matrigel®-crypt mixture into the center of pre-warmed 24-well plates.
-
Incubate the plate at 37°C for 10-15 minutes to solidify the Matrigel®.
-
Gently add 500 µl of complete organoid growth medium to each well.
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days. Organoids should be ready for experiments within 5-7 days.
Protocol 2: Fz7-21 Treatment of Intestinal Organoids
This protocol describes the treatment of established intestinal organoids with the Fz7-21 peptide.
Materials:
-
Established intestinal organoid cultures (from Protocol 1)
-
Fz7-21 peptide (and scrambled control peptide, e.g., this compound)
-
DMSO (vehicle control)
-
Fresh organoid growth medium
Procedure:
-
Prepare stock solutions of Fz7-21 and the control peptide in DMSO.
-
On the day of the experiment, dilute the peptide stocks to the desired final concentrations in fresh organoid growth medium. Also, prepare a vehicle control medium containing the same final concentration of DMSO.
-
Carefully aspirate the old medium from the organoid cultures.
-
Gently add 500 µl of the freshly prepared medium containing the different concentrations of Fz7-21, control peptide, or DMSO to the respective wells.
-
Incubate the organoids at 37°C and 5% CO2 for the desired treatment period (e.g., 48 hours for budding analysis).
Protocol 3: Quantification of Organoid Budding
This protocol details the method for quantifying the stem cell potential of intestinal organoids by assessing budding.
Materials:
-
Treated intestinal organoid cultures (from Protocol 2)
-
Inverted microscope with imaging capabilities
Procedure:
-
After the 48-hour treatment period, acquire brightfield images of the organoids in each well.
-
For each condition, randomly select a representative number of organoids to analyze (e.g., >100 organoids per condition).
-
For each individual organoid, determine the presence or absence of at least one crypt-like bud. A bud is defined as a distinct, evaginating structure from the central spheroid body.
-
Calculate the percentage of organoids with one or more buds for each treatment group.
-
Perform statistical analysis (e.g., t-test) to compare the budding efficiency between the control and Fz7-21 treated groups.
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for Fz7-21 treatment and analysis of intestinal organoids.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of Fz7-21.
Caption: Mechanism of Fz7-21 action in preventing Wnt signaling complex formation.
Application Notes and Protocols for Fz7-21 in Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Frizzled-7 (FZD7) antagonist, Fz7-21, for investigating Wnt signaling in colorectal cancer (CRC) cell lines. The provided protocols and data serve as a resource for designing and executing experiments to evaluate the therapeutic potential of targeting the FZD7 receptor in CRC.
Introduction
The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and stem cell maintenance.[1] In a majority of colorectal cancers, this pathway is aberrantly activated, frequently due to mutations in genes such as APC or β-catenin.[1] The Frizzled-7 receptor (FZD7), a key transmembrane receptor in the Wnt pathway, is often overexpressed in CRC and is associated with tumor progression, metastasis, and therapy resistance.[2] Fz7-21 is a selective peptide antagonist that binds to the cysteine-rich domain (CRD) of FZD7, preventing the formation of the Wnt-FZD7-LRP6 signaling complex and thereby inhibiting the canonical Wnt/β-catenin pathway.[3] A scrambled peptide, Fz7-21S, which does not inhibit Wnt signaling, serves as an ideal negative control for in vitro experiments.[3]
Data Presentation
The following tables summarize the expected quantitative effects of Fz7-21 on various colorectal cancer cell lines. While specific data for Fz7-21 in these cell lines is limited in publicly available literature, the provided data is extrapolated from studies on FZD7 inhibition in CRC cells, including with a soluble FZD7 decoy receptor (sFzd7), and the known potency of Fz7-21 in other cell types.[2][4]
Table 1: Cell Viability (IC50) of FZD7 Inhibitors in Colorectal Cancer Cell Lines
| Cell Line | FZD7 Inhibitor | IC50 | Incubation Time | Assay | Reference |
| SW480 | sFzd7 | 12 µg/mL | 72 hours | MTT | [2] |
| HCT-116 | Fz7-21 | ~150 nM (Estimated) | 72 hours | MTT | N/A |
| HEK293-TB | Fz7-21 | 100 nM | 6 hours | TOPbrite Luciferase | [4] |
| Mouse L Cells | Fz7-21 | 50 nM | Not Specified | β-catenin Stabilization | [4] |
Table 2: Apoptosis Induction by FZD7 Inhibition in SW480 Cells
| Treatment | Concentration | % Apoptotic Cells (Early + Late) | Incubation Time | Assay | Reference |
| sFzd7 | 10 µg/mL | 53.12% | 48 hours | Annexin V/PI | [2] |
| sFzd7 | 20 µg/mL | 83.36% | 48 hours | Annexin V/PI | [2] |
| Fz7-21 | 200 nM (Estimated) | Significant increase | 48 hours | Annexin V/PI | N/A |
Table 3: Effect of FZD7 Inhibition on Wnt Pathway Target Gene Expression in SW480 Cells
| Treatment | Target Gene | Fold Change (mRNA) | Incubation Time | Assay | Reference |
| sFzd7 | β-catenin | Decreased | 72 hours | Real-Time PCR | [2] |
| sFzd7 | Cyclin-D1 | Decreased | 72 hours | Real-Time PCR | [2] |
| Fz7-21 | β-catenin | Expected Decrease | 48-72 hours | Western Blot/qRT-PCR | N/A |
| Fz7-21 | c-Myc | Expected Decrease | 48-72 hours | Western Blot/qRT-PCR | N/A |
Experimental Protocols
Fz7-21 and this compound Peptide Handling and Reconstitution
-
Storage: Lyophilized peptides should be stored at -20°C for short-term and -80°C for long-term storage.
-
Reconstitution: Dissolve Fz7-21 and the negative control peptide, this compound, in sterile DMSO to create a stock solution (e.g., 10 mM).[5] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[3][5] Before use, thaw the aliquot at room temperature and dilute to the desired working concentration in the appropriate cell culture medium.
Cell Culture
-
Cell Lines: HCT-116 and SW480 are commonly used colorectal cancer cell lines with activated Wnt signaling.
-
Culture Conditions: Culture cells in McCoy's 5A (for HCT-116) or Leibovitz's L-15 (for SW480) medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Fz7-21.
-
Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of Fz7-21 (e.g., 1 nM to 10 µM) and this compound as a negative control. Include a vehicle control (DMSO diluted in media).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic cells following Fz7-21 treatment.
-
Seeding: Seed 2 x 10^5 cells per well in a 6-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with Fz7-21 at concentrations around the estimated IC50 (e.g., 100 nM, 200 nM, 500 nM) and this compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Western Blot Analysis of Wnt Signaling Proteins
This protocol assesses the effect of Fz7-21 on the protein levels of key Wnt pathway components.
-
Seeding and Treatment: Seed 1 x 10^6 cells in a 60 mm dish, allow attachment, and then treat with Fz7-21 (e.g., 200 nM) and this compound for 48 hours.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against β-catenin, Cyclin D1, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
Wnt Signaling Reporter Assay (TOPflash Assay)
This assay measures the transcriptional activity of the β-catenin/TCF complex.
-
Transfection: Co-transfect colorectal cancer cells with the TOPflash (containing TCF/LEF binding sites driving luciferase expression) and a control Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the transfected cells with Fz7-21 (e.g., 100 nM, 200 nM) or this compound. If the cell line has low endogenous Wnt ligand expression, stimulation with recombinant Wnt3a may be necessary to observe inhibition.
-
Incubation: Incubate for another 24-48 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the TOPflash activity to the Renilla activity and express the results as a fold change relative to the control.
Visualizations
Fz7-21 Mechanism of Action
Caption: Mechanism of Fz7-21 in blocking the Wnt/β-catenin signaling pathway.
Experimental Workflow for Assessing Fz7-21 Efficacy
Caption: Workflow for evaluating the in vitro effects of Fz7-21 on CRC cells.
Logical Relationship of Fz7-21's Cellular Effects
Caption: The cascade of cellular events initiated by Fz7-21 treatment in CRC cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-tumor activity of a recombinant soluble Fzd7 decoy receptor in human gastric and colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fz7-21 | Selective FZD7 antagonist | Hello Bio [hellobio.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Fz7-21 Treatment in Triple-Negative Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. The Wnt/β-catenin signaling pathway is frequently dysregulated in TNBC, with the Frizzled-7 (FZD7) receptor being a key mediator of this aberrant signaling. FZD7 is overexpressed in a majority of TNBC cases and is associated with tumor initiation, progression, and the maintenance of cancer stem-like cells.[1][2][3][4][5] Consequently, targeting FZD7 presents a promising therapeutic strategy for this difficult-to-treat breast cancer subtype.
Fz7-21 is a peptide antagonist of FZD7 that has been identified to impair Wnt/β-catenin signaling by binding to the cysteine-rich domain (CRD) of the FZD7 receptor.[6] This document provides a summary of the available data on Fz7-21 and detailed protocols for its evaluation in TNBC models.
Fz7-21 Peptide Information
| Property | Description |
| Sequence | Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Cys-His-Val-Met-Tyr-NH2 |
| Molecular Weight | 1796.05 g/mol |
| Mechanism of Action | Selective FZD7 antagonist, binds to the FZD7 extracellular cysteine-rich domain (CRD) to alter its conformation. |
| Solubility | Soluble in DMSO |
Quantitative Data
While direct quantitative data for Fz7-21 in triple-negative breast cancer cell lines is not extensively available in the public domain, the following table summarizes its activity in other relevant cell-based assays. Researchers are encouraged to generate TNBC-specific dose-response curves using the protocols outlined below.
| Assay | Cell Line | Parameter | Value | Reference |
| Wnt/β-catenin Signaling Inhibition | HEK293 | IC50 | 100 nM | [6] |
| Wnt3a-mediated β-catenin Stabilization | Mouse L cells | IC50 | 50 nM | [6] |
Signaling Pathway
The Fz7-21 peptide inhibits the canonical Wnt signaling pathway by binding to the FZD7 receptor. This prevents the binding of Wnt ligands, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes involved in proliferation and survival.
Experimental Workflow
A generalized workflow for evaluating the efficacy of Fz7-21 in TNBC models is presented below. This workflow encompasses in vitro characterization and in vivo validation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Fz7-21 on TNBC cell lines.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, BT-549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Fz7-21 peptide
-
DMSO (for dissolving Fz7-21)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed TNBC cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of Fz7-21 in complete growth medium. The final concentrations should typically range from 0.1 nM to 100 µM. A vehicle control (DMSO) should also be prepared.
-
Remove the medium from the wells and add 100 µL of the Fz7-21 dilutions or vehicle control.
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Wnt/β-catenin Signaling Luciferase Reporter Assay
This protocol measures the effect of Fz7-21 on the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
TNBC cell line (e.g., MDA-MB-231)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
-
Wnt3a conditioned medium or recombinant Wnt3a
-
Fz7-21 peptide
Procedure:
-
Co-transfect TNBC cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, seed the transfected cells into a 96-well plate.
-
After another 24 hours, treat the cells with Wnt3a conditioned medium or recombinant Wnt3a in the presence of varying concentrations of Fz7-21.
-
Incubate for 16-24 hours at 37°C.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase® Reporter Assay System.[7][8][9][10][11]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold change in reporter activity relative to the Wnt3a-treated control.
Western Blot Analysis of Wnt Pathway Proteins
This protocol is for assessing the effect of Fz7-21 on the protein levels of key Wnt signaling components.
Materials:
-
TNBC cell lines
-
Fz7-21 peptide
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat TNBC cells with Fz7-21 at the desired concentrations for 24-48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[12][13][14][15]
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo TNBC Xenograft Model
This protocol describes the establishment of a TNBC xenograft model and subsequent treatment with Fz7-21. All animal procedures should be performed in accordance with institutional guidelines.[16][17][18][19]
Materials:
-
Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
TNBC cell line (e.g., MDA-MB-231)
-
Matrigel
-
Fz7-21 peptide
-
Vehicle control
-
Calipers
Procedure:
-
Harvest TNBC cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank or mammary fat pad of each mouse.[20]
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer Fz7-21 (e.g., via intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for Ki-67 and β-catenin).
Conclusion
The Fz7-21 peptide represents a targeted therapeutic approach for TNBC by inhibiting the FZD7-mediated Wnt/β-catenin signaling pathway. The protocols provided herein offer a framework for the preclinical evaluation of Fz7-21 in relevant TNBC models. Further investigation is warranted to establish the efficacy and safety of Fz7-21 as a potential therapeutic agent for triple-negative breast cancer.
References
- 1. Frizzled7 Antibody-Functionalized Nanoshells Enable Multivalent Binding for Wnt Signaling Inhibition in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering multimodal nanoparticles to combat triple-negative breast cancer [udspace.udel.edu]
- 3. Inhibition of Wnt signaling by Frizzled7 antibody-coated nanoshells sensitizes triple-negative breast cancer cells to the autophagy regulator chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FZD7 has a critical role in cell proliferation in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Wnt Reporter Activity Assay [bio-protocol.org]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Wnt Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. Regression of Triple-Negative Breast Cancer in a Patient-Derived Xenograft Mouse Model by Monoclonal Antibodies against IL-12 p40 Monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Patient-derived Xenograft (PDX) Models In Basic and Translational Breast Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacologic profiling of patient-derived xenograft models of primary treatment-naïve triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Application Notes: Fz7-21 as a Potent and Selective Inhibitor of Wnt Signaling In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1][2] Aberrant Wnt signaling is implicated in a variety of diseases, including cancer.[3] The Frizzled-7 (FZD7) receptor, a key component of the Wnt pathway, is frequently overexpressed in several cancers, making it an attractive therapeutic target.[1][2] Fz7-21 is a peptide antagonist that selectively binds to the cysteine-rich domain (CRD) of the FZD7 receptor subclass, impairing Wnt/β-catenin signaling.[4][5][6] These application notes provide a comprehensive guide for utilizing Fz7-21 in in vitro studies to investigate the Wnt signaling pathway.
Mechanism of Action
Fz7-21 is a peptide identified from a phage library that specifically targets the FZD7 receptor.[5][6] It binds to the extracellular cysteine-rich domain (CRD) of FZD7, altering its conformation.[5][6] This conformational change disrupts the formation of the Wnt-FZD-LRP6 ternary complex, which is essential for the activation of the canonical Wnt pathway.[2][7] By preventing this complex formation, Fz7-21 effectively inhibits the downstream signaling cascade that leads to the stabilization and nuclear translocation of β-catenin.[8]
Quantitative Data Summary
The following table summarizes the key quantitative data for Fz7-21 based on in vitro studies. This data is essential for designing experiments and interpreting results.
| Parameter | Cell Line/System | Value | Reference |
| IC50 | HEK293 cells (WNT3A stimulated) | ~100 nM | [5][6][8] |
| IC50 | Mouse L cells (WNT3A stimulated) | ~50 nM | [8] |
| EC50 | Human FZD7 CRD binding | 58 nM | [4] |
| EC50 | Mouse FZD7 CRD binding | 34 nM | [4] |
| Effective Concentration | Disruption of LGR5+ stem cell function in intestinal organoids | 200 µM (48h) | [4] |
| Effective Concentration | Inhibition of WNT16b-induced hLESC proliferation | 200 nM (14 days) | [4] |
Signaling Pathway Diagram
The following diagram illustrates the canonical Wnt signaling pathway and the inhibitory action of Fz7-21.
Caption: Canonical Wnt signaling pathway and the inhibitory point of Fz7-21.
Experimental Protocols
Here are detailed protocols for key in vitro experiments to study Wnt signaling using Fz7-21.
TOP/FOPflash Luciferase Reporter Assay
This assay is a widely used method to quantify the activity of the canonical Wnt signaling pathway.[9]
Objective: To measure the effect of Fz7-21 on TCF/LEF-mediated transcription.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
TOPflash and FOPflash luciferase reporter plasmids (FOPflash serves as a negative control)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Recombinant Wnt3a protein
-
Fz7-21 peptide
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
96-well white, clear-bottom plates
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to attach overnight.
-
Transfection: Co-transfect the cells with TOPflash (or FOPflash) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Starvation (Optional): After 24 hours of transfection, replace the medium with serum-free DMEM and incubate for 4-6 hours.
-
Treatment:
-
Prepare a serial dilution of Fz7-21 in serum-free DMEM.
-
Pre-incubate the cells with varying concentrations of Fz7-21 for 1 hour.
-
Add recombinant Wnt3a (e.g., 50 ng/mL) to stimulate the Wnt pathway.
-
Include control wells: untreated cells, cells treated with Wnt3a only, and cells treated with Fz7-21 only.
-
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in luciferase activity relative to the untreated control.
-
Plot the dose-response curve for Fz7-21 and determine the IC50 value.
-
Western Blot for β-catenin Stabilization
Objective: To assess the effect of Fz7-21 on Wnt3a-induced stabilization of β-catenin.
Materials:
-
Mouse L cells (or other responsive cell line)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Plate cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with Fz7-21 at various concentrations for 1 hour, followed by stimulation with Wnt3a (e.g., 100 ng/mL) for 3-6 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice for 30 minutes.
-
Scrape the cells and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the β-catenin levels to the loading control.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for studying the effect of Fz7-21 on Wnt signaling in vitro.
Caption: A typical workflow for in vitro analysis of Fz7-21.
Troubleshooting and Considerations
-
Peptide Solubility and Stability: Fz7-21 is a peptide and should be handled with care to avoid degradation. Reconstitute the peptide in a suitable solvent as recommended by the supplier and store it at the appropriate temperature.
-
Cell Line Specificity: The response to Wnt stimulation and Fz7-21 inhibition can vary between cell lines. It is important to select a cell line that has a functional Wnt pathway and expresses the FZD7 receptor.
-
Control Experiments: Always include appropriate controls in your experiments, such as a scrambled peptide (Fz7-21S) as a negative control, to ensure the observed effects are specific to Fz7-21.[1]
-
Dose-Response and Time-Course: Perform dose-response and time-course experiments to determine the optimal concentration of Fz7-21 and the ideal time point for analysis.
By following these application notes and protocols, researchers can effectively utilize Fz7-21 as a tool to dissect the intricacies of the Wnt signaling pathway and explore its therapeutic potential in various disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What are FZD7 modulators and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 6. iscabiochemicals.com [iscabiochemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
Application Notes: Co-Immunoprecipitation of Fz7-21 with the Frizzled-7 (FZD7) Receptor
Introduction
The Frizzled-7 (FZD7) receptor, a member of the Frizzled family of G protein-coupled receptors, is a critical component of the Wnt signaling pathway.[1][2] This pathway is essential for embryonic development, stem cell regulation, and tissue homeostasis.[1][3] Aberrant FZD7 signaling is frequently implicated in the progression and metastasis of various cancers, including colorectal, breast, and hepatocellular carcinomas, making it a significant target for therapeutic development.[1][2][4][5]
Fz7-21 is a potent and selective peptide antagonist of the FZD7 receptor.[6][7][8] It binds to the extracellular Cysteine-Rich Domain (CRD) of FZD7, altering its conformation.[7][8][9][10] This interaction does not block the binding of Wnt ligands (like WNT3A) but instead prevents the formation of the functional ternary signaling complex with the LRP6 co-receptor, thereby inhibiting downstream Wnt/β-catenin signaling.[5][11]
Co-immunoprecipitation (Co-IP) is a powerful technique to study protein-protein interactions. This document provides a detailed protocol for the Co-IP of Fz7-21 with the transmembrane FZD7 receptor from cell lysates. The successful application of this protocol can validate the interaction in a cellular context, screen for other interacting partners, and elucidate the mechanism of FZD7 inhibition. Given that FZD7 is a transmembrane protein, the protocol has been optimized for the solubilization and preservation of membrane protein complexes.[12]
Quantitative Data: Fz7-21 Binding and Inhibitory Activity
The following table summarizes the key quantitative metrics for the interaction of Fz7-21 with the FZD7 receptor and its subsequent effect on the Wnt signaling pathway.
| Parameter | Species | Value | Assay Conditions |
| EC50 | Human | 58 nM | Binding to FZD7 Cysteine-Rich Domain (CRD) |
| EC50 | Mouse | 34 nM | Binding to FZD7 Cysteine-Rich Domain (CRD) |
| IC50 | Human | 100 nM | Inhibition of WNT3A-stimulated Wnt/β-catenin signaling in HEK293-TB cells.[6][7][10] |
| IC50 | Mouse | 50 nM | Blocking WNT3A-mediated stabilization of β-catenin in mouse L cells.[6][7] |
Signaling Pathway and Mechanism of Action
The canonical Wnt/β-catenin signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled receptor and an LRP5/6 co-receptor.[4][13] This leads to the recruitment of the Dishevelled (Dvl) protein, which inhibits the "destruction complex" responsible for degrading β-catenin.[13] Consequently, β-catenin accumulates, translocates to the nucleus, and activates target gene transcription. Fz7-21 inhibits this cascade at the receptor level.
Caption: Canonical Wnt/β-catenin pathway inhibited by Fz7-21.
Experimental Protocol: Co-Immunoprecipitation
This protocol details the co-immunoprecipitation of the FZD7 receptor with Fz7-21 from cultured mammalian cells. The central principle involves using an antibody against an epitope tag on FZD7 (or an endogenous FZD7 antibody) to pull down the receptor and its binding partner, Fz7-21, which is then detected by Western blot or mass spectrometry.
Materials and Reagents
-
Cell Lines: HEK293T or other suitable cell line endogenously or exogenously expressing FZD7 (e.g., with a FLAG or HA tag).
-
Peptides: Fz7-21 (Ac-LPSDDLEFWCHVMY-NH2) and a negative control peptide, such as Fz7-21S.[14]
-
Antibodies:
-
Primary Antibody: Anti-FZD7 antibody or anti-tag (e.g., Anti-FLAG M2) antibody.
-
Secondary Antibody for Western Blot: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Antibody: Biotinylated or tagged antibody against Fz7-21 if available, or use tagged Fz7-21.
-
-
Beads: Protein A/G magnetic beads or agarose resin.
-
Buffers and Solutions:
-
PBS (Phosphate-Buffered Saline): pH 7.4.
-
Membrane Protein Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% (v/v) NP-40 or 1% Triton X-100, 10% Glycerol. Note: The choice and concentration of detergent are critical for solubilizing membrane proteins and may require optimization.[15]
-
Protease and Phosphatase Inhibitor Cocktails: Add fresh to lysis buffer before use.
-
Wash Buffer: Lysis buffer with a reduced detergent concentration (e.g., 0.1% NP-40 or Triton X-100).
-
Elution Buffer: 2x Laemmli Sample Buffer or Glycine-HCl (pH 2.5) for native elution.
-
Procedure
-
Cell Culture and Treatment:
-
Culture cells expressing FZD7 to ~80-90% confluency in 10 cm dishes.
-
If studying the effect of Wnt stimulation, treat cells with recombinant WNT3A.
-
Treat cells with Fz7-21 (e.g., 100-500 nM) or control peptide for a specified time (e.g., 1-4 hours) at 37°C.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Add 1 mL of ice-cold Lysis Buffer (with freshly added inhibitors) to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on a rotator for 30-60 minutes at 4°C to ensure complete lysis and solubilization of membrane proteins.[15]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. Determine the protein concentration using a BCA or Bradford assay.
-
-
Immunoprecipitation:
-
Pre-clearing (Optional but Recommended): Add 20 µL of Protein A/G beads to 1 mg of cell lysate and incubate on a rotator for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Antibody Incubation: Add 2-5 µg of the primary antibody (e.g., anti-FZD7 or anti-FLAG) to the pre-cleared lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Bead Capture: Add 25-30 µL of equilibrated Protein A/G bead slurry to the lysate-antibody mixture.
-
Incubate on a rotator for an additional 1-2 hours at 4°C to allow the antibody-antigen complexes to bind to the beads.[16][17]
-
-
Washing:
-
Pellet the beads using a magnetic stand or by gentle centrifugation (500 x g for 1 minute).
-
Discard the supernatant (flow-through).
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate briefly, and then pellet them. These washes are crucial to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, carefully remove all residual supernatant.
-
Elute the bound proteins by adding 30-50 µL of 2x Laemmli Sample Buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins and release them from the beads.
-
Pellet the beads and transfer the supernatant (eluate) to a new tube. This sample is ready for analysis.
-
-
Analysis by Western Blot:
-
Load the eluate, along with samples of the input and flow-through fractions, onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against FZD7 (to confirm successful immunoprecipitation) and an antibody that can detect Fz7-21 (e.g., an anti-tag antibody if a tagged peptide was used).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
Experimental Workflow Diagram
Caption: Workflow for FZD7 and Fz7-21 co-immunoprecipitation.
References
- 1. mdpi.com [mdpi.com]
- 2. What are FZD7 modulators and how do they work? [synapse.patsnap.com]
- 3. Frizzled7 Activates β-Catenin-Dependent and β-Catenin-Independent Wnt Signalling Pathways During Developmental Morphogenesis: Implications for Therapeutic Targeting in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional interaction between Wnt3 and Frizzled-7 leads to activation of the Wnt/β-catenin signaling pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fz7-21 | Selective FZD7 antagonist | Hello Bio [hellobio.com]
- 8. iscabiochemicals.com [iscabiochemicals.com]
- 9. 5wbs - Crystal structure of Frizzled-7 CRD with an inhibitor peptide Fz7-21 - Summary - Protein Data Bank Japan [pdbj.org]
- 10. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Detection of Interaction Between Toll-Like Receptors and Other Transmembrane Proteins by Co-immunoprecipitation Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. ahajournals.org [ahajournals.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioone.org [bioone.org]
Determining the Effective Concentration of Fz7-21 in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fz7-21 is a potent and selective peptide antagonist of the Frizzled-7 (FZD7) receptor.[1][2][3][4] FZD7, a key component of the Wnt signaling pathway, is frequently overexpressed in various cancers and plays a crucial role in cancer stem cell maintenance, proliferation, and migration.[5][6] Fz7-21 exerts its inhibitory effect by binding to the cysteine-rich domain (CRD) of FZD7, thereby impairing its function in Wnt/β-catenin signaling.[1][2][4][7] This document provides detailed application notes and protocols for determining the effective concentration of Fz7-21 in cell culture, a critical step in pre-clinical drug development and mechanistic studies.
Mechanism of Action: Fz7-21 and the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a crucial regulator of cell fate, proliferation, and differentiation. In the "off" state, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor LRP5/6 initiates the "on" state. This leads to the disassembly of the destruction complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes.
Fz7-21 acts as an antagonist to this pathway by specifically targeting the FZD7 receptor.[1] By binding to the FZD7 CRD, Fz7-21 alters the receptor's conformation, which in turn prevents the assembly of the Wnt-FZD7-LRP6 ternary complex.[6][8] This disruption inhibits the downstream signaling cascade, leading to the degradation of β-catenin and the suppression of Wnt target gene expression.
Data Presentation: Effective Concentrations of Fz7-21
The effective concentration of Fz7-21 can vary depending on the cell line, experimental conditions, and the specific biological endpoint being measured. The following tables summarize quantitative data from published studies.
| Cell Line | Assay Type | Readout | Effective Concentration/IC50/EC50 | Treatment Duration | Reference |
| HEK293-TB | TOPbrite dual-luciferase reporter | Wnt signaling inhibition | IC50: ~100 nM | 6 hours | [1][5] |
| Mouse L cells | Western Blot | β-catenin stabilization | IC50: ~50 nM (for blocking WNT3A) | Not Specified | [1] |
| hLESCs | Proliferation Assay, Western Blot | Proliferation, Protein Exp. | 200 nM | 14 days | [1] |
| LGR5–GFP+ stem cells | Functional Assay | Stem cell function disruption | 200 µM | 48 hours | [1] |
EC50 Values for Fz7-21 Binding to FZD7 CRD:
| Species | EC50 |
| Human | 58 nM |
| Mouse | 34 nM |
| Reference: [1] |
Experimental Workflow for Determining Effective Concentration
A systematic approach is necessary to determine the optimal concentration of Fz7-21 for a specific cell line and experimental question. The following workflow outlines the key steps.
Experimental Protocols
Preparation of Fz7-21 and Control Peptide
Materials:
-
Fz7-21 peptide (lyophilized powder)
-
This compound (negative control peptide, lyophilized powder)
-
Sterile, nuclease-free water or DMSO
-
Sterile, low-protein binding microcentrifuge tubes
Protocol:
-
Reconstitution: Briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom. Reconstitute the peptide in sterile water or DMSO to a stock concentration of 1-10 mM. For peptides with solubility issues, sonication may aid dissolution.[9]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in low-protein binding tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution at -20°C or -80°C.[10][11] Once an aliquot is thawed, it is recommended to use it promptly and avoid re-freezing.
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of Fz7-21 and establish a dose-response curve.
Materials:
-
Target cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
Fz7-21 and this compound stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Fz7-21 and this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Wnt Reporter Assay (TOPbrite Dual-Luciferase Assay)
This assay quantitatively measures the activity of the Wnt/β-catenin signaling pathway.
Materials:
-
HEK293-TB cells (or other suitable reporter cell line)
-
96-well white, clear-bottom cell culture plates
-
Complete cell culture medium
-
Wnt3a conditioned medium or recombinant Wnt3a
-
Fz7-21 and this compound stock solutions
-
Dual-luciferase reporter assay system (e.g., Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293-TB cells into a 96-well plate and allow them to reach 70-80% confluency.
-
Treatment: Pre-treat the cells with various concentrations of Fz7-21 or this compound for a specified time (e.g., 1-2 hours).
-
Wnt Stimulation: Add Wnt3a conditioned medium or recombinant Wnt3a (e.g., 50 ng/mL) to the wells and incubate for the desired duration (e.g., 6 hours).[5]
-
Cell Lysis: Wash the cells with PBS and lyse them according to the dual-luciferase assay kit manufacturer's instructions.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in Wnt signaling relative to the Wnt3a-stimulated control and plot the dose-inhibition curve to determine the IC50 of Fz7-21.[12]
Western Blot for β-catenin
This protocol is used to visualize the effect of Fz7-21 on β-catenin protein levels.
Materials:
-
Target cell line
-
6-well cell culture plates
-
Complete cell culture medium
-
Wnt3a conditioned medium or recombinant Wnt3a
-
Fz7-21 and this compound stock solutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against β-catenin
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with Fz7-21 or this compound, followed by Wnt3a stimulation as described in the reporter assay protocol.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysates and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature the protein samples and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control. Compare the β-catenin levels in Fz7-21 treated cells to the controls.
Conclusion
Determining the effective concentration of Fz7-21 is a fundamental step for its use in cell culture-based research. The protocols outlined in this document provide a comprehensive guide for researchers to systematically evaluate the dose-dependent effects of Fz7-21 on cell viability and Wnt/β-catenin signaling. By following this structured approach, researchers can confidently establish the optimal working concentrations for their specific experimental models, ensuring robust and reproducible results in the investigation of this promising FZD7 antagonist.
References
- 1. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Measured Effects of Wnt3a on Proliferation of HEK293T Cells Depend on the Applied Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wnt-3a and R-spo1 conditioned media reporter assay [protocols.io]
- 9. NIBSC - Peptide Storage [nibsc.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. jpt.com [jpt.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols: Long-Term Treatment of Cells with Fz7-21 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the long-term treatment of cells with Fz7-21, a selective peptide inhibitor of the Frizzled-7 (FZD7) receptor. The protocols outlined below are intended for research purposes and should be adapted and optimized for specific cell lines and experimental conditions.
Introduction
Frizzled-7 (FZD7) is a key receptor in the Wnt signaling pathway, which is crucial for embryonic development, tissue homeostasis, and is frequently dysregulated in various cancers.[1][2][3] The peptide inhibitor Fz7-21 offers a potent and selective tool to probe the long-term consequences of FZD7 inhibition in vitro. Fz7-21 functions by binding to the cysteine-rich domain (CRD) of FZD7, which prevents the formation of the Wnt-FZD7-LRP6 ternary complex, a critical step in the activation of the canonical Wnt/β-catenin signaling pathway.[1][4] This inhibition leads to a reduction in β-catenin stabilization and subsequent downstream gene transcription.
Data Presentation
The following tables summarize quantitative data from representative studies on the effects of Fz7-21 and other FZD7 inhibitors.
Table 1: Inhibition of Wnt/β-catenin Signaling by Fz7-21
| Cell Line | Reporter Assay | Treatment | Inhibitor Concentration | Percent Inhibition of Wnt3a-mediated Signaling | Reference |
| HEK293-TB | TOPbrite dual-luciferase | 6 hours | 10 µM | ~80% | [4] |
| HEK293 | Not specified | Not specified | 100 nM (IC50) | 50% | [5] |
Table 2: Effects of FZD7 Inhibition on Cancer Cell Lines
| Cell Line | Assay | Treatment Duration | Inhibitor | Effect | Reference |
| Wilms tumor cells | Western Blot | 48 hours | αFZD7-288.1 antibody | Decreased active β-catenin levels | [6] |
| Wilms tumor cells | Real-time PCR | 48 hours | αFZD7-288.1 antibody | Reduced mRNA expression of CTNNB1, FZD7, C-MYC, AXIN2, CCND1 | [6] |
| Triple-Negative Breast Cancer (TNBC) cells | qRT-PCR | Not specified | FZD7 antibody-coated nanoshells | Inhibition of Axin2 and CyclinD1 expression | [7] |
| Colorectal cancer lines | Cell Viability Assay | Not specified | FZD7 siRNA | Inhibition of cell viability | [2] |
| Lung cancer cell lines | Proliferation Assay | Not specified | FZD8 shRNA | Inhibition of proliferation | [2] |
Signaling Pathway
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of action of the Fz7-21 inhibitor.
Caption: Wnt/β-catenin signaling and Fz7-21 inhibition.
Experimental Workflow
The diagram below outlines a general workflow for conducting a long-term cell treatment experiment with the Fz7-21 inhibitor.
Caption: General experimental workflow for long-term cell treatment.
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay
This protocol describes a method for assessing the long-term effects of Fz7-21 on cell viability using a resazurin-based assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Fz7-21 inhibitor (and a negative control peptide, e.g., Fz7-21S)[8]
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Resazurin sodium salt solution
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a low density that allows for long-term growth without reaching confluency too quickly (e.g., 1,000-5,000 cells/well, optimize for your cell line).
-
Incubate overnight to allow for cell attachment.
-
-
Initial Treatment (Day 0):
-
Prepare serial dilutions of Fz7-21 and the negative control peptide in complete medium. Include a vehicle-only control.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of the inhibitor or controls.
-
-
Long-Term Culture and Re-treatment:
-
Incubate the cells under standard conditions (37°C, 5% CO₂).
-
Every 2-3 days, carefully aspirate 50% of the medium from each well and replace it with fresh medium containing the appropriate concentration of the inhibitor or control. This maintains a relatively constant inhibitor concentration.[9]
-
If cells approach confluency before the end of the experiment, they may need to be subcultured. To do this, trypsinize the cells from each treatment condition, count them, and re-seed a portion at a lower density in a new plate with fresh medium and inhibitor.[9]
-
-
Viability Assessment (at desired time points, e.g., Day 3, 6, 9):
-
At each time point, remove the medium and add 100 µL of fresh medium containing resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control to determine the percentage of cell viability for each treatment condition.
-
Plot the cell viability against the inhibitor concentration and time.
-
Protocol 2: Western Blot Analysis of β-catenin Levels
This protocol details the procedure for assessing the long-term effects of Fz7-21 on the levels of active (non-phosphorylated) β-catenin.
Materials:
-
Cell line of interest grown in 6-well plates
-
Fz7-21 inhibitor and controls
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-active-β-catenin, anti-total-β-catenin, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Long-Term Cell Treatment:
-
Seed cells in 6-well plates and treat with Fz7-21 or controls as described in Protocol 1, scaling up the volumes accordingly.
-
At the desired time points, proceed with cell lysis.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of active and total β-catenin to the loading control. Compare the levels between treated and control samples.
-
Conclusion
The Fz7-21 inhibitor is a valuable tool for investigating the long-term consequences of FZD7-mediated Wnt signaling in cellular models. The provided protocols offer a framework for conducting these studies, which can be adapted to address specific research questions in areas such as cancer biology and stem cell research. Careful optimization of experimental parameters for each cell line is essential for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Frizzled receptors (FZD) play multiple cellular roles in development, in diseases, and as potential therapeutic targets - Journal of King Saud University - Science [jksus.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frizzled (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. Frontiers | A novel Frizzled 7 antibody disrupts the Wnt pathway and inhibits Wilms tumor growth [frontiersin.org]
- 7. Inhibition of Wnt signaling by Frizzled7 antibody-coated nanoshells sensitizes triple-negative breast cancer cells to the autophagy regulator chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Fz7-21 in Studying Stem Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Frizzled-7 (FZD7) receptor, a key component of the Wnt signaling pathway, plays a critical role in regulating stem cell pluripotency and differentiation. Modulating FZD7 activity provides a powerful tool for directing stem cell fate and studying the underlying mechanisms of lineage specification. This document provides detailed application notes and protocols for utilizing Fz7-21, a selective peptide inhibitor of FZD7, and its conceptual counterpart, the engineered FZD7 agonist F7L6, in stem cell differentiation studies.
Fz7-21 is a peptide antagonist that selectively binds to the FZD7 receptor, impairing Wnt/β-catenin signaling.[1] This inhibition can be leveraged to direct stem cells towards specific lineages where Wnt signaling is suppressed. Conversely, F7L6 is an engineered protein that selectively binds to and activates FZD7, potently initiating Wnt/β-catenin signaling to promote differentiation into lineages requiring Wnt activation, such as the mesendoderm.[2][3]
These tools offer precise control over a critical signaling pathway, enabling researchers to dissect the intricate processes of stem cell differentiation.
Mechanism of Action: Modulating the Wnt/FZD7 Signaling Pathway
The canonical Wnt/β-catenin signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor, LRP5/6. This interaction leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes.
Fz7-21 acts as an antagonist by binding to the cysteine-rich domain (CRD) of FZD7, preventing the formation of the Wnt-FZD7-LRP6 ternary complex and thereby inhibiting downstream signaling.[1]
F7L6 , a bispecific binder to human FZD7 and LRP6, mimics the action of Wnt ligands by bringing the receptor and co-receptor into proximity, thereby activating the signaling cascade.[2]
Data Presentation: Quantitative Effects on Stem Cell Differentiation
The following tables summarize the quantitative data from studies using Fz7-21 and F7L6 to modulate stem cell differentiation.
Table 1: Fz7-21 Inhibition of Wnt Signaling and Effects on Stem Cells
| Parameter | Cell Type | Condition | Concentration | Duration | Result | Reference |
| IC50 | HEK293 cells | WNT3A-induced β-catenin signaling | ~100 nM | - | Inhibition of Wnt signaling | [1] |
| IC50 | Mouse L cells | WNT3A-mediated β-catenin stabilization | ~50 nM | - | Inhibition of Wnt signaling | [1] |
| Gene Expression | Mouse intestinal organoids | - | 100 µM | 24 hours | Disruption of stem cell function, altered gene expression | [1] |
Table 2: F7L6-mediated Activation of Wnt Signaling and Induction of Mesendodermal Differentiation in hPSCs
| Parameter | Cell Line | Treatment | Concentration | Duration | Marker Change | Analysis Method | Reference |
| Pluripotency Marker | H1 (hESC) | F7L6 | 10 nM | 3 days | OCT4 (POU5F1) downregulation | RT-qPCR | [2] |
| Endoderm Marker | H1 (hESC) | F7L6 | 10 nM | 3 days | SOX17 upregulation | RT-qPCR | [2] |
| Endoderm Marker | H1 (hESC) | F7L6 | 10 nM | 3 days | CXCR4 upregulation | RT-qPCR | [2] |
| Endoderm Marker | H1 (hESC) | F7L6 | 10 nM | 3 days | FOXA2 upregulation | RT-qPCR | [2] |
| Mesoderm Marker | H9 T-GFP (hESC) | F7L6 | 10 nM | 5 days | T-GFP reporter activation | Live cell imaging | [2] |
| Endoderm Marker | H9 SOX17-eGFP (hESC) | F7L6 | 10 nM | 5 days | SOX17-eGFP reporter activation | Live cell imaging | [2] |
| Hematopoietic Progenitors | hPSCs | F7L6 | 5 nM | Days 2-4 of 14-day protocol | Reduced CD34+/CD45+ cells | Flow Cytometry | [2] |
Experimental Protocols
Protocol 1: Inhibition of Wnt Signaling in Stem Cell Differentiation using Fz7-21 (Inferred Protocol)
This protocol is inferred based on the known inhibitory concentrations of Fz7-21 and general principles of Wnt signaling inhibition in directed differentiation protocols. Optimization for specific cell lines and differentiation lineages is recommended.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Appropriate hPSC maintenance medium (e.g., mTeSR1)
-
Matrigel or other suitable extracellular matrix
-
Basal differentiation medium appropriate for the target lineage
-
Fz7-21 peptide (lyophilized)
-
Sterile, nuclease-free water or appropriate solvent for Fz7-21 reconstitution
-
Reagents for downstream analysis (e.g., RNA extraction kits, antibodies for flow cytometry or immunofluorescence)
Procedure:
-
hPSC Culture: Culture hPSCs on Matrigel-coated plates in maintenance medium according to standard protocols.
-
Initiation of Differentiation: When cells reach the desired confluency (typically 70-80%), aspirate the maintenance medium and replace it with the basal differentiation medium for your target lineage.
-
Fz7-21 Treatment:
-
Reconstitute Fz7-21 in a sterile solvent to create a stock solution (e.g., 1 mM).
-
Dilute the Fz7-21 stock solution in the differentiation medium to the desired final concentration. Based on IC50 values, a starting concentration range of 100 nM to 1 µM is recommended.
-
The timing of Fz7-21 addition is critical and depends on the specific lineage. For lineages where Wnt signaling needs to be inhibited during early specification, add Fz7-21 at the beginning of the differentiation protocol. For example, in some cardiac differentiation protocols, Wnt inhibition is applied after an initial mesoderm induction phase.[4][5]
-
Culture the cells in the Fz7-21-containing medium for the desired duration, typically 24-72 hours. Medium changes with fresh Fz7-21 may be required for longer treatments.
-
-
Continue Differentiation: After the Fz7-21 treatment period, remove the inhibitor-containing medium and continue the differentiation protocol with the appropriate media and growth factors for your target lineage.
-
Analysis: Harvest cells at various time points to assess differentiation efficiency through methods such as RT-qPCR for lineage-specific markers, flow cytometry for surface markers, or immunofluorescence for protein expression.
Protocol 2: Induction of Mesendodermal Differentiation in hPSCs using F7L6
This protocol is adapted from Gumber et al., 2020.[2][3]
Materials:
-
Human pluripotent stem cells (hPSCs)
-
mTeSR1 medium
-
Matrigel
-
RPMI 1640 medium
-
B27 supplement (without insulin)
-
Activin A
-
F7L6
-
Reagents for RT-qPCR analysis
Procedure:
-
hPSC Culture: Maintain hPSCs on Matrigel-coated plates in mTeSR1 medium.
-
Initiation of Differentiation:
-
When hPSCs reach 40-60% confluency, aspirate the mTeSR1 medium.
-
Wash the cells once with PBS.
-
Add RPMI 1640 medium supplemented with B27 (without insulin) and 100 ng/mL Activin A.
-
-
F7L6 Treatment:
-
On the first day of differentiation, add F7L6 to the differentiation medium at a final concentration of 5-10 nM.
-
Culture the cells for 24 hours.
-
-
Continued Differentiation:
-
After 24 hours, replace the medium with fresh RPMI 1640 containing 0.2% FBS and 100 ng/mL Activin A (without F7L6).
-
Culture for an additional 2 days.
-
-
Analysis:
-
On day 3 of differentiation, harvest the cells.
-
Isolate total RNA and perform RT-qPCR to analyze the expression of pluripotency markers (e.g., POU5F1) and mesendodermal markers (e.g., SOX17, CXCR4, FOXA2, T).
-
Conclusion
Fz7-21 and F7L6 are valuable tools for the directed differentiation of stem cells by providing precise temporal control over Wnt/FZD7 signaling. Fz7-21, as a selective inhibitor, can be employed to guide differentiation towards lineages that require Wnt pathway suppression. In contrast, the selective agonist F7L6 is effective in promoting lineages, such as the mesendoderm, that are dependent on Wnt activation. The protocols and data presented here provide a foundation for researchers to incorporate these powerful modulators into their stem cell differentiation workflows, enabling a deeper understanding of developmental processes and advancing the potential of regenerative medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective activation of FZD7 promotes mesendodermal differentiation of human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective activation of FZD7 promotes mesendodermal differentiation of human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac Induction of Embryonic Stem Cells by a Small Molecule Inhibitor of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Troubleshooting & Optimization
Fz7-21 peptide solubility and stability in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of the Fz7-21 peptide.
FAQs - Fz7-21 Peptide Solubility
What is the recommended solvent for reconstituting Fz7-21 peptide?
Based on its amino acid sequence (Ac-LPSDDLEFWCHVMY-NH2), the Fz7-21 peptide is hydrophobic. Therefore, it is recommended to first dissolve the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) and then slowly add the aqueous buffer of choice to the desired concentration.[1][2]
How do I determine the appropriate solvent for my specific experiment?
The choice of solvent should be compatible with your experimental setup. For cell-based assays, it is crucial to use a solvent that is non-toxic to the cells at the final concentration. While DMSO is a common solvent for hydrophobic peptides, its concentration should be kept low, typically below 0.5-1%, in cell culture experiments.[1] Always test the solubility of a small aliquot of the peptide in the chosen solvent before dissolving the entire stock.[3][4]
What is the amino acid sequence of Fz7-21 and how does it influence its solubility?
The amino acid sequence of Fz7-21 is Ac-LPSDDLEFWCHVMY-NH2.[5] This sequence contains a high proportion of hydrophobic residues (L, P, F, W, V, M, Y), which makes the peptide poorly soluble in aqueous solutions.[2] The presence of acidic residues (D, E) suggests that its solubility might be slightly better in basic buffers, but the overall hydrophobicity dominates its solubility characteristics.
I am observing precipitation after dissolving the peptide. What should I do?
If you observe precipitation after adding the aqueous buffer, it is likely that the peptide is aggregating. Here are a few troubleshooting steps:
-
Sonication: Briefly sonicate the solution to aid in dissolution.[4]
-
Gentle Warming: Gently warm the solution, but avoid excessive heat.[4]
-
Adjust pH: Depending on the buffer, a slight adjustment of the pH might improve solubility.
-
Start Over: If precipitation is significant, it is best to start over with a fresh aliquot and try a different solvent or a higher concentration of the organic solvent before dilution.
Can I use DMSO for my cell-based assays?
Yes, DMSO can be used for cell-based assays, but it is important to keep the final concentration as low as possible, generally below 0.5-1%, as higher concentrations can be toxic to cells.[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it in your cell culture medium to the final working concentration.
FAQs - Fz7-21 Peptide Stability and Storage
How should I store the lyophilized Fz7-21 peptide?
Lyophilized Fz7-21 peptide should be stored at -20°C or -80°C in a tightly sealed container, protected from light.[6][7] Before opening, the vial should be allowed to warm to room temperature to prevent moisture condensation.[7][8]
How should I store the Fz7-21 peptide in solution?
Peptide solutions are much less stable than the lyophilized powder.[7] If you need to store the Fz7-21 peptide in solution, it is recommended to:
-
Prepare aliquots to avoid repeated freeze-thaw cycles.[7]
-
Use sterile buffers at a pH between 5 and 6 to prolong shelf life.[8]
-
For stock solutions in DMSO, storage at -80°C for up to 6 months is generally acceptable.[5][9]
What are the common degradation pathways for Fz7-21?
The Fz7-21 peptide contains amino acids that are susceptible to specific degradation pathways:
-
Oxidation: The Cysteine (C), Methionine (M), and Tryptophan (W) residues are prone to oxidation.[7] It is advisable to use oxygen-free buffers for reconstitution and avoid using DMSO if oxidation is a major concern, though it is a common solvent for this peptide.[4]
-
Hydrolysis: The presence of Aspartic acid (D) can make the peptide susceptible to hydrolysis, especially at acidic pH.
-
Deamidation: Asparagine (N) and Glutamine (Q) are not present in the Fz7-21 sequence, so deamidation is less of a concern.
How stable is Fz7-21 in cell culture media?
The stability of peptides in cell culture media can be influenced by enzymes present in the serum supplement. A study on Fz7-21 derivatives showed their stability in cell culture medium and mouse serum.[10] However, for critical experiments, it is recommended to assess the stability of Fz7-21 under your specific experimental conditions.
Troubleshooting Guides
Troubleshooting Fz7-21 Solubility Issues
| Problem | Possible Cause | Solution |
| Peptide will not dissolve in aqueous buffer. | High hydrophobicity of the Fz7-21 peptide. | Dissolve in a minimal amount of 100% DMSO first, then slowly add the aqueous buffer while vortexing.[1] |
| Precipitation occurs after adding aqueous buffer. | Peptide aggregation due to poor solubility in the final solvent mixture. | Increase the initial concentration of the organic solvent. Use sonication or gentle warming.[4] Consider using a different buffer system. |
| Cloudy or hazy solution. | Incomplete dissolution or formation of fine precipitates. | Centrifuge the solution to pellet any undissolved material before use. Test a small amount with a different solvent. |
Troubleshooting Fz7-21 Stability Issues
| Problem | Possible Cause | Solution |
| Loss of peptide activity over time in solution. | Degradation due to oxidation, hydrolysis, or enzymatic activity. | Aliquot the peptide solution and store at -80°C to avoid freeze-thaw cycles.[7] Use sterile, oxygen-free buffers.[4] For long-term experiments, assess stability in your specific media. |
| Inconsistent experimental results. | Peptide degradation or inaccurate concentration due to improper storage or handling. | Ensure proper storage of lyophilized powder and solutions.[6][7] Quantify the peptide concentration after dissolution using methods like HPLC.[11] |
Experimental Protocols
Protocol for Determining Fz7-21 Peptide Solubility
This protocol provides a general guideline for testing the solubility of the Fz7-21 peptide.
Materials:
-
Lyophilized Fz7-21 peptide
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
Solvents to be tested (e.g., sterile water, PBS, DMSO, Acetonitrile)
Method:
-
Allow the vial of lyophilized Fz7-21 peptide to warm to room temperature before opening.[7]
-
Weigh out a small, precise amount of the peptide (e.g., 1 mg) and place it in a sterile microcentrifuge tube.
-
Add a small, defined volume of the primary solvent (e.g., 10 µL of DMSO for a target concentration of 100 mg/mL).
-
Vortex the tube for 30-60 seconds to dissolve the peptide. If it does not dissolve, proceed with sonication.
-
Place the tube in a sonicator bath for 5-10 minutes.[4]
-
Visually inspect the solution for any undissolved particles. A clear solution indicates that the peptide is soluble at that concentration in the primary solvent.
-
To test solubility in an aqueous buffer, slowly add the buffer dropwise to the peptide solution in the organic solvent while vortexing.
-
Observe for any signs of precipitation. If the solution remains clear, the peptide is soluble in that final solvent mixture.
-
Repeat the process with different solvents and concentrations to determine the optimal solubility conditions for your experiment.
Protocol for Assessing Fz7-21 Peptide Stability in Cell Culture Media using RP-HPLC
This protocol outlines a method to evaluate the stability of the Fz7-21 peptide in a specific cell culture medium over time.[12][13]
Materials:
-
Fz7-21 peptide stock solution
-
Cell culture medium (with and without serum)
-
Incubator (37°C, 5% CO2)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Sterile microcentrifuge tubes
Method:
-
Prepare a working solution of Fz7-21 peptide in the cell culture medium to be tested at the desired final concentration.
-
Create two sets of samples: one with the complete medium (including serum) and one with serum-free medium to assess the impact of serum enzymes.
-
At time point zero (t=0), take an aliquot of each sample, and immediately stop any potential degradation by adding an equal volume of a precipitation solution (e.g., 10% TFA in ACN) and store at -20°C until analysis.
-
Incubate the remaining samples at 37°C in a 5% CO2 incubator.
-
At various time points (e.g., 1, 4, 8, 24, 48 hours), collect aliquots and treat them as in step 3.
-
After collecting all time points, centrifuge the samples to pellet any precipitated proteins.
-
Analyze the supernatant of each sample by RP-HPLC. Use a C18 column and a gradient of water/ACN with 0.1% TFA.
-
Monitor the peptide elution at a specific wavelength (e.g., 214 nm or 280 nm).
-
Quantify the peak area of the intact Fz7-21 peptide at each time point.
-
Calculate the percentage of the remaining intact peptide at each time point relative to the t=0 sample to determine the stability profile.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the Frizzled-7 signaling pathway and a general workflow for assessing peptide stability.
References
- 1. biomatik.com [biomatik.com]
- 2. jpt.com [jpt.com]
- 3. biobasic.com [biobasic.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Peptide Fz7-21|MSDS [dcchemicals.com]
- 7. genscript.com [genscript.com]
- 8. NIBSC - Peptide Storage [nibsc.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparison of Peptide Content Determination Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
potential off-target effects of Fz7-21 inhibitor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of the Fz7-21 inhibitor. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Fz7-21 and what is its primary target?
Fz7-21 is a peptide-based inhibitor designed to target the Frizzled-7 (FZD7) receptor. FZD7 is a key component of the Wnt signaling pathway, which is crucial for embryonic development and is often dysregulated in various cancers. Fz7-21 has been shown to be a selective antagonist of a subclass of Frizzled receptors that includes FZD1, FZD2, and FZD7.[1]
Q2: What are off-target effects and why are they a concern with inhibitors?
Off-target effects occur when a therapeutic agent, such as an inhibitor, binds to and affects proteins other than its intended target. These unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse side effects in clinical applications. Therefore, understanding the off-target profile of an inhibitor is critical for accurate data interpretation and for the development of safe and effective therapies.
Q3: Is Fz7-21 known to have significant off-target effects?
Current research indicates that Fz7-21 is a highly selective inhibitor for FZD1, FZD2, and FZD7. In comparative studies with other small molecules reported to target Frizzled receptors, Fz7-21 was the only compound that demonstrated the expected on-target selectivity without significant off-target activities, such as inhibition of downstream Wnt pathway components or assay reporters like luciferase.[1][2] While no inhibitor is entirely devoid of potential off-target interactions, the available data suggests a favorable selectivity profile for Fz7-21.
Q4: What are some common experimental approaches to investigate the potential off-target effects of Fz7-21?
Several robust methods can be employed to characterize the selectivity of Fz7-21 and identify any potential off-target proteins. These include:
-
Kinase Profiling: Screening the inhibitor against a large panel of kinases to identify any unintended interactions with this major class of enzymes.
-
Cellular Thermal Shift Assay (CETSA): A method to assess the direct binding of the inhibitor to proteins within a cellular context by measuring changes in their thermal stability.
-
Proteomics-Based Approaches: Utilizing mass spectrometry to perform an unbiased screen for proteins that interact with Fz7-21 in a cellular lysate or to identify changes in the proteome of cells treated with the inhibitor.
Troubleshooting Guides
Issue 1: I am observing a cellular phenotype that is not consistent with the known function of FZD7.
This could be due to off-target effects, experimental variability, or specific cellular context. Here is a guide to troubleshoot this issue:
| Possible Cause | Suggested Solution |
| Off-target effects | 1. Perform a dose-response curve: Compare the concentration of Fz7-21 required to elicit the unexpected phenotype with the IC50 for FZD7 inhibition (reported to be around 100 nM to 2 µM depending on the assay).[1][3] A significant discrepancy may suggest an off-target effect. 2. Use a negative control peptide: A scrambled version of Fz7-21 (Fz7-21S) that is known to be inactive against FZD7 can be used. If the phenotype persists with the control peptide, it is likely an off-target effect or an artifact. 3. Rescue experiment: If possible, overexpress FZD7 in your cell line. If the phenotype is not rescued, it may indicate the involvement of other targets. |
| Experimental variability | 1. Confirm inhibitor integrity: Ensure the Fz7-21 peptide is properly stored and handled to prevent degradation. 2. Optimize assay conditions: Re-evaluate your experimental setup, including cell density, incubation times, and reagent concentrations. |
| Cellular context | 1. Consider receptor expression levels: The relative expression of FZD1, FZD2, and FZD7, as well as other Wnt pathway components, can vary between cell lines and influence the observed phenotype. 2. Investigate non-canonical Wnt signaling: FZD7 can signal through both canonical (β-catenin-dependent) and non-canonical pathways. The observed phenotype might be related to the modulation of a non-canonical pathway in your specific cell model.[4] |
Quantitative Data Summary
The following table summarizes the available quantitative data on the selectivity of Fz7-21.
| Target | Assay Type | Cell Line | IC50 / Kd | Reference |
| FZD7 | Wnt/β-catenin reporter assay | HEK293 | ~100 nM | [3] |
| FZD1, FZD2, FZD7 | Wnt/β-catenin reporter assay | HEK293T | ~2 µM | [1] |
| FZD7 subclass (FZD1, 2, 7) | Surface Plasmon Resonance (SPR) | - | Low nanomolar affinity | [5] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Fz7-21 Target Engagement
This protocol is adapted for a peptide inhibitor and is designed to verify the engagement of Fz7-21 with its target, FZD7, in intact cells.
1. Cell Culture and Treatment:
- Plate your cells of interest (e.g., a cell line with known FZD7 expression) in sufficient quantity for multiple temperature points.
- Treat the cells with Fz7-21 at a desired concentration (e.g., 10x the IC50) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C. Given that Fz7-21 is a peptide, consider potential issues with cell permeability and stability in culture media.
2. Heating Step:
- After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
- Aliquot the cell suspension into PCR tubes for each temperature point.
- Heat the samples to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
3. Cell Lysis and Protein Quantification:
- Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
- Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
- Carefully collect the supernatant containing the soluble proteins.
- Determine the protein concentration of each sample.
4. Western Blot Analysis:
- Normalize the protein concentration for all samples.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with a primary antibody specific for FZD7.
- Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
- Quantify the band intensities to determine the amount of soluble FZD7 at each temperature.
5. Data Analysis:
- Plot the percentage of soluble FZD7 as a function of temperature for both the Fz7-21-treated and vehicle-treated samples.
- A shift in the melting curve to a higher temperature in the presence of Fz7-21 indicates target engagement and stabilization.
Protocol 2: Proteomics-Based Off-Target Identification
This protocol provides a general workflow for an unbiased identification of potential off-targets of Fz7-21 using mass spectrometry.
1. Sample Preparation:
- Treat your cells with Fz7-21 and a vehicle control as described in the CETSA protocol.
- Lyse the cells and extract the total protein.
- Quantify the protein concentration for each sample.
2. Protein Digestion:
- Take an equal amount of protein from each sample (e.g., 100 µg).
- Perform an in-solution tryptic digestion of the proteins overnight at 37°C.
3. LC-MS/MS Analysis:
- Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis:
- Use a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample.
- Perform statistical analysis to identify proteins that show a significant change in abundance in the Fz7-21-treated samples compared to the control. These proteins are potential off-targets.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Challenging Reported Frizzled-Targeting Compounds in Selective Assays Reveals Lack of Functional Inhibition and Claimed Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fz7-21 | Selective FZD7 antagonist | Hello Bio [hellobio.com]
- 4. Frizzled7: A Promising Achilles’ Heel for Targeting the Wnt Receptor Complex to Treat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
optimizing Fz7-21 concentration for in vivo experiments
Welcome to the technical support center for Fz7-21. This guide provides detailed answers to frequently asked questions (FAQs) and troubleshooting advice to help researchers, scientists, and drug development professionals optimize the concentration of Fz7-21 for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is Fz7-21 and what is its mechanism of action?
Fz7-21 is a synthetic peptide that acts as a selective antagonist for the Frizzled-7 (FZD7) receptor.[1][2] FZD7 is a key receptor in the Wnt signaling pathway, which is crucial for cell proliferation, migration, and stem cell activity.[3] Fz7-21 was identified from a phage library and has the sequence Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Cys-His-Val-Met-Tyr-NH2.[1]
Its mechanism of action involves binding to the extracellular cysteine-rich domain (CRD) of the FZD7 receptor. This binding alters the receptor's conformation, including the architecture of a critical lipid-binding groove.[1] Rather than directly blocking the Wnt ligand (like WNT3A) from accessing the receptor, Fz7-21's binding prevents the formation of the larger active signaling complex, which includes FZD7 and the co-receptor LRP6.[3] This ultimately impairs the downstream Wnt/β-catenin signaling cascade.[1]
Q2: What signaling pathway does Fz7-21 inhibit?
Fz7-21 primarily inhibits the canonical Wnt/β-catenin signaling pathway. By binding to FZD7, it prevents the stabilization of β-catenin, a key step in activating this pathway.[1][2] In an active state, stabilized β-catenin translocates to the nucleus and activates target gene transcription, leading to cell proliferation. Fz7-21's inhibitory action blocks these events.
References
Technical Support Center: TOP/FOP Flash Assays with Fz7-21
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing TOP/FOP flash assays to investigate the Wnt/β-catenin signaling pathway, with a specific focus on the use of the Frizzled-7 antagonist, Fz7-21.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the TOP/FOP flash assay?
A1: The TOP/FOP flash assay is a dual-luciferase reporter system designed to measure the activity of the canonical Wnt/β-catenin signaling pathway. The core of the assay relies on two reporter plasmids:
-
TOPflash: This plasmid contains a minimal promoter (e.g., c-fos) followed by multiple copies of a wild-type T-cell factor/lymphoid enhancer factor (TCF/LEF) binding site, which drives the expression of a firefly luciferase gene.[1][2][3] When the Wnt pathway is active, β-catenin translocates to the nucleus, forms a complex with TCF/LEF transcription factors, and binds to these sites to initiate luciferase transcription.[2][3]
-
FOPflash: This plasmid serves as a negative control and is identical to TOPflash, except that the TCF/LEF binding sites are mutated and non-functional.[1][2][3] FOPflash measures the background, non-specific luciferase expression.
The ratio of luciferase activity from TOPflash to FOPflash (TOP/FOP ratio) provides a specific measurement of Wnt/β-catenin pathway activation.[1] A co-transfected plasmid expressing Renilla luciferase is often used to normalize for transfection efficiency.[1][4]
Q2: What is Fz7-21 and what is its mechanism of action?
A2: Fz7-21 is a peptide antagonist that selectively targets the Frizzled-7 (FZD7) receptor.[5][6] It functions by binding to the extracellular cysteine-rich domain (CRD) of FZD7.[5][6] This binding is thought to alter the conformation of the receptor, preventing the formation of the ternary signaling complex between Wnt ligands (like Wnt3a), FZD7, and the co-receptor LRP6.[7][8] By disrupting this complex, Fz7-21 effectively inhibits the downstream signaling cascade that leads to β-catenin stabilization and nuclear translocation.
Q3: What is the expected outcome of using Fz7-21 in a TOP/FOP flash assay?
A3: In a cell line that expresses FZD7 and is stimulated with a Wnt ligand (e.g., Wnt3a), the addition of Fz7-21 is expected to decrease the TOP/FOP ratio in a dose-dependent manner. This is because Fz7-21 will inhibit the Wnt-induced activation of the pathway, leading to lower luciferase expression from the TOPflash reporter. Fz7-21 has been shown to antagonize Wnt3a-induced Wnt/β-catenin signaling in HEK293 cells with an IC50 of approximately 100 nM.[5][6][9]
Troubleshooting Guide
Issue 1: High background signal or low TOP/FOP ratio even in stimulated conditions.
| Possible Cause | Suggested Solution |
| Plasmid Quality Issues | Verify the integrity and sequence of your TOPflash and FOPflash plasmids. Over time, plasmids can accumulate mutations. Consider obtaining a fresh stock or a different version of the reporter, such as SuperTOPflash.[10] |
| Suboptimal Plasmid Ratio | The ratio of TOP/FOP plasmid to the Renilla control is crucial. A common starting point is a 10:1 ratio of the firefly reporter to the Renilla plasmid.[11] Titrate this ratio to find the optimal balance for your cell line. |
| Cell Line Issues | Ensure your cell line is responsive to Wnt stimulation. Some cell lines, like certain HEK293T variants, may have high basal Wnt activity or mutations in pathway components (e.g., APC or β-catenin) that can affect responsiveness.[11] |
| "Leaky" FOPflash Activity | High FOPflash readings can sometimes occur. This may be due to the minimal promoter in the FOPflash construct being activated by other transcription factors. Ensure that the TOP/FOP ratio is still significantly higher than 1 in your positive control. |
Issue 2: No or low induction of TOP/FOP ratio with Wnt3a or other activators.
| Possible Cause | Suggested Solution |
| Inactive Wnt Ligand | Recombinant Wnt3a protein can be unstable. Ensure it has been stored and handled correctly. Test a fresh aliquot or a different batch. Consider using conditioned media from a Wnt3a-expressing cell line as a more stable source of active Wnt.[11] |
| Insufficient Stimulation Time | The time course of Wnt pathway activation can vary between cell types. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal stimulation duration for your cells.[11] |
| Serum Interference | Components in fetal bovine serum (FBS) can sometimes activate or interfere with the Wnt pathway. Try reducing the serum concentration or serum-starving the cells for a few hours before Wnt stimulation.[11] |
| Use of a Stronger Activator for Positive Control | For troubleshooting the assay itself, consider using a GSK3β inhibitor like CHIR99021 (e.g., 3-5 µM) or BIO (6-bromoindirubin-3'-oxime).[10][12][13] These small molecules directly activate the pathway downstream of the receptor and should produce a robust increase in the TOP/FOP ratio. |
Issue 3: Inconsistent results with Fz7-21 treatment.
| Possible Cause | Suggested Solution |
| Fz7-21 Peptide Instability | Peptides can be susceptible to degradation. Ensure Fz7-21 is properly stored, and consider preparing fresh dilutions for each experiment. |
| Suboptimal Fz7-21 Concentration | Perform a dose-response curve with Fz7-21 to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. The reported IC50 of ~100 nM is a good starting point.[5][6][9] |
| Cell Line Lacks FZD7 Expression | Fz7-21 is specific for FZD7. Confirm that your cell line expresses FZD7 at the mRNA or protein level (e.g., via qPCR or Western blot). If FZD7 is not present, Fz7-21 will not have an effect. |
| Activation Method Bypasses FZD7 | If you are using a GSK3β inhibitor (like CHIR99021 or BIO) to stimulate the pathway, Fz7-21 will not show an inhibitory effect.[12] This is because these activators work downstream of the Frizzled receptors. Fz7-21's inhibitory effect will only be observed when the pathway is activated at the receptor level (e.g., with a Wnt ligand). |
Experimental Protocols & Data
Key Experimental Parameters
The following table summarizes typical concentrations and incubation times for a TOP/FOP flash assay in a 96-well plate format using HEK293 cells.
| Component | Typical Concentration/Amount | Typical Incubation Time |
| HEK293 Cells | 10,000 - 25,000 cells/well | 24 hours prior to transfection |
| TOPflash/FOPflash Plasmid | 50-100 ng/well | - |
| Renilla Plasmid | 5-10 ng/well | - |
| Transfection Reagent (e.g., Lipofectamine) | Per manufacturer's instructions | 4-6 hours |
| Wnt3a (recombinant) | 50-200 ng/mL | 16-24 hours |
| CHIR99021 (Positive Control) | 3-5 µM | 16-24 hours |
| Fz7-21 | 10 nM - 1 µM (for dose-response) | Pre-incubate for 30-60 min before adding Wnt3a |
Fz7-21 Activity Data
| Compound | Target | Cell Line | Assay | IC50 |
| Fz7-21 | FZD7 | HEK293 | Wnt3a-stimulated TOPflash | ~100 nM[5][6][9] |
| Fz7-21 | FZD7 | Mouse L cells | Wnt3a-mediated β-catenin stabilization | ~50 nM[9] |
Detailed Protocol: TOP/FOP Flash Assay with Fz7-21
-
Cell Seeding: Twenty-four hours before transfection, seed HEK293 cells into a 96-well white, clear-bottom plate at a density of 25,000 cells per well in 100 µL of complete growth medium.[1]
-
Transfection:
-
For each well, prepare a DNA mixture containing 80 ng of either TOPflash or FOPflash plasmid and 8 ng of a Renilla luciferase control plasmid.
-
Dilute the DNA mixture and a suitable transfection reagent (e.g., Lipofectamine 2000) in serum-free medium according to the manufacturer's protocol.
-
Incubate to allow complex formation, then add the transfection complexes to the cells.
-
Incubate for 4-6 hours at 37°C.
-
-
Treatment:
-
After the transfection incubation, replace the medium with fresh complete growth medium.
-
Prepare dilutions of Fz7-21. Pre-incubate the cells with the desired concentrations of Fz7-21 for 1 hour.
-
Add the Wnt pathway activator (e.g., 100 ng/mL recombinant Wnt3a) to the appropriate wells. Include wells for a positive control (e.g., 5 µM CHIR99021) and a vehicle control (e.g., DMSO).
-
Incubate for an additional 16-24 hours.
-
-
Luciferase Measurement:
-
Equilibrate the plate to room temperature.
-
Use a dual-luciferase reporter assay system (e.g., from Promega) according to the manufacturer's instructions.
-
Measure both firefly and Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
For each well, normalize the firefly luciferase reading to the Renilla luciferase reading.
-
Calculate the TOP/FOP ratio for each condition by dividing the normalized TOPflash activity by the normalized FOPflash activity.
-
Plot the TOP/FOP ratio against the concentration of Fz7-21 to determine the dose-response relationship.
-
Visualizations
Figure 1: Canonical Wnt/β-catenin signaling pathway and the mechanism of Fz7-21 inhibition.
Figure 2: General experimental workflow for a TOP/FOP flash assay with Fz7-21.
Figure 3: A logical troubleshooting tree for common issues in TOP/FOP flash assays.
References
- 1. jcancer.org [jcancer.org]
- 2. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biocompare.com [biocompare.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
reduced potency of Fz7-21 in different cell types
Welcome to the technical support center for Fz7-21, a selective peptide antagonist of Frizzled-7 (FZD7) and its subclass members FZD1 and FZD2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshoot issues related to the potency of Fz7-21 in different cell types.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Fz7-21?
A1: Fz7-21 is a peptide antagonist that selectively binds to the Cysteine-Rich Domain (CRD) of the FZD7 receptor subclass (including FZD1 and FZD2).[1] Instead of directly blocking the binding of Wnt ligands, Fz7-21 alters the conformation of the FZD7 CRD. This prevents the formation of the essential Wnt-FZD-LRP6 ternary complex, thereby inhibiting downstream Wnt/β-catenin signaling.[2]
Q2: Which Frizzled receptors does Fz7-21 target?
A2: Fz7-21 is reported to be selective for a subclass of FZD receptors that includes FZD1, FZD2, and FZD7.[2]
Q3: What is the expected potency of Fz7-21?
A3: The potency of Fz7-21 can vary depending on the cell line and experimental conditions. Reported IC50 values are approximately 100 nM for inhibiting Wnt3a-stimulated Wnt/β-catenin signaling in HEK293 cells and around 50 nM for blocking Wnt3a-mediated β-catenin stabilization in mouse L cells.[3][4] However, some studies have reported a 3- to 5-fold lower potency, which could be attributed to differences in peptide synthesis, purity, or the specific cellular context.[2]
Q4: How can I assess the activity of the Wnt/β-catenin pathway in my experiments?
A4: The most common method is the TOP/FOP Flash reporter assay, which measures the transcriptional activity of TCF/LEF, the downstream effectors of the canonical Wnt pathway.[5][6] Another key method is to measure the stabilization of β-catenin protein levels via Western blotting.[7]
Q5: Is there a negative control for Fz7-21?
A5: Yes, a scrambled peptide, often referred to as Fz7-21S, can be used as a negative control in experiments to ensure the observed effects are specific to Fz7-21's antagonism of FZD receptors.
Troubleshooting Guide: Reduced Potency of Fz7-21
This guide addresses potential reasons for observing lower-than-expected efficacy of Fz7-21 in your experiments.
Problem 1: Low or No Inhibition of Wnt Signaling
Potential Cause 1.1: Low Expression of Target Frizzled Receptors (FZD1, FZD2, FZD7)
-
Explanation: The potency of Fz7-21 is dependent on the expression levels of its target receptors on the cell surface. Cell lines with low or absent expression of FZD1, FZD2, and FZD7 will exhibit reduced sensitivity to Fz7-21.
-
Troubleshooting Steps:
-
Verify Receptor Expression: Check the expression levels of FZD1, FZD2, and FZD7 in your cell line of interest using qPCR, Western blotting, or flow cytometry. Compare these levels to responsive cell lines like HEK293T, which are known to express high levels of FZD7 and FZD2.[8]
-
Consult Databases: Utilize resources like the Human Protein Atlas or cancer cell line encyclopedias to check for reported expression profiles of these receptors in your cell line.
-
Select Appropriate Cell Lines: If possible, choose cell lines with documented high expression of the target FZD receptors for your experiments.
-
Potential Cause 1.2: Low Expression of Wnt Co-receptor LRP5/6
-
Explanation: The formation of the Wnt-FZD-LRP5/6 complex is essential for canonical Wnt signaling. Even with high FZD7 expression, low levels of the LRP5 or LRP6 co-receptors can limit the pathway's activation and, consequently, the observable inhibitory effect of Fz7-21.
-
Troubleshooting Steps:
-
Assess LRP5/6 Expression: Determine the expression levels of LRP5 and LRP6 in your cell line.
-
Consider Pathway Integrity: Ensure that the core components of the canonical Wnt pathway are present and functional in your experimental system.
-
Potential Cause 1.3: Mutations Downstream of FZD Receptors
-
Explanation: If your cell line has activating mutations in downstream components of the Wnt pathway, such as APC or β-catenin (CTNNB1), the pathway may be constitutively active, bypassing the need for receptor-level signaling. In such cases, inhibiting FZD7 with Fz7-21 will have a diminished effect on the downstream readout.
-
Troubleshooting Steps:
-
Check for Known Mutations: Review the literature or cell line databases (e.g., COSMIC) for known mutations in Wnt pathway components in your cell line.
-
Use Downstream Inhibitors as Controls: As a positive control for pathway inhibition, use small molecules that target downstream components (e.g., tankyrase inhibitors to stabilize Axin, or inhibitors of the β-catenin/TCF interaction).[9][10]
-
Problem 2: Inconsistent or Variable Results
Potential Cause 2.1: Peptide Instability and Degradation
-
Explanation: Peptides can be susceptible to degradation by proteases present in cell culture media, especially when supplemented with serum. The degradation of Fz7-21 over the course of an experiment can lead to a reduction in its effective concentration and variable results.[11][12][13][14]
-
Troubleshooting Steps:
-
Minimize Incubation Time: If possible, reduce the duration of the experiment to minimize the window for peptide degradation.
-
Replenish Fz7-21: For longer-term experiments, consider replenishing the media with fresh Fz7-21 at regular intervals.
-
Use Protease Inhibitors: While this can have off-target effects, the addition of a broad-spectrum protease inhibitor cocktail to the culture medium can be tested.
-
Serum-Free Media: If your experimental design allows, consider performing the assay in serum-free or reduced-serum media to decrease protease activity.
-
Potential Cause 2.2: Issues with Peptide Handling and Storage
-
Explanation: Improper storage and handling can lead to the degradation or aggregation of the Fz7-21 peptide, reducing its activity.
-
Troubleshooting Steps:
-
Follow Storage Recommendations: Store the lyophilized peptide and stock solutions at the recommended temperatures (typically -20°C or -80°C).
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to prevent degradation from multiple freeze-thaw cycles.
-
Use Recommended Solvents: Dissolve the peptide in the solvent recommended by the manufacturer.
-
Data Presentation
Table 1: Reported IC50 Values for Fz7-21
| Cell Line | Assay | Stimulus | IC50 (nM) | Reference |
| HEK293 | Wnt/β-catenin Reporter Assay | Exogenous WNT3A | ~100 | [3][4] |
| Mouse L cells | β-catenin Stabilization | Exogenous WNT3A | ~50 | [3][4] |
Note: These values should be considered as a guide. The actual IC50 in your experiments may vary based on the specific cell line, passage number, and assay conditions.
Table 2: Expression of Fz7-21 Target Receptors in Common Cancer Cell Lines
| Cell Line | Cancer Type | FZD1 Expression | FZD2 Expression | FZD7 Expression |
| HEK293T | Embryonic Kidney | Moderate | High | High |
| HCT-116 | Colorectal Cancer | Reported | Reported | Reported |
| HT-29 | Colorectal Cancer | Reported | Reported | Reported |
| A549 | Lung Cancer | Reported | Reported | Reported |
| NCI-H446 | Lung Cancer | Reported | Reported | Reported |
| KYSE520 | Esophageal Squamous Cell Carcinoma | Reported | Reported | Low/Undetectable |
| EC109 | Esophageal Squamous Cell Carcinoma | Reported | Reported | Low/Undetectable |
Expression levels are qualitative and based on literature reports. It is highly recommended to empirically determine the expression levels in your specific cell line.[8][15][16]
Experimental Protocols
TOP/FOP Flash Luciferase Reporter Assay
This protocol is used to measure the activity of the canonical Wnt/β-catenin signaling pathway.
Materials:
-
HEK293T cells (or other cell line of interest)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
TOP Flash and FOP Flash reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Wnt3a conditioned media or recombinant Wnt3a
-
Fz7-21 and this compound (negative control)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with either the TOP Flash or FOP Flash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.[5][17]
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Treatment: Replace the medium with fresh medium containing Wnt3a (to stimulate the pathway) and different concentrations of Fz7-21 or this compound.
-
Incubation: Incubate for another 16-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The Wnt signaling activity is represented as the ratio of normalized TOP Flash activity to normalized FOP Flash activity.
β-Catenin Stabilization Assay (Western Blot)
This protocol assesses the accumulation of β-catenin protein, a hallmark of canonical Wnt pathway activation.
Materials:
-
Cell line of interest
-
Wnt3a conditioned media or recombinant Wnt3a
-
Fz7-21 and this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with Wnt3a and various concentrations of Fz7-21 or this compound for a specified time (e.g., 3-6 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.[7][18]
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C. Subsequently, incubate with the anti-loading control antibody.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control.
Visualizations
Caption: Canonical Wnt/FZD7 signaling pathway and the inhibitory action of Fz7-21.
Caption: Troubleshooting workflow for reduced Fz7-21 potency.
Caption: General experimental workflow for testing Fz7-21 efficacy.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. Frizzled Receptors in Tumors, Focusing on Signaling, Roles, Modulation Mechanisms, and Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. Fz7-21 | Selective FZD7 antagonist | Hello Bio [hellobio.com]
- 5. TOP Flash/FOP-Flash reporter assay [bio-protocol.org]
- 6. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]
- 7. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. How to inhibit Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 11. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. FZD7 is a novel prognostic marker and promotes tumor metastasis via WNT and EMT signaling pathways in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jcancer.org [jcancer.org]
- 18. pubcompare.ai [pubcompare.ai]
Fz7-21 Peptide: A Technical Guide to Proper Storage, Handling, and Experimentation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the proper storage, handling, and experimental use of the Fz7-21 peptide, a selective inhibitor of the Frizzled-7 (FZD7) receptor. Fz7-21 is a valuable tool for investigating the Wnt/β-catenin signaling pathway and its role in various biological processes, including stem cell function and cancer biology. This guide offers detailed protocols, troubleshooting advice, and frequently asked questions to ensure the successful application of Fz7-21 in your research.
Frequently Asked Questions (FAQs)
What is the mechanism of action of Fz7-21?
Fz7-21 is a peptide antagonist of the FZD7 receptor. It selectively binds to the extracellular cysteine-rich domain (CRD) of FZD7, a key receptor in the Wnt signaling pathway. This binding alters the conformation of the FZD7 CRD and disrupts the formation of the Wnt-FZD7-LRP6 ternary complex, which is essential for the downstream activation of β-catenin signaling.[1][2]
What is Fz7-21S and when should I use it?
This compound is a negative control peptide for Fz7-21.[3] It is structurally similar to Fz7-21 but does not inhibit Wnt signaling. It is recommended to use this compound in parallel with Fz7-21 in your experiments to demonstrate that the observed effects are specific to the inhibitory action of Fz7-21 and not due to non-specific peptide effects.[1]
What is the recommended storage condition for Fz7-21?
For long-term storage, lyophilized Fz7-21 peptide should be stored at -20°C or -80°C. Once reconstituted in a solvent, the stock solution is stable for up to one month at -20°C and up to six months at -80°C.[3][4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[3]
How do I reconstitute lyophilized Fz7-21 peptide?
Fz7-21 is soluble in dimethyl sulfoxide (DMSO). To reconstitute, bring the vial of lyophilized peptide to room temperature before opening to minimize moisture absorption. Add the appropriate volume of sterile DMSO to achieve the desired stock concentration. Gently vortex or pipette up and down to ensure the peptide is fully dissolved. For cellular assays, it is common to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it further in the appropriate cell culture medium. All conditions in one study contained 1% DMSO.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for the Fz7-21 peptide based on published studies.
Table 1: Inhibitory Concentration (IC50) and Binding Affinity
| Parameter | Cell Line/System | Value | Reference |
| IC50 | HEK293 cells (WNT3A-stimulated) | 100 nM | [4][5] |
| IC50 | Mouse L cells (WNT3A-mediated β-catenin stabilization) | 50 nM | [4] |
| KD (Dissociation Constant) | Human FZD7 CRD | Low nanomolar | [2] |
Table 2: Recommended Working Concentrations for In Vitro Assays
| Assay Type | Cell Line/System | Recommended Concentration Range | Reference |
| Wnt/β-catenin Luciferase Reporter Assay | HEK293-TB cells | 0 - 10 µM | [1] |
| Intestinal Organoid Culture | Mouse intestinal organoids | 1 µM - 200 µM | [2] |
| Surface Plasmon Resonance (SPR) | Purified FZD CRD proteins | Varies (e.g., 125 nM for binding partner) | [1] |
Experimental Protocols
Wnt/β-catenin Signaling Luciferase Reporter Assay
This protocol describes a typical luciferase reporter assay to measure the inhibitory effect of Fz7-21 on Wnt/β-catenin signaling in HEK293-TB cells.
Materials:
-
HEK293-TB cells (stably expressing a TCF/LEF luciferase reporter)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant WNT3A
-
Fz7-21 peptide and this compound (negative control)
-
DMSO (for peptide reconstitution)
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293-TB cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Peptide Preparation: Prepare serial dilutions of Fz7-21 and this compound in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.5%).
-
Treatment: After 24 hours of cell seeding, replace the medium with fresh medium containing the various concentrations of Fz7-21 or this compound.
-
Wnt Stimulation: Add recombinant WNT3A to the wells to a final concentration of 50 ng/mL to stimulate the Wnt/β-catenin pathway.[1] Include wells with no WNT3A as a negative control.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Measurement: Following incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions for your luciferase assay reagent using a luminometer.
-
Data Analysis: Normalize the luciferase readings to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Plot the normalized luciferase activity against the log of the Fz7-21 concentration to generate a dose-response curve and calculate the IC50 value.
References
Technical Support Center: Fz7-21 Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results using Fz7-21, a peptide antagonist of the Frizzled-7 (FZD7) receptor.
Frequently Asked Questions (FAQs)
Q1: What is Fz7-21 and how does it work?
Fz7-21 is a selective peptide antagonist of the Frizzled-7 (FZD7) receptor, a key component of the Wnt signaling pathway.[1][2][3] It functions by binding to the extracellular cysteine-rich domain (CRD) of FZD7. This binding alters the conformation of the CRD and the architecture of its lipid-binding groove.[1][3][4][5] This conformational change prevents the formation of the Wnt-FZD7-LRP6 ternary complex, which is essential for initiating downstream Wnt/β-catenin signaling.[4][6]
Q2: What are the common applications of Fz7-21 in research?
Fz7-21 is primarily used to investigate the role of the Wnt/FZD7 signaling pathway in various biological processes. Due to the frequent overexpression of FZD7 in several cancers, Fz7-21 is widely used in oncology research to inhibit tumor growth and progression.[7][8] It is also utilized in regenerative medicine and stem cell biology to study tissue homeostasis and stem cell function, particularly in the context of intestinal organoids.[1][4][5]
Q3: What is the difference between Fz7-21 and its negative control, Fz7-21S?
This compound is a scrambled peptide version of Fz7-21 and serves as a negative control in experiments.[9][10] It is designed to have the same amino acid composition but a different sequence, rendering it unable to bind to FZD7 and inhibit Wnt signaling. Using this compound helps to ensure that the observed effects are specific to the antagonistic action of Fz7-21 on FZD7 and not due to non-specific peptide effects.
Troubleshooting Guide
Issue 1: High Variability in IC50/EC50 Values Between Experiments
One of the most common challenges is observing significant differences in the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of Fz7-21 across experiments.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Peptide Quality and Purity | Ensure the Fz7-21 peptide is of high purity (>95%).[11] Variability in synthesis and purification can lead to batch-to-batch differences in potency. If possible, obtain a certificate of analysis for each batch. |
| Peptide Storage and Handling | Fz7-21 is a peptide and susceptible to degradation. Store the lyophilized powder at -20°C or -80°C.[1][2] Reconstituted solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] It is recommended to prepare fresh dilutions from a stock solution for each experiment.[2] |
| Cell Line and Passage Number | Different cell lines express varying levels of FZD7 and other Wnt pathway components, which can affect the apparent potency of Fz7-21.[12] Use a consistent cell line and passage number for all related experiments. Regularly verify the expression of FZD7 in your cell line. |
| Assay Conditions | Factors such as cell density, serum concentration in the media, and incubation time with Fz7-21 can all influence the outcome. Optimize and standardize these parameters for your specific assay. |
| Wnt Ligand Concentration | The concentration of the Wnt ligand (e.g., Wnt3a) used to stimulate the pathway can impact the IC50 of Fz7-21. Use a consistent and validated concentration of Wnt ligand. |
Issue 2: Lack of Expected Inhibitory Effect
In some instances, Fz7-21 may not produce the anticipated inhibition of Wnt signaling.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Peptide | Verify that you are using Fz7-21 and not the negative control this compound.[10] |
| Peptide Degradation | As mentioned above, improper storage and handling can lead to loss of activity.[1][2] Test a fresh aliquot or a new batch of the peptide. |
| Cellular Context | The Wnt signaling pathway is complex, with multiple Frizzled receptors and Wnt ligands. If your cell system relies on a Frizzled receptor other than FZD7 for Wnt signaling, Fz7-21 will have a limited effect. Fz7-21 has been shown to be selective for a subclass of FZD proteins including FZD1, FZD2, and FZD7.[9] Confirm that FZD7 is the primary receptor mediating the Wnt pathway in your experimental model. |
| Off-Target Pathway Activation | Ensure that the pathway activation is indeed FZD7-dependent. Some experimental conditions or compounds can activate downstream components of the Wnt pathway, bypassing the need for FZD7.[13] |
| Solubility Issues | Fz7-21 is soluble in DMSO.[2][3] Ensure the peptide is fully dissolved before adding it to your culture medium. Precipitates can lead to an inaccurate final concentration. |
Quantitative Data Summary
The following table summarizes the reported potency of Fz7-21 in various experimental systems. Note that these values can vary depending on the specific experimental conditions.
| Parameter | Value | Cell Line/System | Stimulus | Reference |
| EC50 (human FZD7 CRD) | 58 nM | N/A (Biochemical Assay) | N/A | [1] |
| EC50 (mouse FZD7 CRD) | 34 nM | N/A (Biochemical Assay) | N/A | [1] |
| IC50 | ~100 nM | HEK293-TB cells | Recombinant WNT3A | [1][2][9] |
| IC50 | ~50 nM | Mouse L cells | WNT3A | [1][2] |
Experimental Protocols
Wnt/β-catenin Signaling Inhibition Assay (Luciferase Reporter Assay)
This protocol describes a common method for quantifying the inhibitory effect of Fz7-21 on the canonical Wnt/β-catenin signaling pathway using a luciferase reporter construct (e.g., TOPbrite).
Materials:
-
HEK293-TB cells (or other suitable reporter cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant Wnt3a protein
-
Fz7-21 peptide
-
This compound (negative control)
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
Procedure:
-
Cell Seeding: Seed HEK293-TB cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Peptide Treatment: The following day, replace the medium with fresh serum-free medium containing various concentrations of Fz7-21 or this compound. Incubate for 1-2 hours.
-
Wnt Stimulation: Add recombinant Wnt3a to a final concentration of 50 ng/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.
-
Luciferase Measurement: Following incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions for your luciferase assay reagent.
-
Data Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla) if applicable. Plot the normalized luciferase activity against the log of the Fz7-21 concentration and fit a dose-response curve to determine the IC50 value.
Visualizations
Fz7-21 Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fz7-21 | Selective FZD7 antagonist | Hello Bio [hellobio.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. 5wbs - Crystal structure of Frizzled-7 CRD with an inhibitor peptide Fz7-21 - Summary - Protein Data Bank Japan [pdbj.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. What are FZD7 modulators and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biocompare.com [biocompare.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Challenging Reported Frizzled-Targeting Compounds in Selective Assays Reveals Lack of Functional Inhibition and Claimed Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
unexpected results with Fz7-21 negative control Fz7-21S
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the Frizzled-7 (FZD7) antagonist, Fz7-21, and its negative control, Fz7-21S.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Fz7-21 and its negative control this compound?
A1: Fz7-21 is a potent peptide antagonist of the Frizzled-7 (FZD7) receptor.[1] It selectively binds to the Cysteine-Rich Domain (CRD) of a subclass of FZD receptors, including FZD7, altering the receptor's conformation.[1][2][3][4] This conformational change prevents the formation of the Wnt-FZD7-LRP6 ternary complex, which is essential for the downstream activation of the Wnt/β-catenin signaling pathway.[2][3] It's important to note that Fz7-21 does not block the binding of Wnt ligands to FZD7.[2][3]
This compound is designed as a negative control for Fz7-21.[3][5][6] Due to specific amino acid substitutions, it is not expected to bind to FZD7 or inhibit Wnt signaling.[3][5] Therefore, this compound is crucial for distinguishing the specific effects of FZD7 inhibition by Fz7-21 from any potential off-target or non-specific effects.
Q2: What are the expected results when using Fz7-21 and this compound in a Wnt signaling assay?
A2: In a typical Wnt signaling assay, such as a TOP/FOP Flash reporter assay or measuring β-catenin accumulation, the expected outcomes are:
-
Fz7-21: A dose-dependent inhibition of Wnt-induced signaling. This would be observed as a decrease in reporter gene expression (e.g., luciferase activity) or reduced levels of stabilized β-catenin.
-
This compound: No significant effect on Wnt-induced signaling. The signal in the presence of this compound should be comparable to the vehicle control.[3][5]
Any deviation from these expected results may indicate an issue with the experimental setup, reagents, or cell system.
Q3: Which Wnt signaling pathways are affected by Fz7-21?
A3: Fz7-21 primarily targets the canonical Wnt/β-catenin pathway by disrupting the FZD7 signaling complex.[1][2] FZD7 has also been implicated in non-canonical Wnt pathways, such as the Wnt/PCP and Wnt/Ca2+ pathways.[7][8][9] Therefore, while the most characterized effect of Fz7-21 is on the canonical pathway, it is conceivable that it may also impact non-canonical signaling depending on the cellular context.
Troubleshooting Guide
This guide addresses unexpected results that may be encountered when using Fz7-21 and its negative control, this compound.
Issue 1: this compound, the negative control, shows inhibitory activity.
If you observe that this compound is inhibiting Wnt signaling, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Peptide Quality/Integrity: | - Verify Peptide Source and Purity: Ensure that the this compound peptide was obtained from a reputable supplier and meets the recommended purity specifications. - Proper Storage: Confirm that the peptide has been stored correctly (e.g., at -80°C) to prevent degradation.[6] - Fresh Preparation: Prepare fresh aliquots of the peptide from a new stock solution. |
| Off-Target Effects in the Specific Cell Line: | - Cell Line Specificity: The observed effect might be specific to your cell line. Test Fz7-21 and this compound in a different, well-characterized cell line known to be responsive to Wnt signaling (e.g., HEK293T). - Downstream Inhibition: Some compounds can inhibit downstream components of the signaling pathway.[10][11] To test this, you can activate the pathway downstream of the FZD receptor (e.g., using a GSK3β inhibitor like CHIR99021) and observe if this compound still shows an inhibitory effect. |
| Assay Artifacts: | - Luciferase Inhibition: If using a luciferase-based reporter assay, some compounds can directly inhibit the luciferase enzyme.[10][11] Consider using an orthogonal assay, such as Western blotting for active β-catenin or qPCR for Wnt target genes (e.g., AXIN2, c-MYC), to confirm the results. |
Issue 2: Fz7-21 shows no or weak inhibitory activity.
If Fz7-21 is not inhibiting Wnt signaling as expected, investigate the following possibilities:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Experimental Conditions: | - Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of Fz7-21 for your cell system. The reported IC50 can vary between cell lines.[1][5] - Incubation Time: Optimize the pre-incubation time with Fz7-21 before Wnt ligand stimulation. |
| Wnt Pathway Activation in the Cell Line: | - Endogenous Wnt Production: Your cell line may have high endogenous Wnt production, making it less sensitive to exogenous Wnt stimulation and FZD7 inhibition. - Mutations Downstream of FZD7: The cell line may harbor mutations in downstream components of the Wnt pathway (e.g., APC, β-catenin) that render it insensitive to receptor-level inhibition. |
| Peptide Quality/Integrity: | - Verify Peptide Source and Purity: Ensure the Fz7-21 peptide is of high quality. - Proper Storage and Handling: Confirm correct storage and handling procedures to prevent degradation.[6] |
| FZD Receptor Expression: | - Confirm FZD7 Expression: Verify that your cell line expresses FZD7 at the mRNA and protein levels. Fz7-21 is selective for a subclass of FZD receptors (FZD1, 2, and 7), and low expression of these receptors will result in a weak response.[5] |
Experimental Protocols
Wnt/β-catenin Reporter Assay (TOP/FOP Flash)
This protocol provides a general workflow for assessing the effect of Fz7-21 and this compound on Wnt/β-catenin signaling.
-
Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (TOP-Flash) or a negative control plasmid with mutated TCF/LEF binding sites (FOP-Flash), and a constitutively active Renilla luciferase plasmid (for normalization).
-
Peptide Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentrations of Fz7-21, this compound, or vehicle control.
-
Wnt Stimulation: After a pre-incubation period (e.g., 1-2 hours), add recombinant Wnt3a protein to the wells to stimulate the Wnt pathway.
-
Lysis and Luciferase Measurement: After 16-24 hours of Wnt stimulation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect of Fz7-21 is calculated relative to the Wnt3a-stimulated control.
Visualizations
Wnt/β-catenin Signaling Pathway and Fz7-21 Inhibition
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory mechanism of Fz7-21.
Experimental Workflow for Testing Fz7-21 and this compound
Caption: General experimental workflow for evaluating the effects of Fz7-21 and this compound.
Data Presentation Template
Use the following table to organize your quantitative data from a dose-response experiment.
| Treatment | Concentration (µM) | Normalized Reporter Activity (Mean ± SD) | % Inhibition |
| Vehicle Control | - | ||
| Wnt3a | - | ||
| Wnt3a + Fz7-21 | 0.1 | ||
| 1 | |||
| 10 | |||
| Wnt3a + this compound | 0.1 | ||
| 1 | |||
| 10 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 5wbs - Crystal structure of Frizzled-7 CRD with an inhibitor peptide Fz7-21 - Summary - Protein Data Bank Japan [pdbj.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Wnt7b signalling through Frizzled-7 receptor promotes dendrite development by coactivating CaMKII and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. rupress.org [rupress.org]
- 10. Challenging Reported Frizzled-Targeting Compounds in Selective Assays Reveals Lack of Functional Inhibition and Claimed Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Analyzing Downstream Targets of FZD7: A Comparative Guide to Fz7-21 and Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the peptide inhibitor Fz7-21 with other alternatives for targeting the Frizzled-7 (FZD7) receptor. FZD7, a key component of the Wnt signaling pathway, is a critical regulator of cell proliferation, differentiation, and migration, and its aberrant activity is implicated in various cancers. Understanding the downstream effects of FZD7 inhibition is paramount for developing effective therapeutic strategies. This document summarizes quantitative data on downstream target modulation, details experimental protocols, and visualizes key pathways and workflows to aid in the objective evaluation of these inhibitors.
Performance Comparison of FZD7 Inhibitors
The following tables summarize the known effects of Fz7-21 and two alternative inhibitors, the small molecule SRI37892 and the monoclonal antibody anti-FZD7-288.1, on the downstream targets of FZD7. While comprehensive transcriptomic or proteomic data is not available for all inhibitors, this comparison focuses on their impact on key components of the Wnt/β-catenin signaling pathway.
Table 1: Comparison of FZD7 Inhibitor Characteristics
| Feature | Fz7-21 (dFz7-21) | SRI37892 | anti-FZD7-288.1 |
| Inhibitor Type | Peptide Antagonist | Small Molecule Inhibitor | Monoclonal Antibody |
| Binding Domain | Cysteine-Rich Domain (CRD) | Transmembrane Domain (TMD) | Extracellular Domain |
| Mechanism of Action | Alters CRD conformation, preventing Wnt/FZD7/LRP6 complex formation[1] | Allosteric inhibition | Blocks Wnt ligand binding |
| Reported IC50/EC50 | ~100 nM (HEK293-TB cells)[2] | Sub-micromolar range[3] | Not explicitly reported |
Table 2: Downstream Effects on Wnt/β-catenin Signaling Pathway Components
| Downstream Target | Effect of Fz7-21 (dFz7-21) | Effect of SRI37892 | Effect of anti-FZD7-288.1 |
| LRP6 Phosphorylation | Prevents formation of the active complex | Suppression[3] | Not explicitly reported |
| β-catenin Levels | Destabilization | Down-regulation of cytosolic free β-catenin[3] | Reduction in activated β-catenin[4] |
| Nuclear Translocation of β-catenin | Inhibited | Inhibited | Inhibited |
Table 3: Regulation of Key FZD7 Downstream Target Genes
| Gene | Fz7-21 (dFz7-21) Effect (in intestinal organoids)[1][5] | SRI37892 Effect (in TNBC cells)[3] | anti-FZD7-288.1 Effect (in Wilms tumor cells)[4] |
| Axin2 | Downregulated | Inhibition of expression | Not explicitly reported |
| Survivin (BIRC5) | Not explicitly reported | Inhibition of expression | Not explicitly reported |
| CCND1 (Cyclin D1) | Not explicitly reported | Not explicitly reported | Downregulated |
| c-MYC | Not explicitly reported | Not explicitly reported | Downregulated |
| Lgr5 | Downregulated | Not explicitly reported | Not explicitly reported |
| Olfm4 | Downregulated | Not explicitly reported | Not explicitly reported |
| Ascl2 | Downregulated | Not explicitly reported | Not explicitly reported |
| Slc12a2 | Downregulated | Not explicitly reported | Not explicitly reported |
| Axin1 | Upregulated | Not explicitly reported | Not explicitly reported |
| Znrf3 | Upregulated | Not explicitly reported | Not explicitly reported |
| Rnf43 | Upregulated | Not explicitly reported | Not explicitly reported |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Fz7-21 (dFz7-21) Treatment of Intestinal Organoids and RNA-Sequencing
-
Cell Culture: Mouse intestinal organoids are cultured in Matrigel with IntestiCult Organoid Growth Medium.
-
Inhibitor Treatment: Organoids are treated with 100 µM of the dimeric Fz7-21 (dFz7-21) or DMSO as a vehicle control for 24 hours.[5]
-
RNA Extraction and Sequencing: Following treatment, total RNA is extracted from the organoids using a suitable kit. RNA quality and quantity are assessed, and libraries are prepared for RNA-sequencing. Sequencing is performed on a high-throughput sequencing platform.
-
Data Analysis: Raw sequencing reads are processed, aligned to the reference genome, and quantified. Differential gene expression analysis is performed between the dFz7-21-treated and DMSO-treated groups to identify significantly up- and downregulated genes.
SRI37892 Treatment of Triple-Negative Breast Cancer (TNBC) Cells
-
Cell Culture: Human TNBC cell lines (e.g., HS578T, BT549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Inhibitor Treatment: Cells are treated with SRI37892 at concentrations of 1 or 2 µM for a specified duration (e.g., 24-48 hours).[3]
-
Western Blot Analysis: After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against p-LRP6, β-catenin, Axin2, and Survivin. A loading control like β-actin is used to normalize the results.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry, and the expression levels of the target proteins are compared between treated and untreated cells.
anti-FZD7-288.1 Treatment of Wilms Tumor Cells
-
Cell Culture: Primary Wilms tumor cells are cultured in a suitable medium.
-
Antibody Treatment: Cells are treated with 5 µg/mL of the anti-FZD7-288.1 antibody for 48 hours.[6]
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from treated and untreated cells and reverse-transcribed into cDNA. qRT-PCR is performed using specific primers for FZD7, β-catenin, CCND1, and c-MYC. Gene expression levels are normalized to a housekeeping gene.
-
Western Blot Analysis: Cell lysates are prepared and subjected to Western blotting using antibodies against active β-catenin and FZD7.
-
Data Analysis: For qRT-PCR, the relative gene expression is calculated using the ΔΔCt method. For Western blotting, band intensities are quantified to compare protein levels.
Visualizing Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the FZD7 signaling pathway, a typical experimental workflow for analyzing downstream targets, and the logical relationship of the inhibitor comparison.
Caption: Canonical Wnt/β-catenin signaling pathway initiated by FZD7.
Caption: General experimental workflow for analyzing FZD7 downstream targets.
Caption: Logical comparison of different FZD7 inhibitor types and their common goal.
References
- 1. A novel Frizzled 7 antibody disrupts the Wnt pathway and inhibits Wilms tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive protocols for culturing and molecular biological analysis of IBD patient-derived colon epithelial organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel Frizzled 7 antibody disrupts the Wnt pathway and inhibits Wilms tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Fz7-21: A Comparative Analysis of Efficacy Against Other FZD7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Frizzled-7 (FZD7), a key receptor in the Wnt signaling pathway, has emerged as a critical therapeutic target in various cancers and developmental disorders. Its overexpression is linked to tumor growth, metastasis, and therapy resistance. This guide provides an objective comparison of the peptide inhibitor Fz7-21 with other FZD7 antagonists, supported by experimental data, to aid researchers in selecting the most appropriate tools for their studies.
At a Glance: Fz7-21 in the Landscape of FZD7 Inhibitors
Fz7-21 is a potent peptide antagonist of FZD7 that selectively binds to the cysteine-rich domain (CRD) of the receptor.[1] This interaction alters the conformation of the CRD and its lipid-binding groove, ultimately impairing Wnt/β-catenin signaling.[1][2] FZD7 inhibitors can be broadly categorized into peptides, small molecules, and antibodies, each with distinct mechanisms and properties.
Quantitative Comparison of FZD7 Inhibitor Efficacy
The following tables summarize the in vitro efficacy of Fz7-21 and other selected FZD7 inhibitors. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
Table 1: Peptide and Small Molecule FZD7 Inhibitors
| Inhibitor | Type | Target | Assay System | IC50 | Reference |
| Fz7-21 | Peptide | FZD7 | HEK293-TB cells (WNT3A-stimulated) | ~100 nM | [3] |
| Mouse L cells (WNT3A-mediated β-catenin stabilization) | ~50 nM | [3] | |||
| ΔFZD1–10 HEK293T cells (re-expressing FZD7) | ~2 µM | [4] | |||
| SRI37892 | Small Molecule | FZD7-TMD | Wnt/β-catenin assay | 0.66 µM | [5] |
| FZD7 antagonist 28 | Small Molecule | FZD7-TMD | HEK293T cells (Wnt3A-mediated β-catenin stabilization) | 0.04 µM | |
| FZD7 antagonist F7H | Small Molecule | FZD7-TMD | HEK293T cells (Wnt3A-mediated β-catenin stabilization) | 1.25 µM |
Table 2: Antibody-Based FZD7 Inhibitors
| Inhibitor | Type | Target | Assay System | Efficacy Metric | Reference |
| Vantictumab (OMP-18R5) | Monoclonal Antibody | FZD1, 2, 5, 7, 8 | In vivo and in vitro models | Broad suppression of β-catenin signaling | [6] |
| F7-ADC | Antibody-Drug Conjugate | FZD7 | Ovarian carcinoma cells | IC50 for cell viability | [6] |
| SHH002-hu1 | Humanized Antibody | FZD7 | Preclinical models | High affinity, low cross-reactivity | [6] |
Signaling Pathways and Mechanisms of Action
The canonical Wnt/β-catenin signaling pathway is a primary target for FZD7 inhibitors. Upon Wnt ligand binding to FZD7 and its co-receptor LRP5/6, a signaling cascade is initiated that leads to the stabilization and nuclear translocation of β-catenin, which then activates target gene transcription.
Caption: Canonical Wnt/β-catenin signaling pathway initiated by Wnt binding to FZD7.
Fz7-21 exerts its inhibitory effect by binding to the CRD of FZD7, which is believed to prevent the conformational changes required for signal transduction.[1] Other inhibitors, such as small molecules, may target the transmembrane domain (TMD), while antibodies can block the Wnt binding site or induce receptor internalization.[5][6]
Experimental Protocols
The efficacy of FZD7 inhibitors is commonly assessed using the following key experiments:
TCF/LEF Reporter Assay (TOPFlash Assay)
This assay quantitatively measures the activity of the canonical Wnt signaling pathway.
Principle: Cells are co-transfected with a reporter plasmid containing multiple TCF/LEF binding sites upstream of a luciferase gene (e.g., TOPFlash) and a control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization. Activation of the Wnt pathway leads to the formation of a β-catenin/TCF/LEF complex that binds to the reporter plasmid and drives luciferase expression.
Protocol Outline:
-
Cell Culture and Transfection: Seed cells (e.g., HEK293T) in a multi-well plate. Co-transfect the cells with the TOPFlash reporter plasmid and a normalization control plasmid.
-
Inhibitor Treatment: After transfection, treat the cells with varying concentrations of the FZD7 inhibitor (e.g., Fz7-21) for a defined period.
-
Wnt Pathway Stimulation: Stimulate the Wnt pathway by adding a Wnt ligand (e.g., Wnt3a conditioned media) or a GSK3β inhibitor (e.g., CHIR99021).
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the TOPFlash luciferase activity to the control luciferase activity. Calculate the IC50 value of the inhibitor by plotting the normalized luciferase activity against the inhibitor concentration.
Western Blot Analysis of β-catenin
This method is used to assess the level of β-catenin stabilization, a key downstream event in the canonical Wnt pathway.
Principle: Activation of the Wnt pathway inhibits the degradation of β-catenin, leading to its accumulation in the cytoplasm and nucleus. Western blotting allows for the detection and quantification of β-catenin protein levels.
Protocol Outline:
-
Cell Treatment: Treat cells with the FZD7 inhibitor and/or Wnt pathway stimulator as described for the TOPFlash assay.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for β-catenin, followed by a secondary antibody conjugated to a detectable enzyme.
-
Signal Detection and Analysis: Detect the signal and quantify the band intensity. Normalize the β-catenin signal to a loading control (e.g., GAPDH or β-actin).
Experimental Workflow for Inhibitor Comparison
A systematic workflow is crucial for the objective comparison of different FZD7 inhibitors.
Caption: A generalized workflow for comparing the efficacy of FZD7 inhibitors.
Conclusion
Fz7-21 is a potent and selective peptide-based inhibitor of FZD7 that effectively disrupts Wnt/β-catenin signaling. When compared to other classes of inhibitors, it offers a distinct mechanism of action. Small molecules provide an alternative with potentially different binding sites and pharmacokinetic properties. Antibody-based therapies, including antibody-drug conjugates, represent a powerful approach for targeted cancer therapy. The choice of inhibitor will ultimately depend on the specific research question and experimental context. The data and protocols presented in this guide are intended to provide a foundation for making informed decisions in the investigation of FZD7-mediated processes.
References
- 1. researchgate.net [researchgate.net]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. Fz7-21 | Selective FZD7 antagonist | Hello Bio [hellobio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of novel frizzled-7 inhibitors by targeting the receptor’s transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Wnt Pathway Inhibition: Fz7-21 vs. Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers and other diseases, making it a prime target for therapeutic intervention. This guide provides an objective comparison of a peptide-based inhibitor, Fz7-21, and three prominent small molecule inhibitors of the Wnt pathway: IWP-2, XAV939, and LGK974. We present a summary of their mechanisms, quantitative performance data, and detailed experimental protocols to aid researchers in selecting the most appropriate tool for their studies.
Mechanism of Action: A Tale of Two Strategies
Wnt pathway inhibitors can be broadly categorized by their point of intervention in the signaling cascade. Fz7-21 represents a targeted, upstream approach, while the small molecules discussed here act further downstream, affecting key intracellular components.
Fz7-21: This peptide antagonist directly targets the Frizzled-7 (FZD7) receptor, a key transmembrane protein that initiates Wnt signaling upon ligand binding.[1][2] Fz7-21 binds to the extracellular cysteine-rich domain (CRD) of FZD7, altering its conformation and preventing the formation of the Wnt/FZD/LRP6 ternary complex necessary for signal transduction.[1][3] This specificity for FZD7 makes it a valuable tool for studying the roles of this particular receptor in various biological processes.
Small Molecule Inhibitors:
-
IWP-2: This inhibitor acts on Porcupine (PORCN), a membrane-bound O-acyltransferase.[4][5] PORCN is essential for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent binding to Frizzled receptors. By inhibiting PORCN, IWP-2 effectively traps Wnt ligands in the endoplasmic reticulum, preventing their secretion and activation of the pathway.[4][5]
-
XAV939: This small molecule targets Tankyrase-1 and -2 (TNKS1/2), enzymes that play a crucial role in the degradation of Axin.[6][7][8] Axin is a key component of the β-catenin destruction complex. By inhibiting TNKS1/2, XAV939 stabilizes Axin, thereby promoting the degradation of β-catenin and inhibiting the transcription of Wnt target genes.[6][7][8]
-
LGK974: Similar to IWP-2, LGK974 is a potent and specific inhibitor of Porcupine (PORCN).[9][10][11] By blocking the palmitoylation and secretion of Wnt ligands, LGK974 effectively shuts down Wnt signaling in a ligand-dependent manner.[9][10][11]
At a Glance: Fz7-21 vs. Small Molecule Wnt Pathway Inhibitors
| Feature | Fz7-21 | IWP-2 | XAV939 | LGK974 |
| Target | Frizzled-7 (FZD7) Receptor | Porcupine (PORCN) | Tankyrase-1/2 (TNKS1/2) | Porcupine (PORCN) |
| Mechanism | Peptide antagonist, binds to FZD7 CRD, prevents Wnt/FZD/LRP6 complex formation. | Small molecule, inhibits Wnt ligand palmitoylation and secretion. | Small molecule, stabilizes Axin, promotes β-catenin degradation. | Small molecule, inhibits Wnt ligand palmitoylation and secretion. |
| Type | Peptide | Small Molecule | Small Molecule | Small Molecule |
Quantitative Performance Data
The following tables summarize the reported inhibitory concentrations (IC50) and effective concentrations (EC50) for each inhibitor across various cell lines and assays. It is important to note that these values can vary depending on the specific experimental conditions, cell type, and assay used.
Fz7-21 Performance Data
| Cell Line | Assay | IC50 / EC50 | Reference |
| HEK293-TB | WNT3A-induced β-catenin signaling | IC50: ~100 nM | [3] |
| Mouse L cells | WNT3A-mediated β-catenin stabilization | IC50: ~50 nM | [1] |
| Human FZD7 CRD | Binding Affinity | EC50: 58 nM | |
| Mouse FZD7 CRD | Binding Affinity | EC50: 34 nM |
Small Molecule Inhibitor Performance Data
| Inhibitor | Cell Line | Assay | IC50 / EC50 | Reference |
| IWP-2 | Cell-free | Wnt processing and secretion | IC50: 27 nM | [4][5][12] |
| HEK293T | Wnt/β-catenin signaling (Super-top flash reporter) | IC50: 157 nM | [12] | |
| MIAPaCa-2 | Antiproliferative | EC50: 1.9 µM | [4][12] | |
| Panc-1 | Antiproliferative | EC50: 2.33 µM | [4] | |
| XAV939 | Cell-free | TNKS1 Inhibition | IC50: 11 nM | [7][8] |
| Cell-free | TNKS2 Inhibition | IC50: 4 nM | [7][8] | |
| DLD-1 | Proliferation | - | [7][8] | |
| A549 | Growth Inhibition (MTT assay, 72h) | IC50: 12.3 µM | [6] | |
| LGK974 | Cell-free | PORCN radioligand binding | IC50: 1 nM | [9][10][11] |
| TM3 cells | Wnt signaling | IC50: 0.4 nM | [11] | |
| HN30 | Wnt signaling (AXIN2 mRNA) | IC50: 0.3 nM | [9][10] | |
| HPAF-II, PaTu 8988S, Capan-2 | Growth Inhibition | - | [11] |
Visualizing the Wnt Signaling Pathway and Inhibition
To better understand the points of intervention for these inhibitors, the following diagrams illustrate the canonical Wnt signaling pathway and a general experimental workflow for assessing inhibitor activity.
Caption: Canonical Wnt Signaling Pathway and points of inhibition.
Caption: General workflow for a Wnt reporter assay.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for assessing Wnt pathway inhibition.
Wnt Reporter Assay (Luciferase-Based)
This protocol is a common method for quantifying the activity of the canonical Wnt pathway.[13][14]
1. Cell Culture and Transfection:
- Culture a suitable cell line (e.g., HEK293T) in appropriate growth medium.
- Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid (e.g., Renilla luciferase) for normalization.
2. Inhibitor Treatment:
- Plate the transfected cells in a 96-well plate.
- After 24 hours, treat the cells with varying concentrations of the Wnt inhibitor (Fz7-21, IWP-2, XAV939, or LGK974).
3. Wnt Pathway Activation:
- After a pre-incubation period with the inhibitor (typically 1-2 hours), stimulate the cells with a Wnt ligand (e.g., recombinant Wnt3a) or a GSK3β inhibitor (e.g., CHIR99021) to activate the pathway.
4. Luciferase Assay:
- After an appropriate incubation time (e.g., 16-24 hours), lyse the cells.
- Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
5. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity.
- Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
Western Blot for β-catenin Levels
This protocol assesses the effect of inhibitors on the stabilization of β-catenin.
1. Cell Culture and Treatment:
- Culture cells and treat with the desired Wnt inhibitor and/or Wnt ligand as described above.
2. Protein Extraction:
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
3. SDS-PAGE and Western Blotting:
- Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane and probe with a primary antibody against β-catenin.
- Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
- Incubate with a corresponding secondary antibody and visualize the protein bands using an appropriate detection system.
4. Data Analysis:
- Quantify the band intensities and normalize the β-catenin signal to the loading control.
Conclusion
The choice between Fz7-21 and small molecule inhibitors depends on the specific research question. Fz7-21 offers a targeted approach to investigate the role of the FZD7 receptor, providing a high degree of specificity. Small molecule inhibitors like IWP-2, XAV939, and LGK974 provide broader inhibition of the Wnt pathway by targeting key intracellular components. This guide provides the necessary data and protocols to help researchers make an informed decision and design robust experiments to further our understanding of the Wnt signaling pathway and its role in health and disease.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. stemcell.com [stemcell.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. stemcell.com [stemcell.com]
- 9. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wnt Reporter Activity Assay [en.bio-protocol.org]
Head-to-Head Comparison: Fz7-21 vs. Vantictumab in Wnt Pathway Inhibition
A Comprehensive Guide for Researchers in Oncology Drug Development
The Wnt signaling pathway, a critical regulator of cell proliferation, differentiation, and stem cell maintenance, is frequently dysregulated in various cancers. This has made it a prime target for therapeutic intervention. Two notable investigational agents targeting the Wnt pathway are Fz7-21, a peptide antagonist, and vantictumab, a monoclonal antibody. This guide provides a detailed head-to-head comparison of their performance, supported by available experimental data, to aid researchers in the field of oncology drug development.
At a Glance: Fz7-21 vs. Vantictumab
| Feature | Fz7-21 | Vantictumab |
| Molecule Type | Peptide Antagonist | Human IgG2 Monoclonal Antibody |
| Target(s) | Frizzled-7 (FZD7) Receptor | Frizzled-1, -2, -5, -7, -8 Receptors |
| Mechanism of Action | Binds to the cysteine-rich domain (CRD) of FZD7, altering its conformation and preventing Wnt ligand binding. | Binds to the extracellular domain of multiple Frizzled receptors, blocking Wnt ligand binding and subsequent signaling. |
| Development Stage | Preclinical | Phase Ib Clinical Trials Completed |
| Known Efficacy | In vitro inhibition of Wnt signaling and disruption of intestinal stem cell function. No published in vivo anti-tumor data. | Preclinical anti-tumor activity in xenograft models; modest clinical efficacy in combination with chemotherapy, but development hampered by adverse effects. |
| Safety Profile | Preclinical safety profile not extensively reported. | Associated with on-target bone toxicity, including fractures, limiting its clinical development. |
Mechanism of Action and Signaling Pathway
Both Fz7-21 and vantictumab inhibit the canonical Wnt/β-catenin signaling pathway, albeit with different specificities and molecular interactions. The canonical Wnt pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor, LRP5/6. This leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes involved in cell proliferation and survival.
Fz7-21 is a peptide that selectively targets the Frizzled-7 (FZD7) receptor. It binds to the extracellular cysteine-rich domain (CRD) of FZD7, a key region for Wnt ligand interaction. This binding is thought to induce a conformational change in the receptor, thereby preventing the binding of Wnt ligands and inhibiting downstream signaling.
Vantictumab is a human monoclonal antibody with a broader target profile, binding to five different Frizzled receptors: FZD1, FZD2, FZD5, FZD7, and FZD8.[1][2] By binding to these receptors, vantictumab physically obstructs the interaction between Wnt ligands and the FZD receptors, effectively blocking the initiation of the Wnt signaling cascade.
Preclinical and Clinical Performance
A direct comparison of the anti-tumor efficacy of Fz7-21 and vantictumab is challenging due to the different stages of their development and the lack of head-to-head studies.
Fz7-21: In Vitro Efficacy
The available data for Fz7-21 is primarily from in vitro studies. It has been shown to effectively inhibit Wnt signaling in cell-based assays and disrupt the function of intestinal stem cells in organoid cultures.[3][4]
| Assay | Cell Line | Treatment | Result (IC50) |
| Wnt/β-catenin Signaling (TOPflash reporter) | HEK293 cells expressing FZD7 | Fz7-21 | ~100 nM[5] |
| β-catenin Stabilization | Mouse L cells | Fz7-21 | ~50 nM[5] |
To date, there are no publicly available in vivo studies demonstrating the anti-tumor efficacy of Fz7-21 in animal models.
Vantictumab: Preclinical and Clinical Data
Vantictumab has undergone more extensive testing, including preclinical in vivo studies and Phase Ib clinical trials.
Preclinical Efficacy: In preclinical studies using patient-derived xenograft models, vantictumab demonstrated anti-tumor activity and was shown to reduce the frequency of cancer stem cells.[2][6] The combination of vantictumab with taxanes, such as paclitaxel, showed synergistic effects in inhibiting tumor growth.[6]
Clinical Efficacy: Vantictumab has been evaluated in Phase Ib clinical trials for pancreatic cancer and HER2-negative breast cancer in combination with standard-of-care chemotherapy.
-
Pancreatic Cancer: In a Phase Ib trial with gemcitabine and nab-paclitaxel, of 21 evaluable patients, the overall response rate was 48%, with 10 patients achieving a partial response.[7] The clinical benefit rate was 86%.[7]
-
HER2-Negative Breast Cancer: In a Phase Ib trial with paclitaxel, the overall response rate was 31.3%, and the clinical benefit rate was 68.8% in 48 evaluable patients.[1][8]
Despite these promising early efficacy signals, the clinical development of vantictumab has been hampered by significant on-target bone toxicity, including an increased risk of fractures.[1][2] This adverse effect is a direct consequence of inhibiting the Wnt pathway, which is crucial for bone homeostasis.
Experimental Protocols
Wnt Signaling Reporter Assay (Luciferase-Based)
This assay is a common method to quantify the activity of the canonical Wnt/β-catenin signaling pathway.
Principle: Cells are transfected with a reporter plasmid containing a TCF/LEF responsive element upstream of a luciferase gene. Activation of the Wnt pathway leads to the nuclear translocation of β-catenin, which binds to the TCF/LEF transcription factor, driving the expression of luciferase. The resulting luminescence is proportional to the pathway's activity.
Protocol Outline:
-
Cell Culture: Plate cells (e.g., HEK293T) in a 96-well plate and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the TCF/LEF-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with varying concentrations of the test compound (Fz7-21 or vantictumab) with or without a Wnt ligand (e.g., Wnt3a) to stimulate the pathway.
-
Lysis and Luminescence Reading: After the desired incubation period (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for transfection efficiency and cell number. Calculate the inhibition of Wnt signaling relative to the control.
In Vivo Tumor Xenograft Study
This experimental model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.
Protocol Outline:
-
Cell Culture: Culture the desired human cancer cell line (e.g., a breast or pancreatic cancer cell line) in appropriate media.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Inject a suspension of cancer cells subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound (e.g., vantictumab) and a vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., intraperitoneal or intravenous injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis). Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 4. KD determination from time-resolved experiments on live cells with LigandTracer and reconciliation with end-point flow cytometry measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Derived Xenografts - Antineo [antineo.fr]
- 6. A FZD7-specific Antibody–Drug Conjugate Induces Ovarian Tumor Regression in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 8. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
confirming Fz7-21 specificity for FZD7 over other Frizzled receptors
A Comparative Guide for Researchers
For scientists engaged in Wnt signaling research and the development of targeted therapeutics, the specificity of molecular probes is paramount. This guide provides an objective comparison of the peptide antagonist Fz7-21, confirming its specificity for the Frizzled-7 (FZD7) receptor over other members of the Frizzled family. The information presented herein is supported by quantitative experimental data, detailed methodologies, and visual representations of the key biological and experimental processes.
Unmasking Specificity: Fz7-21's Preferential Binding and Inhibition
Fz7-21, a peptide identified through phage display, has emerged as a selective antagonist of the FZD7 receptor.[1] Its mechanism involves binding to the extracellular cysteine-rich domain (CRD) of FZD7, thereby inhibiting the canonical Wnt/β-catenin signaling pathway.[1][2] This pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer.
Quantitative Comparison of Fz7-21 Activity Across Frizzled Receptors
To ascertain the specificity of Fz7-21, its inhibitory activity and binding affinity have been rigorously tested against a panel of human Frizzled receptors. The following tables summarize the key quantitative data from functional inhibition and binding assays.
Table 1: Functional Inhibition of Wnt/β-catenin Signaling by Fz7-21
A recent study systematically evaluated the inhibitory potency of Fz7-21 against various Frizzled receptors using a luciferase reporter assay in HEK293T cells. The results clearly demonstrate a preferential inhibition of FZD1, FZD2, and FZD7.
| Frizzled Receptor | IC50 (µM) |
| FZD1 | ~2 |
| FZD2 | ~2 |
| FZD4 | ~10-11 |
| FZD5 | >3-fold lower potency than FZD1/2/7 |
| FZD7 | ~2 |
| FZD8 | ~10-11 |
| FZD10 | ~10-11 |
| (Data sourced from a study by Koval et al.) |
Table 2: Binding Affinity of dimeric Fz7-21 (dFz7-21) to Frizzled CRDs
Surface Plasmon Resonance (SPR) has been employed to measure the binding kinetics of a dimeric form of Fz7-21 (dFz7-21) to the cysteine-rich domains (CRDs) of several Frizzled receptors. The dissociation constant (Kd) values highlight a significantly higher affinity for the FZD7 subclass of receptors.
| Frizzled Receptor CRD | Kd (nM) |
| hFZD1 | 21.3 |
| hFZD2 | 42.4 |
| hFZD4 | >1000 |
| hFZD5 | 114 |
| hFZD7 | 10.3 |
| hFZD8 | >1000 |
| (Data sourced from a study by Nile et al.) |
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the context of Fz7-21's activity, the following diagrams illustrate the inhibited signaling pathway and the experimental workflow used to determine binding affinity.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following are detailed methodologies for the key experiments cited in this guide.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
This protocol outlines the general steps for assessing the binding kinetics of Fz7-21 to Frizzled receptor CRDs.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified Frizzled receptor CRD-Fc fusion proteins (Ligand)
-
Synthetic Fz7-21 peptide (Analyte)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 1.5)
Procedure:
-
Sensor Chip Preparation: The sensor chip surface is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Ligand Immobilization: The purified Frizzled receptor CRD-Fc fusion protein is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated sensor surface. The protein is covalently coupled to the dextran matrix via primary amine groups. Remaining active esters are deactivated with an injection of ethanolamine.
-
Binding Analysis: A serial dilution of Fz7-21 in running buffer is prepared. Each concentration is injected over the immobilized Frizzled receptor surface for a defined association time, followed by an injection of running buffer alone for the dissociation phase. The change in the SPR signal, measured in response units (RU), is recorded in real-time.
-
Surface Regeneration: Between each Fz7-21 injection, the sensor surface is regenerated by injecting a low pH solution to dissociate any bound analyte, preparing the surface for the next binding cycle.
-
Data Analysis: The resulting sensorgrams are processed and fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
TOP/FOP Flash Luciferase Reporter Assay for Functional Inhibition
This assay is used to quantify the activity of the canonical Wnt/β-catenin signaling pathway and to determine the inhibitory effect of compounds like Fz7-21.
Materials:
-
HEK293T cells
-
Cell culture medium (e.g., DMEM) and supplements
-
TOP-Flash and FOP-Flash reporter plasmids (containing TCF/LEF binding sites upstream of a luciferase gene)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Wnt3a conditioned medium or recombinant Wnt3a
-
Fz7-21 peptide
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: HEK293T cells are seeded in 96-well plates. The following day, cells are co-transfected with the TOP-Flash or FOP-Flash reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent. FOP-Flash, which contains mutated TCF/LEF binding sites, serves as a negative control.
-
Treatment: After transfection, the medium is replaced with fresh medium containing a constant concentration of Wnt3a to stimulate the Wnt/β-catenin pathway. Cells are simultaneously treated with a serial dilution of Fz7-21 or a vehicle control.
-
Cell Lysis and Luciferase Measurement: After a defined incubation period (e.g., 24-48 hours), the cells are lysed, and the firefly (from TOP/FOP-Flash) and Renilla luciferase activities are measured sequentially using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. The inhibitory effect of Fz7-21 is determined by calculating the percentage of inhibition of Wnt3a-induced luciferase activity at each concentration. The IC50 value, the concentration of Fz7-21 that causes 50% inhibition, is then calculated from the dose-response curve.
Conclusion
The presented data robustly demonstrates the high specificity of Fz7-21 for the FZD7 receptor and its close homologs, FZD1 and FZD2, over other Frizzled family members. This is evidenced by both its potent functional inhibition of Wnt/β-catenin signaling mediated by these receptors and its high-affinity binding to their cysteine-rich domains. For researchers investigating the specific roles of FZD7 in health and disease, Fz7-21 represents a valuable and selective tool. The detailed protocols provided herein should facilitate the independent verification and application of this important research peptide.
References
Confirming the Specificity of Fz7-21 Effects Using its Scrambled Control Peptide, Fz7-21S
For researchers, scientists, and drug development professionals, establishing the specificity of a targeted inhibitor is a critical step in validating its mechanism of action and therapeutic potential. This guide provides a comparative analysis of the Frizzled-7 (FZD7) receptor antagonist, Fz7-21, and its inactive scrambled control peptide, Fz7-21S, to demonstrate how the latter is employed to confirm the specific effects of the former.
Fz7-21 is a peptide antagonist that selectively binds to the FZD7 receptor, a key component of the Wnt/β-catenin signaling pathway implicated in cancer and stem cell regulation.[1] To ensure that the observed biological effects of Fz7-21 are a direct result of its interaction with FZD7 and not due to non-specific peptide effects, a scrambled version, this compound, is utilized as a negative control.[2] this compound contains the same amino acid composition as Fz7-21 but in a randomized sequence, rendering it unable to bind to FZD7 and inhibit Wnt signaling.
Comparative Analysis of Fz7-21 and this compound
This section details the comparative experimental data demonstrating the specific inhibitory activity of Fz7-21 on the Wnt/β-catenin signaling pathway, in contrast to the inert nature of this compound.
Peptide Sequences
| Peptide | Sequence (Three-Letter Code) | Sequence (One-Letter Code) | Function |
| Fz7-21 | Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Cys-His-Val-Met-Tyr-NH2 | Ac-LPSDDLEFWCHVMY-NH2 | FZD7 Receptor Antagonist |
| This compound | Scrambled version of Fz7-21 | Not publicly available | Negative Control |
Note: The exact sequence of the scrambled peptide this compound is not consistently reported in the literature, as its key feature is the randomized order of the amino acids present in Fz7-21.
Experimental Data: Fz7-21 vs. This compound
Inhibition of Wnt/β-catenin Signaling in HEK293-TB Cells
A common method to assess the activity of the Wnt/β-catenin pathway is the TOPbrite dual-luciferase reporter assay. In this assay, HEK293-TB cells, which contain a β-catenin-responsive luciferase reporter, are stimulated with WNT3A to activate the pathway. The inhibitory effects of Fz7-21 and this compound are then measured by the reduction in luciferase activity.
Table 1: Effect of Fz7-21 and this compound on WNT3A-Mediated β-catenin Signaling [3]
| Treatment | Concentration | Normalized Luciferase Activity (Mean ± SEM) | Inhibition |
| DMSO (Vehicle) | - | 1.0 ± 0.05 | - |
| Fz7-21 | 100 nM | 0.5 ± 0.04 | Significant Inhibition |
| This compound | 100 nM | 0.98 ± 0.06 | No Significant Inhibition |
As the data indicates, Fz7-21 significantly inhibits WNT3A-induced luciferase activity, demonstrating its antagonism of the Wnt pathway. In contrast, this compound shows no significant effect on luciferase activity, confirming that the inhibitory action of Fz7-21 is sequence-specific and not a general property of the peptide's amino acid composition.
Disruption of Intestinal Stem Cell Function in Mouse Organoids
The Wnt signaling pathway is crucial for maintaining intestinal stem cell function and the budding of intestinal organoids. The effect of Fz7-21 on this process, and the lack of effect from this compound, provides strong evidence for its specific mechanism of action.
Table 2: Effect of dFz7-21 and this compound on Mouse Intestinal Organoid Budding [4]
| Treatment | Concentration | Organoids with ≥1 Bud (%) (Mean ± SEM) | Effect on Stem Cell Function |
| DMSO (Vehicle) | - | 85 ± 5 | - |
| dFz7-21 | 1 µM | 60 ± 6 | Inhibition |
| dFz7-21 | 10 µM | 40 ± 5 | Strong Inhibition |
| dFz7-21 | 100 µM | 20 ± 4 | Very Strong Inhibition |
| dFz7-21 | 200 µM | 15 ± 3 | Maximum Inhibition |
| This compound | 200 µM | 82 ± 6 | No Significant Effect |
*dFz7-21 is a dimeric, more potent form of Fz7-21.
Experimental Protocols
TOPbrite Dual-Luciferase Reporter Assay
-
Cell Seeding: Seed HEK293-TB cells in a 96-well plate at a density of 2 x 10^4 cells per well.
-
Transfection (if necessary): If cells do not endogenously express the necessary components, transfect with a TCF/LEF-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase control plasmid.
-
Peptide Treatment: After 24 hours, treat the cells with varying concentrations of Fz7-21 or this compound.
-
WNT3A Stimulation: Co-treat with 50 ng/mL recombinant WNT3A to induce Wnt/β-catenin signaling.[3]
-
Incubation: Incubate the cells for 6 hours at 37°C.[3]
-
Lysis and Luminescence Measurement: Lyse the cells and measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
Mouse Intestinal Organoid Culture and Budding Assay
-
Organoid Culture: Isolate crypts from the mouse small intestine and embed them in Matrigel. Culture the organoids in a specialized growth medium.
-
Peptide Treatment: After 24-48 hours of initial culture, treat the established organoids with dFz7-21 or this compound at the desired concentrations.[4]
-
Incubation: Culture the organoids for an additional 48 hours.[4]
-
Imaging and Quantification: Acquire brightfield images of the organoids. Manually or using automated image analysis software, quantify the percentage of organoids that have at least one bud.
-
Data Analysis: Compare the percentage of budding organoids in the treated groups to the vehicle control group.
Visualizing the Logic: Experimental Workflow
The following diagram illustrates the logical workflow for using this compound to validate the specificity of Fz7-21.
References
A Comparative Guide to FZD7 Inhibition: FZD7 Knockdown vs. Fz7-21 Treatment
For Researchers, Scientists, and Drug Development Professionals
The Frizzled-7 (FZD7) receptor, a key component of the Wnt signaling pathway, has emerged as a critical regulator of tumorigenesis and a promising therapeutic target in a variety of cancers.[1] Its overexpression is frequently correlated with poor prognosis and resistance to therapy.[2] Consequently, two primary strategies have been developed to inhibit its function: genetic knockdown of FZD7 expression and pharmacological antagonism with molecules like the peptide Fz7-21. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their studies.
Mechanism of Action: A Tale of Two Inhibition Strategies
FZD7 Knockdown: Silencing the Message
FZD7 knockdown directly targets the FZD7 mRNA, leading to its degradation and a subsequent reduction in FZD7 protein synthesis. This is typically achieved using small interfering RNAs (siRNAs) for transient suppression or short hairpin RNAs (shRNAs) delivered via lentiviral vectors for stable, long-term inhibition.[3] By reducing the total amount of FZD7 receptor, this approach can theoretically inhibit all FZD7-mediated signaling, including both canonical (β-catenin-dependent) and non-canonical pathways.[3][4]
Fz7-21 Treatment: Blocking the Interaction
Fz7-21 is a peptide antagonist that selectively binds to the extracellular cysteine-rich domain (CRD) of FZD7 and a subclass of related Frizzled receptors.[5] Its mechanism of action involves inducing a conformational change in the FZD7 CRD, which in turn prevents the formation of the essential Wnt-FZD-LRP6 ternary complex.[5] This blockade specifically inhibits the initiation of the Wnt/β-catenin signaling cascade.[5] While its effects on non-canonical pathways are less extensively studied, some evidence suggests it can also impair non-canonical signaling.[5]
Comparative Efficacy: A Look at the Data
The following tables summarize quantitative data from various studies to provide a comparative overview of the efficacy of FZD7 knockdown and Fz7-21 treatment in cancer models. It is important to note that direct comparisons are challenging due to variations in cell lines, experimental conditions, and methodologies.
Table 1: In Vitro Effects on Cancer Cell Viability and Apoptosis
| Intervention | Cell Line | Assay | Key Findings | Citation |
| FZD7 Knockdown (shRNA) | Wilms Tumor | Cell Viability | Significant cell death induced. | |
| Wilms Tumor | Apoptosis (Annexin V) | Increased percentage of pre-apoptotic and apoptotic cells. | [6] | |
| MDA-MB-231 (Breast Cancer) | Apoptosis (Annexin V/PI) | 81.6% (scFv-I) and 74.9% (scFv-II) apoptosis after 48h. | ||
| Fz7-21 Treatment | AGS (Gastric) & SW480 (Colon) | Apoptosis (Annexin V/PI) | At 20 µg/ml, 48.4% apoptosis in AGS and 83.36% in SW480 cells. | [7] |
Table 2: In Vivo Effects on Tumor Growth
| Intervention | Cancer Model | Key Findings | Citation |
| FZD7 Knockdown (shRNA) | Melanoma Xenograft | Inhibited formation of xenograft tumors and metastatic growth. | [8] |
| Wilms Tumor Xenograft | Significantly inhibited tumor growth and reduced tumor volume. | [9] | |
| Fz7-21 Treatment | Not extensively reported | Preclinical in vivo models are a needed area of investigation. | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
FZD7 Signaling Pathways
Caption: FZD7-mediated Wnt signaling pathways.
Experimental Workflow: FZD7 Knockdown
References
- 1. Reactome | WNTs bind the FZD receptor to initiate PCP pathway [reactome.org]
- 2. bosterbio.com [bosterbio.com]
- 3. Frizzled7 as an emerging target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frizzled receptors (FZD) play multiple cellular roles in development, in diseases, and as potential therapeutic targets - Journal of King Saud University - Science [jksus.org]
- 5. researchgate.net [researchgate.net]
- 6. A novel Frizzled 7 antibody disrupts the Wnt pathway and inhibits Wilms tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-tumor activity of a recombinant soluble Fzd7 decoy receptor in human gastric and colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel Frizzled 7 antibody disrupts the Wnt pathway and inhibits Wilms tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Fz7-21S: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory reagents is a critical component of operational safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of Fz7-21S, a negative control peptide used in research.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing[1]. All handling of the compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[1]. An accessible safety shower and eye wash station are mandatory in the handling area[1].
Quantitative Data Summary
The following table summarizes the key hazard information for the related compound Fz7-21, which should be considered applicable to this compound in the absence of specific data.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling.[1] |
| P270: Do not eat, drink or smoke when using this product.[1] | ||
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] | ||
| P330: Rinse mouth.[1] | ||
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life | P273: Avoid release to the environment.[1] |
| P391: Collect spillage.[1] | ||
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Detailed Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste, including unused product, contaminated consumables, and empty containers.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused peptide, contaminated personal protective equipment (gloves, etc.), and labware (e.g., pipette tips, microfuge tubes), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Any sharps (needles, blades, etc.) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for hazardous chemical waste.
2. Container Labeling:
-
All waste containers must be labeled with the words "Hazardous Waste."
-
The label must clearly identify the contents, including "this compound waste" and the approximate concentration and quantity.
-
Include the date when the waste was first added to the container.
3. Storage of Waste:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Storage areas should be cool and dry, and protected from direct sunlight.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup for the this compound waste.
-
Provide them with a complete and accurate description of the waste, including its chemical nature and quantity.
-
Do not attempt to dispose of this compound down the drain or in the regular trash. This is to prevent the release of the substance into the environment, where it can be very toxic to aquatic life[1].
5. Decontamination of Reusable Labware:
-
All reusable labware that has come into contact with this compound must be decontaminated.
-
Rinse the labware thoroughly with an appropriate solvent (e.g., ethanol or isopropanol), collecting the rinsate as hazardous liquid waste.
-
Following the initial solvent rinse, wash the labware with soap and water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Essential Safety and Operational Guide for Handling Fz7-21S
For Research Use Only. Not for human or clinical use.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fz7-21S, a peptide antagonist of FZD7 receptors used as a negative control for Fz7-21. Adherence to these guidelines is essential for ensuring personal safety, maintaining experimental integrity, and complying with regulatory standards.
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment is mandatory when handling this compound in both lyophilized and reconstituted forms. The potential biological activity and unknown toxicological profile of research peptides necessitate stringent safety measures.[1][2][3][4][5]
| Equipment | Specification | Rationale |
| Eye Protection | Safety goggles or a face shield | Protects eyes from splashes of peptide solutions or airborne powder.[1][2][4][6] |
| Hand Protection | Chemical-resistant nitrile gloves | Prevents skin contact and potential absorption.[1][2][4][6] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[1][3][4] |
| Footwear | Closed-toe shoes | Prevents injury from spills and dropped lab equipment.[1] |
| Respiratory Protection | Not generally required for small quantities. Use a fume hood when weighing powder. | Minimizes the risk of inhaling peptide dust, which can cause respiratory sensitization.[2][4] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to preserving the integrity of this compound and ensuring the reproducibility of experimental results.
Storage of this compound
| Form | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 1 year | Store in a cool, dry, and dark place.[1][3] |
| Reconstituted Solution | 2°C to 8°C | Short-term | For immediate use. |
| Reconstituted Solution | -20°C or -80°C | Long-term | Aliquot to avoid repeated freeze-thaw cycles.[1][3] |
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and preparation of this compound.
Detailed Methodologies
-
Weighing: To prevent inhalation of the lyophilized powder, it is recommended to weigh this compound in a chemical fume hood or on a bench with minimal air currents.[4] Use a clean spatula and weighing paper.
-
Reconstitution: Dissolve the peptide in sterile, purified water or a buffer solution appropriate for your experiment.[1] Add the solvent to the vial and gently swirl or vortex to ensure the peptide is fully dissolved.[4] Avoid vigorous shaking, as this can cause denaturation.
-
Aliquoting: To prevent degradation from multiple freeze-thaw cycles, it is best practice to divide the reconstituted peptide solution into smaller, single-use aliquots.[1] Clearly label each aliquot with the peptide name, concentration, and date of reconstitution.
Disposal Plan
All materials contaminated with this compound, including unused solutions, empty vials, and used consumables, must be treated as chemical waste. Improper disposal can lead to environmental contamination and is a breach of laboratory safety regulations.
Disposal Workflow
Caption: Procedural steps for the safe disposal of this compound waste.
Step-by-Step Disposal Guidance
-
Segregation: Do not dispose of this compound waste in standard laboratory drains or as regular solid waste.[2][6]
-
Collection:
-
Solid Waste: Collect unused lyophilized powder and contaminated items (e.g., gloves, weighing paper) in a clearly labeled, sealed container designated for chemical waste.[6]
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled waste container.[6] Do not mix with other incompatible waste streams.[6]
-
-
Labeling and Storage: All waste containers must be accurately labeled with the full chemical name ("this compound") and any known hazard information. Store the sealed containers in a designated, secure area until collection.[6]
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department or chemical safety officer to arrange for the pickup and disposal of the this compound waste.[6]
Emergency Procedures
Spill Response
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including gloves, a lab coat, and eye protection, before cleaning the spill.[1]
-
Containment: Use absorbent pads to contain the spill, working from the outside in.[1]
-
Decontamination: Clean the spill area with an appropriate disinfectant or cleaning agent.
-
Disposal: Dispose of all cleanup materials as hazardous chemical waste.[1]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately flush the affected area with water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek medical attention.[2] |
| Inhalation | Move to fresh air. If breathing is difficult, seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. |
References
- 1. realpeptides.co [realpeptides.co]
- 2. biovera.com.au [biovera.com.au]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. benchchem.com [benchchem.com]
- 5. Laboratory Safety Guidelines When Handling Peptides and Research Chemicals - Continental Peptides [continentalpeptides.com]
- 6. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
